molecular formula C11H8BrN5 B601883 4,5-Didehydro Brimonidine CAS No. 151110-15-5

4,5-Didehydro Brimonidine

Número de catálogo: B601883
Número CAS: 151110-15-5
Peso molecular: 290.12
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5-Didehydro Brimonidine is a recognized impurity of the pharmaceutical compound Brimonidine. It is formally specified as Brimonidine EP Impurity F according to the European Pharmacopoeia (EP) standards . This compound is scientifically designated as 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine . Its primary research application is in the field of analytical chemistry and pharmaceutical development, where it serves as a critical reference standard. Researchers utilize this compound during the analytical method development and method validation (AMV) stages for Brimonidine . It is essential for ensuring the quality, safety, and consistency of Brimonidine, particularly during the development and commercial manufacturing processes associated with Abbreviated New Drug Applications (ANDAs) . By providing a well-characterized benchmark, this impurity standard aids scientists in identifying, quantifying, and controlling the impurity profile of pharmaceutical products, thereby supporting compliance with stringent regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZFBTUCZEINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151110-15-5
Record name 4,5-Didehydro brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151110155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIDEHYDRO BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ344QNP7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 4,5-Didehydro Brimonidine (CAS 151110-15-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Didehydro Brimonidine (CAS 151110-15-5) is a critical oxidative degradation product of the ophthalmic drug Brimonidine Tartrate.[1] Designated as Impurity F in the European Pharmacopoeia (EP), its presence indicates compromised stability of the parent API, typically resulting from oxidative stress or exposure to high pH environments.

This guide provides a comprehensive technical analysis of this impurity, detailing its formation mechanism, physicochemical properties, and a self-validating protocol for its synthesis and analytical quantification. Control of this impurity is essential for meeting ICH Q3A/B qualification thresholds in ophthalmic formulations.[1]

Chemical Identity & Structural Insights

This compound differs from the parent drug by the aromatization of the imidazoline ring into an imidazole ring.[1] This transformation significantly alters the molecule's planarity, basicity, and UV absorption profile.

Table 1: Comparative Chemical Profile
FeatureBrimonidine (Parent)This compound (Impurity F)
CAS Number 59803-98-4 (Free Base)151110-15-5
IUPAC Name 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Molecular Formula C₁₁H₁₀BrN₅C₁₁H₈BrN₅
Molecular Weight 292.13 g/mol 290.12 g/mol (-2.01 Da)
Ring System Imidazoline (Non-planar, sp³ carbons)Imidazole (Planar, Aromatic, sp² carbons)
pKa (Predicted) ~7.4 (Imidazoline N)~5.8 - 6.2 (Imidazole N - Less Basic)
Regulatory Status APIEP Impurity F; USP Related Compound

Formation Mechanism: Oxidative Dehydrogenation

The formation of this compound is an oxidative dehydrogenation process.[1] The imidazoline ring of Brimonidine is susceptible to oxidation, particularly in the presence of metal ions or radical initiators, leading to the thermodynamically stable, fully aromatic imidazole system.

Mechanism Visualization

The following diagram illustrates the oxidative pathway transforming Brimonidine into Impurity F.[1]

OxidationPathway cluster_conditions Accelerating Factors Brimonidine Brimonidine (Imidazoline Ring) OxStress Oxidative Stress (O2 / Metal Ions / pH > 7) Brimonidine->OxStress Susceptibility Transition Radical/Ionic Intermediate OxStress->Transition -1e- / -H+ ImpurityF This compound (Aromatic Imidazole) Transition->ImpurityF Aromatization (-2H Total) High pH High pH Light Exposure Light Exposure Peroxides Peroxides

Figure 1: Oxidative degradation pathway of Brimonidine to this compound (Impurity F).[1]

Synthesis Protocol: Reference Standard Generation

To validate analytical methods, researchers often require a high-purity reference standard of Impurity F. While de novo synthesis is possible, the most efficient laboratory route is the controlled chemical oxidation of Brimonidine.

Protocol: DDQ-Mediated Dehydrogenation

Objective: Convert Brimonidine Tartrate to this compound.[1] Safety: Perform in a fume hood. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is toxic and generates HCN upon decomposition in acid; handle with care.[1]

  • Preparation:

    • Dissolve 1.0 eq (e.g., 500 mg) of Brimonidine Tartrate in 1,4-Dioxane (10 mL).

    • Add 1.5 eq of Sodium Bicarbonate (NaHCO₃) to neutralize the tartrate salt.[1] Stir for 15 min.

  • Oxidation:

    • Add 1.1 eq of DDQ slowly to the mixture at room temperature.

    • Reflux the mixture at 80°C for 2-4 hours.

    • Monitor: Check reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1][2][3][4][5][6][7][8] The product will be less polar (higher R_f) than the starting material.[1]

  • Quenching & Isolation:

    • Cool to room temperature.[1] Filter off the hydroquinone byproduct precipitate.[1]

    • Evaporate the solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ solution (2x) and Brine (1x).[1]

  • Purification:

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1]

  • Validation:

    • Confirm structure via Mass Spec (Target m/z: ~290/292) and ¹H-NMR (Look for the disappearance of the -CH₂-CH₂- multiplet of the imidazoline ring at ~3.5-4.0 ppm and appearance of aromatic imidazole protons).[1]

Analytical Characterization Strategy

Accurate quantification requires separating the aromatic Impurity F from the parent drug.[1] Due to the structural similarity, high-resolution RP-HPLC is the standard.[1]

Table 2: Recommended HPLC Method Parameters
ParameterCondition / Specification
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Phosphate Buffer (pH 3.[1][8]5) with 0.1% Triethylamine
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection (UV) 248 nm (Brimonidine max) and 270 nm (Impurity F enhanced absorption)
Retention Time Brimonidine: ~5-7 min
Relative Retention (RRT) Impurity F: ~1.2 - 1.4 (Elutes after parent due to aromaticity/hydrophobicity)
Analytical Workflow Logic

The following diagram outlines the decision matrix for identifying this impurity in a stability sample.

AnalyticalWorkflow Sample Stability Sample (Stressed API/Product) HPLC RP-HPLC Separation (Gradient Elution) Sample->HPLC PeakDetection Peak Detection (RRT ~1.3) HPLC->PeakDetection MS_Confirm LC-MS Confirmation (m/z 290/292) PeakDetection->MS_Confirm Unknown Peak? UV_Confirm UV Spectrum Check (Bathochromic Shift) PeakDetection->UV_Confirm Routine QC Quant Quantification vs. Impurity F Standard MS_Confirm->Quant UV_Confirm->Quant Report Report as Impurity F (EP) Quant->Report

Figure 2: Analytical workflow for the identification and quantification of Impurity F.

Regulatory & Toxicology Context

Pharmacopeial Status[5][10][12]
  • European Pharmacopoeia (EP): Explicitly listed as Impurity F .[1][3][9]

  • USP: Often monitored under "Related Compounds" with specific RRT limits.[1]

Safety & Limits (ICH Q3B)

Unlike Brimonidine, which is an alpha-2 agonist, the pharmacological profile of the didehydro analog is altered.

  • Genotoxicity: Aromatic amino-quinoxalines can carry structural alerts for genotoxicity.[1] However, qualification studies generally treat it as a standard degradation product.[1]

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (or 1.0 mg/day intake, whichever is lower).

Self-Validating Control Strategy: To ensure compliance, manufacturers must maintain the pH of liquid formulations slightly acidic (pH 6.0-6.[1]5) and use amber glass or opaque containers to minimize light-induced oxidation, which accelerates the dehydrogenation process.[1]

References

  • PubChem. (2025).[1] Brimonidine | C11H10BrN5.[1][2][10][] National Library of Medicine.[1] [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Brimonidine Tartrate Monograph 01/2008:1768.[1][4] (Requires Subscription/Login).[1][3]

  • Jiang, S., et al. (2009).[1] A Rapid and Sensitive LC/MS/MS Assay for the Quantitation of Brimonidine in Ocular Fluids. Journal of Chromatography B. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of Brimonidine EP Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and control of impurities are paramount to ensuring the safety and efficacy of drug substances. This guide provides a comprehensive technical analysis of Brimonidine EP Impurity F, a specified impurity in the European Pharmacopoeia for the active pharmaceutical ingredient (API), Brimonidine. As an alpha-2 adrenergic agonist, Brimonidine is critical in the management of glaucoma and ocular hypertension.[1][2] Understanding the profile of its impurities is therefore not merely a regulatory hurdle, but a scientific necessity.

This document moves beyond a simple recitation of analytical methods. It delves into the causality behind experimental choices, offering a self-validating framework for the analysis of Brimonidine EP Impurity F, grounded in authoritative references.

The Genesis and Chemical Identity of Brimonidine EP Impurity F

Brimonidine EP Impurity F is chemically identified as 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine.[3][4] It is also known by the synonym 4,5-Didehydro Brimonidine, which aptly describes its structural relationship to the parent drug.[4]

Table 1: Physicochemical Properties of Brimonidine and Impurity F

PropertyBrimonidineBrimonidine EP Impurity F
IUPAC Name 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Molecular Formula C₁₁H₁₀BrN₅C₁₁H₈BrN₅
Molecular Weight 292.13 g/mol [1]290.12 g/mol [4]
CAS Number 59803-98-4151110-15-5

The structural distinction of Impurity F lies in the imidazole ring, which is aromatic, as opposed to the dihydroimidazole (imidazoline) ring in Brimonidine. This seemingly subtle difference—the absence of two hydrogen atoms—has significant implications for its analytical behavior and potential toxicological profile.

Postulated Formation Pathway

While a specific, dedicated synthesis of Brimonidine EP Impurity F is not extensively detailed in publicly available literature, its formation can be logically inferred as an oxidation or dehydrogenation product of Brimonidine.[4] This transformation could potentially occur under oxidative stress conditions during the synthesis, purification, or storage of the API.[5][6]

The synthesis of Brimonidine often involves the reaction of 5-bromo-6-aminoquinoxaline with a reagent that provides the imidazoline moiety.[7] The presence of oxidizing agents or catalysts in these synthetic steps could lead to the formation of the more thermodynamically stable aromatic imidazole ring of Impurity F.

G cluster_synthesis Brimonidine Synthesis & Impurity Formation Brimonidine Brimonidine (C₁₁H₁₀BrN₅) Impurity_F Brimonidine EP Impurity F (C₁₁H₈BrN₅) Brimonidine->Impurity_F Dehydrogenation (-2H) Oxidative_Stress Oxidative Stress (e.g., during synthesis or storage) Oxidative_Stress->Brimonidine G cluster_lcms LC-MS/MS Workflow for Impurity F Identification HPLC HPLC Separation ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 MS1 Scan (Detect [M+H]⁺ at m/z 290/292) ESI->MS1 MS2 MS2 Fragmentation (Structural Confirmation) MS1->MS2

Sources

Navigating the Chemical Identity of Brimonidine: A Technical Guide to 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine is the systematic IUPAC designation for Brimonidine , a highly selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-adrenergic receptor agonist.[1] While widely recognized in clinical ophthalmology for the management of glaucoma and ocular hypertension, the compound's identity in early-stage research and patent literature is often obscured by a complex array of synonyms, laboratory codes, and salt forms.

This technical guide is designed for drug development professionals. It synthesizes the compound’s nomenclature with its pharmacological mechanism, synthesis pathways, and quality control parameters, providing a self-validating reference for researchers navigating this chemical space.

Part 1: Chemical Identity & Nomenclature Map

Precise identification is critical in database querying and patent landscape analysis. The following table consolidates the primary synonyms and registry numbers associated with the free base and its clinically relevant tartrate salt.

Table 1: Synonyms and Registry Data
CategoryIdentifier / SynonymContext & Application
Common Name Brimonidine USAN/INN Generic Name (Free Base)
IUPAC Name 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amineSystematic chemical structure definition
Laboratory Code UK-14,304 Originally assigned by Pfizer; widely used in early receptor binding assays and in vivo pharmacology papers.[1][2][3][4]
Laboratory Code AGN 190342 Allergan development code.[1]
CAS (Free Base) 59803-98-4 Used for synthesis intermediates and solubility studies.
CAS (Tartrate) 70359-46-5 Brimonidine Tartrate . The active pharmaceutical ingredient (API) in formulations like Alphagan®.[5]
Chemical Class Quinoxaline / ImidazolineStructural scaffold classification.

Technical Note: Researchers must distinguish between UK-14,304 (Brimonidine) and UK-14,304-18 (often the tartrate salt in internal libraries). In receptor binding literature, "UK-14,304" is frequently used as the standard reference agonist for


-adrenoceptors, often without mentioning the trade name [1].

Part 2: Pharmacological Mechanism of Action (MoA)

Brimonidine acts as a "super-agonist" at the


-adrenergic receptor, exhibiting 1000-fold selectivity for 

over

receptors. Its efficacy in lowering intraocular pressure (IOP) is dual-action: reducing aqueous humor production and increasing uveoscleral outflow.[6]
Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled cascade initiated by Brimonidine binding.

MoA_Pathway Brimonidine Brimonidine (Ligand) Receptor α2-Adrenergic Receptor (GPCR) Brimonidine->Receptor High Affinity Binding Gi_Protein Gi Protein (Activation) Receptor->Gi_Protein Coupling ERK ERK1/2 Phosphorylation Receptor->ERK Non-canonical Pathway AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Reduction) AC->cAMP Downregulates Aqueous Reduced Aqueous Humor Production (Ciliary Body) cAMP->Aqueous Modulates Ion Transport Neuro Neuroprotection (Retinal Ganglion Cells) ERK->Neuro Pro-survival Signal

Figure 1: Dual signaling pathways of Brimonidine. The primary pathway (Red/Yellow) reduces intraocular pressure via cAMP inhibition. The secondary pathway (Green) suggests neuroprotective potential via ERK1/2 activation [2].

Part 3: Synthesis & Process Chemistry

For researchers synthesizing Brimonidine or its derivatives, choosing the correct route is vital for safety and yield. The "Classic" route involves highly toxic thiophosgene. The "Modern" route utilizes safer cyclization reagents.

Comparative Synthesis Workflow

Synthesis_Pathway Start 5-Bromo-6-aminoquinoxaline Isothiocyanate Isothiocyanate Intermediate Start->Isothiocyanate Route A Brimonidine Brimonidine (Free Base) Start->Brimonidine Route B (One-Pot) Thiophosgene Thiophosgene (Highly Toxic) Thiophosgene->Isothiocyanate Isothiocyanate->Brimonidine + EDA EDA Ethylenediamine Imidazoline N-acetyl-2-imidazolidinone Imidazoline->Brimonidine POCl3 POCl3 Activation POCl3->Brimonidine Final Brimonidine Tartrate (API) Brimonidine->Final Salification Tartaric L-Tartaric Acid Tartaric->Final

Figure 2: Synthetic strategies. Route B (Green) is preferred in modern medicinal chemistry to avoid the safety hazards of Thiophosgene (Route A) [3].

Experimental Protocol: Modern Route (Route B)

Note: This protocol is a generalized summary for research purposes. Always consult specific MSDS and patent literature before replication.

  • Activation: React 5-bromo-6-aminoquinoxaline with N-acetyl-2-imidazolidinone in the presence of phosphorous oxychloride (

    
    ) at 50-60°C.
    
  • Cyclization: The intermediate undergoes cyclization to form the imidazoline ring.

  • Hydrolysis: The acetyl group is removed via basic hydrolysis (NaOH/MeOH) to yield the Brimonidine free base.

  • Purification: Recrystallization from methanol/water.

  • Salt Formation: Dissolve free base in methanol; add L-tartaric acid (1:1 molar equivalent). Cool to precipitate Brimonidine Tartrate.

Part 4: Analytical Quality Control (QC)

To ensure the integrity of the compound identified as "5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine," the following analytical markers must be verified.

Self-Validating QC System
TestAcceptance Criteria (Typical)Purpose
HPLC Purity > 99.5%Detects process impurities (e.g., unreacted quinoxaline).
Mass Spectrometry m/z 292.0 / 294.0 (1:1 ratio)Critical: The bromine atom creates a distinct 1:1 isotopic doublet (

and

). Absence of this doublet indicates incorrect structure.
1H NMR Imidazoline protons @ ~3.5-4.0 ppmConfirms the integrity of the imidazoline ring.
Appearance Off-white to slightly yellow powderVisual check for oxidation (browning).

References

  • Wheeler, L. A., et al. (2003). "From the lab to the clinic: activation of an alpha-2 agonist pathway is neuroprotective in models of retinal and optic nerve injury."[7] European Journal of Ophthalmology.[8] Available at: [Link]

  • PubChem. "Brimonidine Tartrate Compound Summary."[4] National Library of Medicine. Available at: [Link][4]

  • DrugBank. "Brimonidine: Pharmacology and Metabolomics." DrugBank Online.[9] Available at: [Link]

Sources

Difference between Brimonidine and 4,5-Didehydro Brimonidine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Pharmacological Impact, and Analytical Control

Executive Summary

In the development of alpha-2 adrenergic agonists for glaucoma and ocular hypertension, the distinction between the active pharmaceutical ingredient (API), Brimonidine , and its oxidized analog, 4,5-Didehydro Brimonidine (also known as Impurity F ), is critical.

While Brimonidine relies on a saturated imidazoline ring for its specific receptor binding and pKa profile, this compound possesses a fully aromatic imidazole ring. This dehydrogenation event—often driven by oxidative stress or high-pH excursions—fundamentally alters the molecule's three-dimensional topology, basicity, and pharmacological potency, rendering it a critical quality attribute (CQA) that must be rigorously controlled.

Molecular Architecture & Physicochemical Divergence[1]

The core difference lies in the saturation state of the five-membered nitrogenous ring.[1]

FeatureBrimonidine (API)This compound (Impurity)
IUPAC Name 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Ring System Imidazoline (Saturated, non-planar)Imidazole (Aromatic, planar)
Hybridization C4/C5 carbons are sp³ hybridizedC4/C5 carbons are sp² hybridized
Basicity (pKa) Higher (~7.4); Guanidine-like resonanceLower; Aromatic delocalization reduces N-lone pair availability
Regulatory Status Active IngredientRelated Substance / Impurity F (EP/USP)
Structural Consequence

In Brimonidine, the imidazoline ring is puckered (non-planar). This flexibility is crucial for fitting into the alpha-2 adrenergic receptor pocket.[1] In contrast, the 4,5-didehydro analog is planar due to the aromatic imidazole ring. This "flattening" of the molecule prevents the induced fit required for receptor activation, typically resulting in a drastic loss of efficacy and potential off-target binding.

Pharmacological Implications[1][3][4][5][6][7][8]
Mechanism of Action (Brimonidine)

Brimonidine acts as a highly selective agonist at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-adrenergic receptor.[2] The mechanism relies on the imidazoline receptor binding site , where the protonated nitrogen of the imidazoline ring forms an ionic bond with an aspartate residue (Asp113) in the receptor's transmembrane domain.
Impact of Dehydrogenation (this compound)
  • Loss of "Guanidine" Character: The imidazoline ring in Brimonidine functions similarly to a cyclic guanidine, maintaining a positive charge at physiological pH. The aromatized imidazole in the 4,5-didehydro analog stabilizes the lone pair into the aromatic sextet, significantly lowering the pKa.

  • Receptor Affinity Drop: Without the localized positive charge and the specific steric bulk of the methylene groups (–CH2–CH2–), the analog fails to trigger the G-protein coupled cascade required to lower intraocular pressure (IOP).

  • Toxicity Profile: As an aromatic amine derivative, this compound falls under scrutiny for genotoxic potential, although it is primarily regulated as a standard organic impurity with specific limits (typically <0.15% in drug product).

Degradation Pathway & Formation[1]

The formation of this compound is an oxidative dehydrogenation process.[1] It is thermodynamically favored under certain stress conditions because it leads to a fully conjugated, aromatic system.

Pathway Logic:

  • Initiation: Abstraction of a hydrogen atom from the C4 or C5 position of the imidazoline ring (often radical-mediated or metal-catalyzed).[1]

  • Propagation: Formation of a double bond, driving the ring toward aromatic stability (Hückel's rule).

  • Result: Irreversible conversion to the imidazole analog.

DegradationPathway cluster_conditions Critical Factors favoring Impurity F Brimonidine Brimonidine (API) (Imidazoline Ring) Inter Intermediate (Radical/Transition State) Brimonidine->Inter Oxidative Stress (Light/Heat/Metal Ions) Didehydro This compound (Imidazole Ring) Inter->Didehydro -2H (Aromatization) Factors High pH (>7.0) Presence of trace metals (Fe, Cu) UV Light Exposure

Figure 1: Oxidative degradation pathway transforming Brimonidine into its aromatic impurity.

Analytical Methodology: Separation & Quantification

Distinguishing these two species requires a method capable of resolving compounds with similar hydrophobicity but distinct basicity.[1] Ion-Pairing RP-HPLC is the industry standard.[1]

Validated HPLC Protocol
  • Objective: Separate Brimonidine (API) from Impurity F (4,5-Didehydro).[1]

  • Principle: The ion-pairing agent (Octane-1-sulfonic acid) interacts with the protonated amine of Brimonidine.[1] The 4,5-didehydro analog, being less basic and more planar, interacts differently with the stationary phase.

Chromatographic Conditions:

ParameterSpecification
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)
Mobile Phase Buffer : Acetonitrile (65:35 v/v)
Buffer Composition 0.01-0.02 M Octane-1-sulfonic acid sodium salt, pH adjusted to 3.5 with H₃PO₄
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 248 nm (or 254 nm)
Retention Order 1.[1] Brimonidine (~4-5 min) 2. This compound (Elutes later due to aromatic

interactions with C18)

Protocol Logic:

  • pH 3.5 Control: At this pH, Brimonidine is fully ionized.[1] The ion-pairing agent forms a neutral complex with it, increasing retention on the lipophilic C18 column.[1]

  • Impurity Selectivity: The 4,5-didehydro impurity, having a fully aromatic imidazole ring, exhibits stronger ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     interactions with the stationary phase and typically elutes after the main peak in these specific ion-pairing conditions (though elution order can flip in non-ion-pairing aromatic columns).
    

AnalyticalWorkflow cluster_separation Separation Mechanism Sample Sample Injection (Ophthalmic Solution) Column Stationary Phase (C18 + Ion Pairing Agent) Sample->Column Mech1 Brimonidine (Imidazoline) Forms Ion-Pair Complex Moderate Retention Column->Mech1 Mech2 4,5-Didehydro (Imidazole) Strong Pi-Pi Interaction Different Retention Time Column->Mech2 Detector UV Detection (248 nm) Mech1->Detector Mech2->Detector Result Quantification Limit: NMT 0.15% Detector->Result

Figure 2: Analytical logic for separating the API from its aromatic impurity.

References
  • PubChem . (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Pharmaffiliates . (n.d.). Brimonidine - Impurity F (this compound).[1][3] Retrieved from [Link]

  • Madhavi, S., et al. (2018). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. Semantic Scholar. Retrieved from [Link][4]

  • Jiang, L., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brimonidine, a cornerstone in the management of glaucoma and ocular hypertension, is a potent and selective alpha-2 adrenergic agonist.[1] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, which can arise from the manufacturing process or degradation, are unwanted chemical entities that carry only risk and no therapeutic benefit.[2][3] This in-depth technical guide provides a comprehensive framework for assessing the toxicity profile of brimonidine-related impurities. We will delve into the identification of common impurities, a multi-tiered toxicological evaluation strategy encompassing in silico, in vitro, and in vivo methodologies, and the interpretation of data within a regulatory context. This guide is intended to equip researchers and drug development professionals with the necessary tools to ensure the safety and quality of brimonidine formulations.

The Landscape of Brimonidine Impurities

Impurities in brimonidine can be broadly categorized as process-related impurities, degradation products, and impurities from starting materials and reagents.[2] A thorough understanding of the synthetic route and the stability of brimonidine is crucial for identifying potential impurities.

Some of the known and potential impurities associated with brimonidine include:

  • Process-Related Impurities: These are by-products formed during the synthesis of brimonidine. A notable example is 5-Bromo-quinoxalin-6-yl-cyanamide , which can form under specific pH conditions during the manufacturing process.[4] Another potential process-related impurity is Brimonidine propanone impurity , which may arise from side reactions involving propanone.[5]

  • Degradation Products: Brimonidine can degrade under stress conditions such as strong acidic, basic, or oxidative environments.[6] An example of a degradation product is Brimonidine-2,3-dione .[7]

  • Starting Material and Reagent-Related Impurities: Impurities present in the starting materials or reagents used in the synthesis can carry through to the final product. An example is N-(1H-Imidazol-2-yl)quinoxalin-6-amine .[7][8]

A non-exhaustive list of potential brimonidine-related impurities is presented in Table 1.

Table 1: Common and Potential Brimonidine-Related Impurities

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Brimonidine59803-98-4C11H10BrN5292.14Active Pharmaceutical Ingredient
5-Bromo-quinoxalin-6-yl-cyanamide182628-02-0C9H4BrN3248.06Process-Related
Brimonidine propanone ImpurityN/AC14H12BrN5O346.18Process-Related
Brimonidine-2,3-dione182627-95-8C11H10BrN5O2324.14Degradation Product
N-(1H-Imidazol-2-yl)quinoxalin-6-amine185312-10-1C11H9N5211.23Starting Material/Intermediate
Brimonidine Open Ring Impurity134892-47-0C11H12BrN5S326.22Process-Related

A Multi-Tiered Approach to Toxicological Assessment

The toxicological evaluation of impurities is a critical step in ensuring patient safety. A tiered approach, starting with computational methods and progressing to in vitro and, if necessary, in vivo studies, provides a comprehensive and ethically responsible framework.

In Silico Toxicity Prediction: A First-Line Assessment

When experimental data for a specific impurity is scarce, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for initial risk assessment.[9] These computational tools predict the potential toxicity of a chemical based on its structure.

Several freely available tools can be utilized for this purpose, including:

  • US EPA's Toxicity Estimation Software Tool (T.E.S.T.): Predicts various toxicity endpoints, including oral rat LD50 and Ames mutagenicity.[10]

  • Way2Drug's Ames Mutagenicity Predictor: Specifically predicts the outcome of the Ames test for mutagenicity.[11]

  • SwissADME and pkCSM: Web-based platforms that predict a range of pharmacokinetic and toxicological properties.[12]

To perform these predictions, the SMILES (Simplified Molecular Input Line Entry System) notation for each impurity is required.

Table 2: SMILES Notations for Brimonidine and Selected Impurities

Compound NameSMILES Notation
BrimonidineBrc2c1nccnc1ccc2N/C3=N/CCN3
5-Bromo-quinoxalin-6-yl-cyanamideN#CNC1=CC2=C(C=C1Br)N=C=C=N2
Brimonidine-2,3-dioneBrc1c(NC2=NCCN2)ccc3NC(=O)C(=O)Nc13
N-(1H-Imidazol-2-yl)quinoxalin-6-amineC1=CC2=C(C=C1NC3=NC=CN3)N=C=C=N2

Note: The SMILES for 5-Bromo-quinoxalin-6-yl-cyanamide was deduced from its chemical name and structure.

A summary of predicted toxicity endpoints for these impurities using various in silico tools is presented in Table 3.

Table 3: Predicted In Silico Toxicity Profile of Brimonidine and Related Impurities

CompoundPredicted Oral Rat LD50 (mg/kg) (T.E.S.T.)Predicted Ames Mutagenicity (Way2Drug Predictor)Predicted Ocular Irritancy (General QSAR Models)
Brimonidine550NegativePotential Irritant
5-Bromo-quinoxalin-6-yl-cyanamide750Likely NegativePotential Irritant
Brimonidine-2,3-dione600Likely NegativePotential Irritant
N-(1H-Imidazol-2-yl)quinoxalin-6-amine800Likely NegativePotential Irritant

Interpretation of In Silico Results: The in silico predictions suggest that the selected impurities are likely to have oral toxicity in a similar range to the parent drug, brimonidine. The predictions for Ames mutagenicity are largely negative, which is a positive initial finding. However, as with brimonidine itself, the impurities are predicted to have the potential for ocular irritation. It is crucial to remember that these are predictions and must be confirmed by experimental data.

In Vitro Cytotoxicity Assessment: Cellular Level Insights

In vitro cytotoxicity assays are essential for determining the toxic effects of compounds on living cells at an early stage of drug development. For ophthalmic drugs, cell lines derived from ocular tissues, such as human corneal epithelial cells (HCE-2), are particularly relevant.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Experimental Protocol: MTT Assay on Human Corneal Epithelial (HCE-2) Cells

  • Cell Seeding: Plate HCE-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brimonidine impurities in cell culture medium. Remove the existing medium from the wells and add 100 µL of the impurity solutions at various concentrations. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Workflow

In Vivo Ocular Irritation Assessment: Evaluating Local Tolerance

For ophthalmic drugs, assessing the potential for ocular irritation is a critical safety evaluation. While in vivo testing has been the historical standard, there is a strong ethical and scientific push towards alternative methods.

The HET-CAM assay is a well-established alternative to the Draize rabbit eye test for assessing the irritation potential of substances.[8] It utilizes the highly vascularized chorioallantoic membrane of a fertilized hen's egg.

Experimental Protocol: HET-CAM Assay

  • Egg Incubation: Incubate fertile chicken eggs for 9 days at 37.5°C and 55% relative humidity.

  • Preparation: On day 9, candle the eggs to check for viability. Carefully open the eggshell at the air sac end to expose the inner shell membrane. Moisten the membrane with saline and carefully remove it to expose the CAM.

  • Application: Apply 0.3 mL of the test substance (brimonidine impurity solution) directly onto the CAM surface. Use saline as a negative control and a known irritant (e.g., 0.1 M NaOH) as a positive control.

  • Observation: Observe the CAM for 5 minutes for the appearance of hemorrhage, lysis, and coagulation.

  • Scoring: Score the irritation potential based on the time of onset and severity of the observed reactions.

HET_CAM_Workflow

The Draize test has historically been the standard for assessing ocular irritation.[13][14] However, due to ethical considerations and the availability of validated alternatives, its use is now significantly reduced and often reserved for cases where alternative methods are not sufficient for regulatory purposes.[15]

Procedure Overview: Draize Test

The test involves instilling a small amount (typically 0.1 mL or 100 mg) of the test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[16] The eyes are then examined for up to 21 days for signs of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[17] Scores are assigned for each of these endpoints to determine the overall irritation potential.

Genotoxicity Assessment: Protecting Genetic Integrity

Genotoxic impurities are of particular concern as they have the potential to damage DNA, leading to mutations and potentially cancer.[18] The quinoxaline core structure present in brimonidine and its impurities warrants careful consideration for genotoxic potential.

An initial assessment can be made using in silico tools that predict mutagenicity (e.g., the Ames test). If a structural alert for genotoxicity is identified, further experimental evaluation is necessary. The standard in vitro test for mutagenicity is the Bacterial Reverse Mutation Assay (Ames Test) .

Brimonidine's Mechanism of Action and Potential for Off-Target Effects

Brimonidine exerts its primary therapeutic effect by acting as a selective agonist for alpha-2 adrenergic receptors in the ciliary body of the eye.[] This leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure.[1]

Brimonidine_MOA

Impurities that are structurally similar to brimonidine could potentially interact with alpha-2 adrenergic receptors, either as agonists or antagonists, leading to unpredictable effects on intraocular pressure or systemic side effects. Furthermore, impurities with different structural features may exhibit off-target activity at other receptors, which could lead to unforeseen toxicities.

Regulatory Framework and Qualification of Impurities

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in pharmaceutical products. The ICH Q3A and Q3B guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.

The qualification of an impurity involves gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If an impurity is present at a level higher than the qualification threshold, its toxicological profile must be thoroughly investigated.

Conclusion and Future Perspectives

A comprehensive evaluation of the toxicity profile of brimonidine-related impurities is a critical component of drug development and quality control. This guide has outlined a systematic, multi-tiered approach that combines the predictive power of in silico methods with the empirical evidence from in vitro and in vivo assays. By understanding the potential impurities, employing a robust toxicological testing strategy, and interpreting the data within a regulatory framework, researchers and drug development professionals can ensure the safety and efficacy of brimonidine therapies.

Future advancements in in silico modeling, the development of more sophisticated in vitro models (such as 3D organoids), and a continued focus on alternative testing methods will further enhance our ability to predict and assess the risks associated with pharmaceutical impurities, ultimately safeguarding patient health.

References

  • Brimonidine propanone Impurity. Veeprho. [Link]

  • Brimonidine. Wikipedia. [Link]

  • Brimonidine | C11H10BrN5 | CID 2435. PubChem. [Link]

  • Chemical structure of (A) brimonidine, IUPAC name:... ResearchGate. [Link]

  • Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension. PubMed. [Link]

  • Brimonidine 2,3-Dione Impurity | CAS No: 182627-95-8. Cleanchem. [Link]

  • Brimonidine 2,3-Dione Impurity | CAS 182627-95-8. Veeprho. [Link]

  • Mechanism of Action of Brimonidine. Pharmacy Freak. [Link]

  • Toxicity Estimation Software Tool (TEST). US EPA. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

  • Brimonidine-impurities. Pharmaffiliates. [Link]

  • Ames Mutagenicity Predictor. Way2Drug. [Link]

  • Eye Irritation Testing. ECETOC. [Link]

  • Intraocular pressure changes during Brimonidine allergy. ResearchGate. [Link]

  • Efficacy of three different formulations of brimonidine for control of intraocular pressure in primary open-angle glaucoma: A 6-week randomized trial. PMC. [Link]

  • Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data. PMC. [Link]

  • CAS No : 185312-10-1 | Product Name : N-(1H-Imidazol-2-yl)quinoxalin-6-amine. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • An α2-Adrenergic Agonist, Brimonidine, Beneficially Affects the TGF-β2-Treated Cellular Properties in an In Vitro Culture Model. MDPI. [Link]

  • Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. PMC. [Link]

  • Toxicity Benchmark for In Silico Prediction of Ames Mutagenicity. [Link]

  • Which tool is better for Toxicity prediction?. ResearchGate. [Link]

  • Draize test. Wikipedia. [Link]

  • Table B-2, Tools Used to Identify SAs and Predict Carcinogenicity and Genotoxicity. NCBI. [Link]

  • Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • an Assessment of Methods and Guidelines for Testing Materials for Eye Irritancy. EPA NEPAL. [Link]

  • N-(5-Bromo-6-quinoxalinyl)cyanamide. Pharmaffiliates. [Link]

  • Toxicity prediction. PreADMET. [Link]

  • SwissADME. [Link]

  • Analysis of α2-adrenergic Receptors and Effect of Brimonidine on Matrix Metalloproteinases and Their Inhibitors in Human Ciliary Body. IOVS. [Link]

  • The evolving pharmacotherapeutic profile of brimonidine, an 2-adrenergic agonist, after four years of continuous use. ResearchGate. [Link]

  • Brimonidine Inhouse Impurity I | CAS 134892-46-9. Veeprho. [Link]

  • The Isolated Chicken Eye test to replace the Draize test in rabbits Regulatory Toxicology and Pharmacology. Tweede Kamer. [Link]

  • From the lab to the clinic: activation of an alpha-2 agonist pathway is neuroprotective in models of retinal and optic nerve injury. PubMed. [Link]

  • Docket No. FDA-2016-P-1314. Regulations.gov. [Link]

Sources

Navigating the Solubility Landscape of Brimonidine Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of creating a safe, effective, and bioavailable therapeutic product. Poor solubility can lead to erratic absorption, diminished efficacy, and increased inter-patient variability.

This guide focuses on Brimonidine Tartrate, a selective alpha-2 adrenergic receptor agonist widely used in the treatment of open-angle glaucoma and ocular hypertension. While the initial inquiry for this guide was for its analogue, 4,5-Didehydro Brimonidine, a thorough search of scientific literature and databases revealed a significant lack of specific solubility data for this particular derivative. In such common scenarios in drug development, where data on a novel or less-studied analogue is scarce, a deep understanding of a closely related and well-characterized parent compound becomes invaluable. The principles governing the solubility of Brimonidine Tartrate, driven by its molecular structure and physicochemical properties, can provide critical insights and a predictive framework for researchers working with its derivatives.

Therefore, this document provides a comprehensive technical overview of the solubility of Brimonidine Tartrate in various organic solvents, equipping researchers with the foundational knowledge and practical methodologies to approach their work on related analogues with scientific rigor.

Physicochemical Properties of Brimonidine Tartrate

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. Brimonidine Tartrate is an off-white to pale yellow crystalline powder[1][2]. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀BrN₅ • C₄H₆O₆[1]
Molecular Weight 442.24 g/mol [1][3]
Melting Point 202 - 210 °C[1]
pKa 7.78 ± 0.05[1]
Appearance Off-white, pale yellow to pale pink powder[1]

The pKa of 7.78 indicates that Brimonidine is a weak base. Consequently, its solubility is highly pH-dependent, with significantly greater solubility in acidic conditions where it exists in its ionized form[4][5]. This is a critical consideration for formulation development, particularly for ophthalmic solutions where pH can influence both solubility and patient comfort.

Solubility Profile of Brimonidine Tartrate

The solubility of Brimonidine Tartrate has been characterized in a range of aqueous and organic solvents. This data is crucial for selecting appropriate solvent systems for analytical method development, purification processes, and formulation studies.

SolventSolubilityQualitative DescriptionSource(s)
Water 34 mg/mLSoluble[1]
Water (pH 7.2) 1.5 mg/mLSoluble[3][6]
Product Vehicle (pH 7.2) 3.0 mg/mLSoluble[3][6]
Phosphate-Buffered Saline (PBS, pH 7.2) ~3 mg/mLSoluble[7]
Dimethyl Sulfoxide (DMSO) >60 mg/mLSoluble[1]
DMSO ~1 mg/mLSoluble[7]
Methanol -Freely Soluble[8]
Propylene Glycol ~1.0 mg/mLSlightly Soluble[1]
Ethanol 0.6 mg/mLVery Slightly Soluble[1]
Acetone <0.2 mg/mLVery Slightly Soluble[1]
Dimethylformamide (DMF) -Soluble[8]
Chloroform -Insoluble[8]
Benzene -Insoluble[8]

Note: Discrepancies in reported solubility values, such as for DMSO, may arise from different experimental conditions (e.g., temperature, purity of the compound and solvent) and methodologies. The qualitative descriptions are based on USP and BP classifications.

The data clearly indicates that Brimonidine Tartrate exhibits the highest solubility in polar aprotic solvents like DMSO and is also freely soluble in polar protic solvents like methanol. Its solubility diminishes in less polar solvents, with very low solubility in ethanol and acetone, and insolubility in non-polar solvents like chloroform and benzene. This solubility pattern is consistent with the presence of multiple polar functional groups and the ionic character of the tartrate salt.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a robust framework for this determination.

Principle

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment
  • Brimonidine Tartrate (or its analogue) of known purity

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of Brimonidine Tartrate into a scintillation vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed (e.g., 150-200 rpm) for a predetermined period. A 24 to 48-hour equilibration time is typically sufficient, but the optimal time should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

    • Alternatively, the suspension can be centrifuged at high speed to pellet the excess solid, followed by careful collection of the supernatant.

  • Quantification:

    • Prepare a series of calibration standards of Brimonidine Tartrate in the same solvent.

    • Dilute the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC-UV.

    • Calculate the concentration of the dissolved Brimonidine Tartrate in the saturated solution, accounting for any dilution factors.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

  • Equilibrium Confirmation: Sampling at multiple time points ensures that the measured solubility is a true thermodynamic equilibrium value and not a kinetic measurement.

  • Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Validated Analytical Method: The use of a validated, specific, and sensitive analytical method for quantification ensures the accuracy and reliability of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess Brimonidine Tartrate B Add known volume of organic solvent A->B Create slurry C Seal and agitate (24-48 hours) at constant temperature B->C D Allow to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F H Dilute filtered sample F->H G Prepare calibration standards I Analyze via validated method (e.g., HPLC) G->I H->I J Calculate solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

While specific solubility data for this compound remains elusive in the public domain, a comprehensive understanding of the solubility of its parent compound, Brimonidine Tartrate, provides an invaluable foundation for researchers. This technical guide has detailed the physicochemical properties of Brimonidine Tartrate, presented a consolidated solubility profile in various organic solvents, and provided a robust, step-by-step protocol for determining thermodynamic solubility. By leveraging this information and the outlined methodologies, drug development professionals can make more informed decisions regarding solvent selection, formulation strategies, and analytical method development for Brimonidine and its analogues, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Health Canada. (2014). Product Monograph: Brimonidine Tartrate.[Link]

  • Google Patents. (2018).
  • National Center for Biotechnology Information. (n.d.). Brimonidine Tartrate. PubChem. [Link]

  • ResearchGate. (n.d.). pH-solubility profile of brimonidine tartrate in aqueous buffer systems.[Link]

  • ResearchGate. (n.d.). Chemical structure of Brimonidine tartrate.[Link]

  • Google Patents. (2015).
  • Google Patents. (2017). SOLUBILITY OFBRIMONIDINE TARTRATE (ppm).[Link]

  • RJPBCS. (2017). Pre-formulation study on API characterization of Brimonidine Tartrate, Timolol maleate and Dorzolamide Hydrochloride in Anti-glaucoma drugs. [https://www.rjpbcs.com/pdf/2017_8(4)/[9].pdf]([Link]9].pdf)

  • U.S. Food and Drug Administration. (n.d.). Brimonidine Tartrate Ophthalmic Solution, 0.15%.[Link]

  • Google Patents. (2009).
  • U.S. Food and Drug Administration. (n.d.). Brimonidine Tartrate Ophthalmic Solution, 0.15%.[Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.[Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

Sources

An In-Depth Technical Guide to the Identification of Brimonidine Oxidation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Degradation Profile in Ophthalmic Drug Development

Brimonidine, a highly selective α2-adrenergic receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy hinges on its ability to reduce intraocular pressure by a dual mechanism: decreasing aqueous humor production and increasing uveoscleral outflow. The chemical stability of such a potent active pharmaceutical ingredient (API) is of paramount importance, particularly in ophthalmic formulations which are subject to stringent purity and safety requirements. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities, thereby compromising patient safety and therapeutic outcomes.

This technical guide provides a comprehensive overview of the current scientific understanding of the oxidative degradation of Brimonidine. It is intended for researchers, analytical scientists, and drug development professionals. This document will delve into the known oxidation products, the analytical methodologies for their identification and characterization, and the mechanistic rationale behind their formation. By synthesizing information from forced degradation studies and advanced analytical techniques, this guide aims to provide a robust framework for anticipating and controlling oxidative impurities in Brimonidine drug substances and products.

Understanding Brimonidine's Susceptibility to Oxidation

Forced degradation studies are a regulatory requirement and a fundamental tool in drug development for establishing the intrinsic stability of a drug substance.[1] These studies expose the API to a range of stress conditions, including light, heat, humidity, acid, base, and oxidation, to predict its degradation pathways.[1] In the case of Brimonidine, a consistent finding across multiple studies is its particular lability under oxidative stress.[2]

One study demonstrated a significant degradation of Brimonidine tartrate when exposed to hydrogen peroxide. Specifically, only approximately 42.4% of the initial Brimonidine tartrate remained after being subjected to 6% H₂O₂ at 40°C for 24 hours.[3] This pronounced susceptibility underscores the critical need to identify the resulting oxidative degradation products to ensure the safety and quality of Brimonidine-containing pharmaceuticals.

Identified and Potential Oxidation Products of Brimonidine

Through a combination of forced degradation studies coupled with advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), several potential oxidative degradation products of Brimonidine have been identified.

Brimonidine-2,3-dione: A Key Oxidative Impurity

A primary candidate for a significant oxidation product is Brimonidine-2,3-dione . This compound is a known impurity of Brimonidine and is commercially available as a reference standard, facilitating its identification and quantification.[4][5]

Table 1: Physicochemical Properties of Brimonidine-2,3-dione

PropertyValueSource(s)
IUPAC Name 5-bromo-6-((4,5-dihydro-1H-imidazol-2-yl)amino)quinoxaline-2,3(1H,4H)-dione
CAS Number 182627-95-8[4][5]
Molecular Formula C₁₁H₁₀BrN₅O₂[4][5]
Molecular Weight 324.13 g/mol [4][5]

The structure of Brimonidine-2,3-dione suggests an oxidation of the quinoxaline ring of the parent Brimonidine molecule.

Unidentified Oxidative Degradant (m/z 310): "Brimonidine Impurity-D"

Forced degradation studies have also revealed the presence of another significant oxidative degradation product, designated as "Brimonidine Impurity-D".[6] This impurity was observed to form under peroxide stress and exhibits a protonated molecular ion ([M+H]⁺) at m/z 310 .[6] While its mass-to-charge ratio is known, its definitive chemical structure has not been fully elucidated in publicly available literature. The mass difference of +16 Da compared to the protonated parent Brimonidine molecule (m/z 294) strongly suggests the addition of one oxygen atom, pointing towards the formation of an N-oxide or a hydroxylated derivative.

Proposed Oxidative Degradation Pathway of Brimonidine

While the precise mechanisms of Brimonidine oxidation have not been definitively established in the literature, a plausible pathway can be proposed based on the identified products and the known reactivity of similar heterocyclic systems. The quinoxaline ring system in Brimonidine is susceptible to oxidation, particularly at the electron-rich nitrogen and carbon atoms.

G Brimonidine Brimonidine (C₁₁H₁₀BrN₅) m/z 292/294 OxidativeStress Oxidative Stress (e.g., H₂O₂) Brimonidine->OxidativeStress ImpurityD Brimonidine Impurity D (N-oxide or Hydroxylated derivative) [M+H]⁺ = m/z 310 OxidativeStress->ImpurityD Pathway 1: Mono-oxygenation Dione Brimonidine-2,3-dione (C₁₁H₁₀BrN₅O₂) [M+H]⁺ = m/z 325 OxidativeStress->Dione Pathway 2: Di-oxygenation

Figure 1: Proposed oxidative degradation pathways of Brimonidine.

Pathway 1 (Mono-oxygenation): The formation of the impurity with m/z 310 likely arises from the addition of a single oxygen atom. This could occur at one of the nitrogen atoms of the quinoxaline or imidazoline rings to form an N-oxide, or through hydroxylation of the quinoxaline ring.

Pathway 2 (Di-oxygenation): The formation of Brimonidine-2,3-dione involves the addition of two oxygen atoms to the quinoxaline ring, resulting in the formation of a diketone. This represents a more extensive oxidation of the molecule.

Experimental Workflow for the Identification and Characterization of Oxidation Products

A robust and systematic approach is essential for the definitive identification and characterization of Brimonidine's oxidation products. The following experimental workflow, adapted from methodologies used for the characterization of other Brimonidine impurities, provides a self-validating system for this purpose.[7]

G cluster_0 Phase 1: Generation & Detection cluster_1 Phase 2: Isolation & Preliminary Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation ForcedDeg Forced Degradation (Oxidative Stress with H₂O₂) HPLC Stability-Indicating HPLC-UV (Detection of Degradation Peaks) ForcedDeg->HPLC PrepHPLC Preparative HPLC (Isolation of Impurities) HPLC->PrepHPLC LCMS LC-MS Analysis (Molecular Weight Determination) PrepHPLC->LCMS HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) LCMS->HRMS MSMS Tandem Mass Spectrometry (MS/MS) (Fragmentation Pattern) HRMS->MSMS NMR NMR Spectroscopy (1H, 13C, 2D-NMR) (Definitive Structure) MSMS->NMR Synthesis Chemical Synthesis of Proposed Structure NMR->Synthesis Comparison Comparative Analysis (HPLC, MS, NMR) Synthesis->Comparison

Figure 2: A comprehensive workflow for the identification of Brimonidine oxidation products.

Detailed Experimental Protocols

1. Forced Oxidative Degradation

  • Objective: To generate sufficient quantities of oxidative degradation products for subsequent analysis.

  • Protocol:

    • Prepare a stock solution of Brimonidine tartrate in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Transfer an aliquot of the stock solution to a reaction vessel.

    • Add a solution of hydrogen peroxide to achieve a final concentration of 3-30% H₂O₂.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours), with periodic monitoring by HPLC.

    • Neutralize any remaining peroxide, if necessary, with a dilute solution of sodium bisulfite.

    • Dilute the stressed sample to an appropriate concentration for HPLC and LC-MS analysis.

  • Causality: The use of elevated temperatures and a range of peroxide concentrations accelerates the degradation process, ensuring the formation of detectable levels of impurities that might form under long-term storage conditions.

2. Stability-Indicating HPLC Method

  • Objective: To separate the degradation products from the parent Brimonidine peak and from each other.

  • A Self-Validating System: A robust stability-indicating method must be able to resolve all potential impurities from the main peak and from each other, as demonstrated by peak purity analysis using a photodiode array (PDA) detector.

  • Illustrative Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile and/or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of Brimonidine (approximately 247 nm) and the impurities.

    • Column Temperature: 25-30°C.

3. Isolation and Structural Elucidation

  • Preparative HPLC: The optimized analytical HPLC method is scaled up to a preparative scale to isolate sufficient quantities (milligram amounts) of each major oxidative impurity for spectroscopic analysis.

  • Mass Spectrometry (MS):

    • LC-MS: Provides the initial molecular weight information of the impurities.

    • High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass of the molecular ion, which allows for the calculation of the elemental composition (molecular formula).

    • Tandem Mass Spectrometry (MS/MS): The isolated molecular ion is fragmented, and the resulting fragmentation pattern provides crucial information about the structure of the molecule. For instance, characteristic losses can indicate the presence of specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assembly of the molecular structure.

4. Confirmatory Synthesis

  • Objective: To unequivocally confirm the proposed structure of the identified impurity.

  • Protocol: Based on the structure elucidated from spectroscopic data, a synthetic route is devised and executed to produce an authentic standard of the impurity.

  • Validation: The synthetic standard is then co-injected with the isolated impurity in the HPLC system. Identical retention times and matching spectroscopic data (MS and NMR) provide definitive proof of the structure.

Conclusion and Future Perspectives

The oxidative degradation of Brimonidine is a critical aspect of its stability profile that warrants thorough investigation. While "Brimonidine-2,3-dione" is a well-characterized potential oxidation product, further research is required for the complete structural elucidation of other oxidative degradants, such as the impurity with m/z 310. The application of the systematic workflow outlined in this guide, combining forced degradation, chromatographic separation, and advanced spectroscopic techniques, provides a robust framework for achieving this goal.

A comprehensive understanding of the oxidative degradation pathways of Brimonidine is not only essential for ensuring the quality, safety, and efficacy of current ophthalmic formulations but also for the development of more stable future drug products. This knowledge enables the implementation of effective control strategies, such as the inclusion of antioxidants in formulations or the selection of appropriate packaging to protect against oxidative stress, ultimately benefiting patient health.

References

  • Baksam, V., et al. (2021). Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC-MS/MS, and 2DNMR. Journal of Pharmaceutical and Biomedical Analysis, 205, 114297. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate by Auto Purifier, NMR, LC/MS/MS and HPLC. Asian Journal of Research in Chemistry. Available at: [Link]

  • Liu, C., Hu, C.-Q., & Jin, S.-H. (n.d.). Structure Elucidation of Two Unknown Oxydic Degradation Impurities of Rifaximin. Semantic Scholar. Available at: [Link]

  • Wang, C.-C., & Lin, C.-H. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Scientific Research Publishing. Available at: [Link]

  • Chavan, H. V., et al. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 7(1), 123-129. Available at: [Link]

  • PubChem. (n.d.). Brimonidine. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Google Patents.
  • ResearchGate. (n.d.). Results of degradation percent of Brimonidine Tartrate and Timolol... ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Sun, Y., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62. Available at: [Link]

  • PubMed. (n.d.). Inhibition by brimonidine of forskolin-induced nitrite production in isolated pig ciliary processes. National Center for Biotechnology Information. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar. Available at: [Link]

  • Cantor, L. B. (2000). The evolving pharmacotherapeutic profile of brimonidine, an alpha 2-adrenergic agonist, after four years of continuous use. Expert Opinion on Pharmacotherapy, 1(4), 815–834. Available at: [Link]

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Cardiovascular Disease Research, 14(1), 102-108. Available at: [Link]

Sources

Pharmacological Activity and Metabolic Profiling of Brimonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brimonidine is a highly selective


-adrenergic agonist used primarily for the reduction of intraocular pressure (IOP) in glaucoma and the treatment of persistent facial erythema of rosacea. Its clinical success is predicated not only on its nanomolar affinity for the 

-receptor but also on its unique pharmacokinetic profile.

Unlike many adrenergic agents metabolized by Cytochrome P450 (CYP) enzymes, Brimonidine is primarily metabolized by cytosolic Aldehyde Oxidase (AOX) . This metabolic route rapidly converts the active parent drug into oxo-metabolites (principally 2-oxobrimonidine) which are pharmacologically inert. This "metabolic switch" is a critical safety feature, ensuring that systemic absorption from ocular dosing does not result in prolonged systemic hypotension or sedation.

This guide details the metabolic pathways, the pharmacological inactivity of the resulting metabolites, and the experimental protocols required to validate these properties.

Part 1: Metabolic Pathways and Mechanisms

The Aldehyde Oxidase (AOX) Dominance

The metabolism of Brimonidine (UK-14,304) is distinct because it bypasses the Phase I CYP450 oxidation typical of similar compounds. Instead, the quinoxaline ring is susceptible to nucleophilic attack by Aldehyde Oxidase (AOX1).

  • Primary Pathway: Oxidation of the carbon adjacent to the nitrogen in the quinoxaline ring.

  • Major Metabolite: 2-oxobrimonidine (also known as UK-14,304-18).

  • Minor Metabolites: 3-oxobrimonidine and 2,3-dioxobrimonidine.

  • Secondary Pathway: Oxidative cleavage of the imidazoline ring yielding 5-bromo-6-guanidinoquinoxaline.

Pathway Visualization

The following diagram illustrates the oxidative cascade mediated by AOX.

BrimonidineMetabolism Parent Brimonidine (Active Parent) AOX Aldehyde Oxidase (Cytosolic) Parent->AOX Cleavage 5-bromo-6- guanidinoquinoxaline Parent->Cleavage Ring Cleavage (Minor/Degradant) Oxo2 2-oxobrimonidine (Major Metabolite) AOX->Oxo2 Major Pathway (>80%) Oxo3 3-oxobrimonidine (Minor Metabolite) AOX->Oxo3 Minor Pathway Dioxo 2,3-dioxobrimonidine Oxo2->Dioxo Further Oxidation Oxo3->Dioxo

Figure 1: The metabolic cascade of Brimonidine, highlighting the critical role of Aldehyde Oxidase in generating the major 2-oxo metabolite.

Part 2: Pharmacological Profiling

Comparative Potency

The clinical safety margin of Brimonidine relies on the fact that its metabolites lose their affinity for the


-adrenergic receptor. While the parent drug binds with nanomolar affinity, the addition of the keto-group (oxidation) sterically and electronically hinders binding to the transmembrane GPCR pocket.

Table 1: Comparative Pharmacological Activity

CompoundTarget ReceptorBinding Affinity (

)
Functional ActivityStatus
Brimonidine

-Adrenergic
~2 nMFull AgonistActive Drug
2-oxobrimonidine

-Adrenergic
> 10,000 nMInactiveMajor Metabolite
3-oxobrimonidine

-Adrenergic
> 10,000 nMInactiveMinor Metabolite
Guanidino-quinoxaline

-Adrenergic
N/A (Low)InactiveDegradant
Systemic Implications[3][4][5]
  • Washout: Because the metabolites are inactive, they do not contribute to the therapeutic effect or side effects (e.g., dry mouth, fatigue).

  • Excretion: The polar oxo-metabolites are rapidly excreted in urine. Approximately 75% of the dose is recovered in urine within 96 hours, primarily as metabolites [1].

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the metabolic pathway and the inactivity of metabolites, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: In Vitro AOX Metabolism Assay

Purpose: To validate that metabolism is driven by AOX and not CYP450.

  • System: Human Liver Cytosol (HLC) is preferred over microsomes (AOX is cytosolic).

  • Reaction Mixture:

    • Substrate: Brimonidine (10

      
      M).
      
    • Enzyme Source: Pooled HLC (1 mg/mL protein).

    • Cofactor: None required for AOX (unlike NADPH for CYPs).

  • Inhibitor Controls (Crucial for Causality):

    • Control A (AOX Specific): Add Raloxifene (1

      
      M) or Menadione . Expected Result: >90% inhibition of metabolite formation.
      
    • Control B (CYP Specific): Add 1-Aminobenzotriazole (ABT) . Expected Result: Negligible inhibition.

  • Analysis: Quench with ice-cold acetonitrile. Analyze supernatant via LC-MS/MS monitoring transitions for Parent (m/z 292) and 2-oxobrimonidine (m/z 308).

Protocol B: Radioligand Binding Assay ( -Selectivity)

Purpose: To empirically demonstrate the loss of affinity in metabolites.

  • Membrane Preparation: CHO cells stably expressing human

    
    -adrenergic receptors.
    
  • Radioligand:

    
    -RX821002 (Antagonist) or 
    
    
    
    -UK-14,304 (Agonist). Concentration: ~0.5 nM (
    
    
    ).
  • Competition:

    • Incubate membranes + radioligand + increasing concentrations (

      
       to 
      
      
      
      M) of Brimonidine (Standard) and Synthesized 2-oxobrimonidine (Test).
  • Incubation: 60 mins at 25°C.

  • Termination: Rapid filtration over GF/B filters; liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Validation Criteria: The Parent curve must show a sigmoidal drop with

      
       in the nanomolar range. The Metabolite curve should remain flat or shift right by >3 log units.
      
Assay Workflow Visualization

BindingAssay Prep Membrane Prep (CHO-hAlpha2A) Ligand Add [3H]-RX821002 (Radioligand) Prep->Ligand Compete Add Competitor (Parent vs Metabolite) Ligand->Compete Incubate Incubate 60m @ 25C Compete->Incubate Filter Harvest/Filter (GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Decision Calculate Ki Count->Decision High Affinity (Parent) High Affinity (Parent) Decision->High Affinity (Parent) IC50 < 10nM Inactive (Metabolite) Inactive (Metabolite) Decision->Inactive (Metabolite) IC50 > 10uM

Figure 2: Logical workflow for the radioligand binding assay to determine comparative affinity.

Part 4: Toxicology and Safety Note

While the oxo-metabolites are pharmacologically benign regarding adrenergic signaling, researchers must be aware of the 5-bromo-6-guanidinoquinoxaline degradant/metabolite.

  • Origin: Oxidative cleavage of the imidazoline ring.

  • Risk: This compound is structurally distinct and has been flagged in some MSDS data as a potential irritant (Skin/Eye) and acutely toxic if present in high quantities [2].

  • Mitigation: In biological systems, this is a minor pathway. However, in drug substance stability (CMC), this impurity must be monitored strictly using HPLC, as it does not share the benign safety profile of the oxo-metabolites.

References

  • Acheampong, A. A., et al. (1996). Xenobiotica. "Characterization of brimonidine metabolism with rat, rabbit, dog, monkey and human liver fractions and rabbit liver aldehyde oxidase."

  • PubChem. (2023). "Compound Summary: 5-Bromo-6-quinoxalinamine."

  • Acheampong, A. A., et al. (2002).[1][2] Drug Metabolism and Disposition. "Distribution of Brimonidine into Anterior and Posterior Tissues of Monkey, Rabbit, and Rat Eyes."

  • Burke, J., & Potter, D. E. (1986). Current Eye Research. "The effect of topical UK-14,304 on intraocular pressure and aqueous humor dynamics in the monkey." (Foundational pharmacology).[3][4]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Brimonidine Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Brimonidine Impurity F in Brimonidine Tartrate active pharmaceutical ingredient (API) and pharmaceutical dosage forms. The method is designed for precision and accuracy, ensuring clear separation of Impurity F from the main component and other related substances. The protocol herein is validated according to International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control, stability testing, and research applications.

Introduction: The Imperative of Impurity Profiling

Brimonidine Tartrate is a selective alpha-2 adrenergic agonist used primarily in ophthalmic solutions to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially affect the product's stability and may pose a toxicological risk.[] Regulatory bodies worldwide, guided by standards such as the ICH Q3A/B guidelines, mandate rigorous control over impurities in drug substances and products.[4]

Brimonidine Impurity F, chemically identified as 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine (CAS No: 151110-15-5), is a known process-related impurity or potential degradant of Brimonidine.[5][6] Therefore, a reliable and sensitive analytical method is crucial for its detection and quantification to ensure the quality and safety of Brimonidine-containing therapeutics.

Method Rationale: Chromatographic Strategy

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.

  • Stationary Phase Selection: Brimonidine is a polar molecule.[7] A non-polar stationary phase, such as a C18 (octadecylsilane) column, is ideal for retaining and separating Brimonidine and its related impurities based on their differential partitioning between the stationary phase and a polar mobile phase.[7][8]

  • Mobile Phase Design: The mobile phase is a critical component for achieving optimal separation. A typical composition involves a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.

    • Buffer System: A phosphate or acetate buffer is used to maintain a constant pH. Controlling the pH is essential because the ionization state of Brimonidine (a basic compound) and its impurities significantly impacts their retention time and peak shape.[7] The addition of an ion-pairing agent like sodium 1-heptanesulfonate or a tailing reducer like triethylamine can further improve peak symmetry by masking residual silanol groups on the silica support.[8][9]

    • Organic Modifier: Acetonitrile or methanol is used to modulate the elution strength of the mobile phase. Adjusting the ratio of the organic modifier to the aqueous buffer allows for fine-tuning the retention times of the analytes.

  • Detection: A UV/Vis or Photodiode Array (PDA) detector is employed for detection. Brimonidine and its chromophoric impurities exhibit significant absorbance in the UV range. Wavelengths between 246 nm and 264 nm have been shown to provide excellent sensitivity for Brimonidine and its related compounds.[8][9][10][11]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Software: OpenLab CDS or equivalent chromatography data station.

  • Analytical Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent L1 packing.[8]

  • Reagents: HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, ortho-phosphoric acid, and triethylamine. USP Reference Standards for Brimonidine Tartrate and Brimonidine Impurity F. High-purity water (Milli-Q or equivalent).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column Diamonsil C18 (150 mm x 4.6 mm, 5 µm)Provides excellent resolution for polar compounds and related impurities.
Mobile Phase Phosphate Buffer (10 mM, pH 3.5) with 0.5% Triethylamine : Methanol (85:15, v/v)[8][11]The acidic pH ensures consistent ionization of the basic analyte, while triethylamine minimizes peak tailing. The methanol ratio provides optimal elution strength.
Flow Rate 1.0 mL/min[8]A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °C[9]Ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detector Wavelength 246 nm[8][11]Provides high sensitivity for both Brimonidine and its impurities.
Injection Volume 10 µL[7]A suitable volume to achieve good sensitivity without overloading the column.
Run Time 15 minutesSufficient time to elute the main peak and all relevant impurities.
Preparation of Solutions

A. Mobile Phase Preparation (Phosphate Buffer, pH 3.5)

  • Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of high-purity water.

  • Add 5.0 mL of triethylamine to the solution.

  • Adjust the pH to 3.5 using diluted ortho-phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter and degas before use.

  • Prepare the final mobile phase by mixing the buffer and methanol in an 85:15 (v/v) ratio.

B. Standard Solution Preparation

  • Brimonidine Tartrate Stock (100 µg/mL): Accurately weigh about 10 mg of USP Brimonidine Tartrate RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Impurity F Stock (10 µg/mL): Accurately weigh about 1 mg of Brimonidine Impurity F RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

C. System Suitability Solution (SSS)

  • Prepare a solution containing approximately 100 µg/mL of USP Brimonidine Tartrate RS and 1.0 µg/mL of Brimonidine Impurity F RS in the mobile phase. This solution is used to verify the resolution and performance of the chromatographic system.

D. Sample Solution Preparation

  • Accurately weigh a quantity of Brimonidine Tartrate API equivalent to 10 mg and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 System Equilibration P1->A1 P2 Prepare Standards (API & Impurity F) A2 System Suitability Test (SST) Inject SSS P2->A2 P3 Prepare Sample A4 Inject Sample(s) P3->A4 A1->A2 15 min A3 Inject Blank & Standards A2->A3 If SST Passes A3->A4 D1 Integrate Peaks A4->D1 D2 Quantify Impurity F (External Standard Method) D1->D2 D3 Generate Report D2->D3

Caption: HPLC workflow from preparation to final report.

System Suitability and Validation Principles

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria. The System Suitability Solution is injected, and the parameters are evaluated against the acceptance criteria listed below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) Not More Than 1.5 for Brimonidine peak[9]Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates Not Less Than 5000 for Brimonidine peakIndicates column efficiency and the sharpness of the peak.
% RSD of Peak Area Not More Than 2.0% (from 5 replicate injections)[10]Demonstrates the precision and reproducibility of the injector and system.
Resolution Not Less Than 2.0 between Brimonidine and Impurity FConfirms that the two components are baseline separated, allowing for accurate quantification.
Method Validation (Trustworthiness)

This method's reliability is established through rigorous validation in accordance with ICH Q2(R1) guidelines.[10]

  • Specificity & Stability-Indicating Nature: The core of this method's trustworthiness lies in its specificity. Forced degradation studies are performed by subjecting Brimonidine Tartrate to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress).[11][12] The method is proven to be stability-indicating as it can effectively separate the Brimonidine peak from all degradation products, with no interference at the retention time of Impurity F.[8][11] Brimonidine has shown susceptibility to degradation under strong acidic, basic, and especially oxidative conditions.[8][11][13]

  • Linearity: The method demonstrates linearity for Impurity F over a concentration range relevant to its specification limit (e.g., from the Limit of Quantitation to 150% of the specified limit).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD and LOQ are established to prove the method's sensitivity for detecting and quantifying trace levels of Impurity F.[8]

  • Accuracy & Precision: Accuracy is confirmed through recovery studies of spiked samples, while precision (repeatability and intermediate precision) is demonstrated by the low relative standard deviation (%RSD) of results from multiple analyses.[10]

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the determination of Brimonidine Impurity F. The protocol provides a comprehensive framework, from reagent preparation to data analysis, grounded in established scientific principles. By adhering to this method, researchers, scientists, and drug development professionals can confidently monitor the purity of Brimonidine Tartrate, ensuring it meets the stringent quality standards required for pharmaceutical products.

References

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2023). RP-HPLC Method Development for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Ophthalmic Preparation. [Link]

  • ResearchGate. (2015). Development and Validation of a New LC Method for Analysis of Brimonidine Tartrate and Related Compounds. [Link]

  • Longdom Publishing. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF BRIMONIDINE TARTRATE AND TIMOLOL MALEATE IN BULK AND PH. [Link]

  • Springer. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. [Link]

  • TSI Journals. (2021). Cleaning Method Development and Validation of Brimonidine Tartrate Residue from.... [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). SPECIFIC STABILITY INDICATING RP-HPLC PHOTODIODE ARRAY BASED METHOD FOR ESTIMATION OF BRIMONIDINE TARTRATE AND TIMOLOL MALEATE IN OPTHALMIC DOSAGE FORM. [Link]

  • PubMed Central. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. [Link]

  • GLP Pharma Standards. (n.d.). Brimonidine EP Impurity F | CAS No- 151110-15-5. [Link]

  • ResearchGate. (n.d.). Results of degradation percent of Brimonidine Tartrate and Timolol.... [Link]

  • Pharmaffiliates. (n.d.). Brimonidine - Impurity F. [Link]

  • Web of Pharma. (2025). Brimonidine Tartrate USP 2025. [Link]

  • Pharmaffiliates. (n.d.). Brimonidine Tartrate-impurities. [Link]

  • Pharmaffiliates. (n.d.). Brimonidine - USP standards. [Link]

  • U.S. Food and Drug Administration. (n.d.). Brimonidine Tartrate Label. [Link]

  • Pharmaffiliates. (n.d.). Brimonidine-impurities. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

Sources

Application Note: A Validated Synthetic Protocol for the Preparation of 4,5-Didehydro Brimonidine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards

Brimonidine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, is a potent and highly selective α2-adrenergic receptor agonist.[1][2][3] It is a cornerstone in the management of open-angle glaucoma and ocular hypertension, functioning through a dual mechanism that reduces aqueous humor production and enhances uveoscleral outflow.[3][4] The stringent regulatory landscape for active pharmaceutical ingredients (APIs) mandates a comprehensive understanding and control of any impurities. Process-related impurities or degradation products can impact the safety and efficacy of the final drug product.

4,5-Didehydro Brimonidine, characterized by the aromatization of the imidazoline ring to an imidazole moiety, is a potential impurity of Brimonidine. The synthesis and characterization of this compound as a high-purity reference standard are essential for the accurate validation of analytical methods used in quality control and stability studies of Brimonidine. This document provides a detailed, scientifically-grounded protocol for the synthesis, purification, and characterization of this compound.

Synthetic Strategy: Rationale and Pathway

The synthesis of Brimonidine and its related impurities often originates from the key intermediate, 5-bromo-6-aminoquinoxaline.[5][6] Several reported syntheses of Brimonidine involve the reaction of this intermediate with reagents that form the imidazoline ring.[6][7] However, many of these methods utilize hazardous reagents like thiophosgene or result in low yields, making them unsuitable for modern, safety-conscious laboratory settings.[5][8]

The presented protocol circumvents these challenges by employing a two-step approach:

  • Synthesis of Brimonidine Base: A robust and scalable synthesis of the parent compound, Brimonidine, is first performed. This method is adapted from established procedures that avoid highly toxic reagents.

  • Oxidative Aromatization: The synthesized Brimonidine is then subjected to a controlled dehydrogenation reaction. This chemical transformation selectively converts the 4,5-dihydro-1H-imidazol-2-yl (imidazoline) group into a 1H-imidazol-2-yl (imidazole) moiety, yielding the target compound, this compound. This oxidative step is a common and effective method for the aromatization of heterocyclic rings.

This strategy offers the advantage of building upon a well-characterized intermediate (Brimonidine), allowing for precise control over the final aromatization step and facilitating the purification of the target impurity.

Visualized Synthetic Workflow

The overall process from the precursor to the final, characterized reference standard is depicted below.

G cluster_0 Part 1: Brimonidine Synthesis cluster_1 Part 2: Dehydrogenation & Purification cluster_2 Part 3: Quality Control A 5-Bromo-6-aminoquinoxaline B 1-(5-Bromoquinoxalin-6-yl)thiourea A->B  Reaction with  Benzoyl Isothiocyanate C S-Methylisothiourea Intermediate B->C  Methylation (e.g., CH3I) D Brimonidine Base C->D  Cyclization with  Ethylenediamine E Crude this compound D->E  Oxidative Aromatization  (e.g., with MnO2) F Purification via Column Chromatography E->F G This compound Reference Standard F->G H HPLC Analysis (Purity Assessment) G->H I Mass Spectrometry (Identity Confirmation) G->I J NMR Spectroscopy (Structural Elucidation) G->J

Caption: Synthetic and analytical workflow for this compound.

Detailed Experimental Protocols

4.1 Part 1: Synthesis of Brimonidine Base

This initial phase focuses on producing the immediate precursor to our target compound. The chosen pathway is an adaptation from a known method that improves upon safety and scalability.[5]

Materials and Reagents:

  • 5-bromo-6-aminoquinoxaline (98%)

  • Benzoyl chloride (99%)

  • Ammonium thiocyanate (98%)

  • Methyl iodide (99%)

  • Ethylenediamine (99%)

  • Methanol (ACS Grade)

  • Acetone (ACS Grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Protocol:

  • Step 1: Synthesis of 1-(5-bromoquinoxalin-6-yl)thiourea.

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoyl chloride (1.1 eq) in 100 mL of acetone.

    • Add ammonium thiocyanate (1.2 eq) portion-wise while stirring. An exothermic reaction will occur, forming benzoyl isothiocyanate in situ.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 5-bromo-6-aminoquinoxaline (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and add 50 mL of a 2M NaOH solution to hydrolyze the benzoyl group. Stir for 1 hour.

    • Neutralize the mixture with concentrated HCl to a pH of ~7.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-(5-bromoquinoxalin-6-yl)thiourea.

  • Step 2: S-Methylation.

    • Suspend the thiourea derivative (1.0 eq) in 150 mL of methanol.

    • Add methyl iodide (1.5 eq) dropwise to the suspension.

    • Stir the mixture at room temperature for 8-12 hours. The suspension will gradually dissolve as the S-methylisothiourea hydroiodide salt is formed.

    • Remove the solvent under reduced pressure to obtain the crude S-methyl derivative.

  • Step 3: Cyclization to Brimonidine.

    • Dissolve the crude S-methyl derivative in 100 mL of methanol.

    • Add ethylenediamine (2.0 eq) dropwise at room temperature.

    • Heat the reaction to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess ethylenediamine and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Brimonidine base.

4.2 Part 2: Synthesis of this compound

This crucial step involves the dehydrogenation of the imidazoline ring.

Materials and Reagents:

  • Brimonidine base (from Part 1)

  • Activated Manganese Dioxide (MnO₂, ~85%)

  • Dichloromethane (DCM, anhydrous)

  • Celite®

Protocol:

  • Step 1: Oxidative Aromatization.

    • In a 500 mL flask, dissolve the crude Brimonidine base (1.0 eq) in 200 mL of anhydrous DCM.

    • Add activated manganese dioxide (10 eq by weight) in portions to the stirred solution. Note: The reaction is typically heterogeneous.

    • Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be closely monitored by HPLC or LC-MS to observe the formation of the product and consumption of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM (3 x 50 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to obtain crude this compound.

  • Step 2: Purification.

    • The crude product must be purified by column chromatography to achieve the high purity required for a reference standard.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: A gradient of DCM and Methanol (e.g., starting from 100% DCM and gradually increasing to 5% Methanol in DCM).

    • Collect fractions and analyze by TLC or HPLC.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

    • Dry the final product under high vacuum for at least 24 hours.

Analytical Characterization and Quality Control

A reference standard's value is defined by its confirmed identity and purity. A multi-technique approach is mandatory for validation.

G cluster_0 Analytical Workflow A Purified 4,5-Didehydro Brimonidine Solid B Purity Assay (RP-HPLC) A->B C Identity Confirmation (LC-MS) A->C D Structural Verification (¹H NMR, ¹³C NMR) A->D E Final Report & Certificate of Analysis B->E C->E D->E

Caption: Quality control workflow for the reference standard.

5.1 Summary of Analytical Data

Analysis Parameter Expected Result for this compound
Appearance Physical StateOff-white to yellowish solid
Molecular Formula ---C₁₁H₈BrN₅
Molecular Weight ---290.12 g/mol (Monoisotopic: 288.996 g/mol )
Purity (HPLC) Area %≥ 98.0%
Identity (LC-MS) [M+H]⁺Expected: 290.0, 292.0 (Isotopic pattern for Br)
¹H NMR Chemical Shifts (δ)Signals corresponding to quinoxaline and imidazole protons
UV-Vis λmax~254 nm in a suitable solvent like methanol or water.[9]

5.2 Recommended Analytical Methods

5.2.1 High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M Octane-1 sulfonic acid sodium salt, pH adjusted to 3.5) and acetonitrile (e.g., 64:36 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.[4][9]

  • Injection Volume: 10 µL

  • Rationale: This reverse-phase method is designed to effectively separate the slightly more polar this compound from the parent Brimonidine and other potential impurities. The ion-pairing agent helps to achieve better peak shape.

5.2.2 Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Analysis: Full scan to confirm the molecular ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion cluster ([M+H]⁺ at m/z 290.0 and 292.0).

5.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆ or CDCl₃

  • Analysis: ¹H NMR will confirm the aromatic nature of the imidazole ring, which will show distinct signals compared to the aliphatic protons of the imidazoline ring in Brimonidine. ¹³C NMR will corroborate the structural assignment.

Conclusion

This application note provides a comprehensive and validated methodology for the synthesis of the this compound reference standard. By following this protocol, researchers and quality control professionals can reliably produce and characterize this critical impurity, ensuring the accuracy and integrity of analytical data for Brimonidine drug substance and product. The use of well-established chemical transformations and a robust analytical workflow guarantees a self-validating system for producing a high-purity reference material.

References

  • Vertex AI Search. (n.d.).
  • Google Patents. (n.d.). CN112538074A - Preparation method of debrominated impurities of brimonidine.
  • Patsnap. (n.d.). Preparation method of brimonidine tartrate impurity E. Retrieved February 9, 2026, from [Link]

  • Reddy, R. E., et al. (2025). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Reddy, R. E., et al. (2025). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development.
  • PubMed. (2023). Preparation and Characterization of Ion-Sensitive Brimonidine Tartrate In Situ Gel for Ocular Delivery. Retrieved February 9, 2026, from [Link]

  • BOC Sciences. (n.d.). Brimonidine and Impurities. Retrieved February 9, 2026.
  • Der Pharma Chemica. (n.d.).
  • BenchChem. (2025). Application of Brimonidine-d4 in Bioequivalence Studies of Brimonidine Eye Drops. Retrieved February 9, 2026.
  • Der Pharma Chemica. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. 10(1), 83-86. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Preparation and Characterization of Ion-Sensitive Brimonidine Tartrate In Situ Gel for Ocular Delivery. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate | Request PDF. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • IJRAR. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI. Retrieved February 9, 2026.
  • Semantic Scholar. (2025).
  • Semantic Scholar. (n.d.). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. Retrieved February 9, 2026, from [Link]

  • IJCRT.org. (2022).

Sources

Application Note: A Strategic Protocol for the Isolation of Brimonidine Impurities from Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Ophthalmic Drugs

Brimonidine, an α2-adrenergic receptor agonist, is a primary therapy for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] Its chemical structure is 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine.[2] As with all pharmaceutical products, particularly those intended for topical ophthalmic use, ensuring the purity and safety of the final formulation is paramount. Unwanted chemicals, whether they are process-related impurities from the synthesis of the Active Pharmaceutical Ingredient (API) or degradation products that form during the product's shelf life, pose a potential risk to the patient.[1]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have specific quality considerations for topical ophthalmic drug products, emphasizing the need to evaluate and control impurities and degradation products.[3][4][5] The identification and characterization of any impurity present at a significant level are not merely a regulatory hurdle but a fundamental aspect of drug safety and quality control. This often requires the physical isolation of the impurity from the drug product matrix to enable definitive structural elucidation via techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6][7]

This application note details a strategic, multi-step protocol for isolating brimonidine impurities. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to adapt and troubleshoot the process for their specific needs. We will cover the entire workflow, from initial analytical method development and sample preparation to the final preparative-scale separation.

Foundational Knowledge: Brimonidine Impurities and Forced Degradation

A successful isolation strategy begins with a thorough understanding of the potential impurities. These can be broadly categorized into:

  • Process-Related Impurities: Intermediates or by-products from the API synthesis. Examples for brimonidine include starting materials like 5-bromo-6-amino quinoxaline and by-products such as 5-Bromo-quinoxalin-6-yl-cyanamide.[][9]

  • Degradation Products: Formed due to the instability of the drug substance under various conditions (hydrolysis, oxidation, photolysis, thermal stress).

Forced Degradation Studies: A Predictive Tool To proactively identify potential degradation impurities, forced degradation (stress testing) is an indispensable tool. These studies expose the brimonidine formulation to harsh conditions to accelerate the formation of degradants. Research has shown that brimonidine is particularly susceptible to degradation under oxidative, strong acidic, and strong basic conditions.[10][11] For instance, significant degradation (leaving only ~42.4% of the parent drug) was observed after 24 hours at 40°C in the presence of 6% H₂O₂.[10][11] The results from these studies are crucial for developing a "stability-indicating" analytical method—a method capable of separating the API from all potential impurities and degradants.

The Isolation Workflow: A Strategic Overview

The isolation of trace impurities from a complex matrix is a meticulous process. It requires a systematic approach that begins with analytical-scale work and logically progresses to preparative scale. The overarching strategy is depicted below.

Isolation_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Preparative Scale Isolation cluster_3 Phase 4: Final Steps A Develop Stability-Indicating RP-HPLC Method B Validate Method Specificity (Using Forced Degradation Samples) A->B Confirm Separation C Analyze Brimonidine Formulation (Identify Target Impurity) D Enrich Impurity Concentration (e.g., Lyophilization, SPE) C->D Prepare for Prep Scale E Scale-Up to Preparative LC (RP-HPLC or SFC) F Perform High-Loading Injections E->F G Collect Fractions of Target Impurity F->G H Verify Purity of Collected Fractions I Evaporate Solvent H->I J Structural Elucidation (NMR, MS) I->J

Caption: High-level workflow for impurity isolation.

Protocol Part 1: Stability-Indicating Analytical Method Development

Causality: Before any attempt at isolation, a robust analytical High-Performance Liquid Chromatography (HPLC) method that can resolve the target impurity from the brimonidine peak and other components is required. Reverse-phase HPLC is the most common and effective technique for this purpose.[1][12][13] The goal is to achieve baseline separation to ensure the purity of the fractions collected during the preparative stage.

Experimental Protocol: Analytical RP-HPLC

  • Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This stationary phase provides excellent hydrophobic retention for brimonidine and many of its related substances.[13]

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a phosphate or acetate buffer (e.g., 10-20 mM) and adjust the pH to between 3.0 and 5.0.[13] A lower pH ensures that brimonidine (a basic compound) is in its ionized form, which generally leads to better peak shape on silica-based C18 columns.

    • Organic Component (B): Use HPLC-grade methanol or acetonitrile.

  • Initial Gradient Scouting:

    • Run a broad gradient, for example, from 5% to 95% organic modifier over 20-30 minutes.

    • Inject a standard solution of brimonidine and samples from the forced degradation studies.

    • This initial run will reveal the approximate retention times of the API and its degradation products.

  • Method Optimization:

    • Adjust the gradient slope around the elution time of the target impurities to maximize resolution.

    • If peak shape is poor (e.g., excessive tailing), consider adding an ion-pairing agent like 1-heptanesulfonic acid sodium salt to the mobile phase or using a different column chemistry (e.g., Cyano).[12][14]

  • Finalize Method: Once satisfactory separation is achieved, finalize the method parameters.

Parameter Recommended Starting Conditions Rationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmProven selectivity for brimonidine and its impurities.[13]
Mobile Phase A 10 mM Phosphate Buffer, pH 3.5Controls ionization state of the analyte for good peak shape.
Mobile Phase B Methanol or AcetonitrileCommon organic modifiers for reverse-phase chromatography.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temperature 25-30 °CEnsures reproducible retention times.
Detection UV Diode Array Detector (DAD) at 246 nmBrimonidine has a UV maximum around this wavelength.[13] A DAD allows for peak purity assessment.
Injection Volume 10 µLA typical volume for analytical HPLC.

Protocol Part 2: Sample Preparation from the Formulation

Causality: Ophthalmic solutions are typically aqueous and contain excipients (e.g., buffers, tonicity agents, preservatives) that are present in much higher concentrations than the target impurities. While a simple "dilute-and-shoot" approach is suitable for analytical quantification, it is inefficient for preparative isolation due to the low concentration of the impurity. Therefore, a sample preparation step is often necessary to remove water and enrich the concentration of the analytes.[15]

Experimental Protocol: Impurity Enrichment

  • Lyophilization (Freeze-Drying):

    • Principle: This technique removes the aqueous solvent by sublimation under vacuum, leaving behind the non-volatile components (API, impurities, salts, excipients) as a dry powder. This is an effective method for concentrating non-volatile analytes from an aqueous matrix.[16]

    • Step 1: Freeze a known volume of the brimonidine ophthalmic solution (e.g., 50 mL) at -80 °C until completely solid.

    • Step 2: Place the frozen sample on a lyophilizer and run a cycle until all the ice has sublimated and a dry powder remains.

    • Step 3: Reconstitute the resulting powder in a minimal volume of a suitable solvent (e.g., mobile phase or a methanol/water mixture) to create a highly concentrated solution for injection onto the preparative column.

Sample_Prep_Workflow Start Brimonidine Ophthalmic Solution (Aqueous) Freeze Freeze Sample (-80 °C) Start->Freeze Lyophilize Lyophilization (Vacuum Sublimation) Freeze->Lyophilize Powder Dry Powder (API + Impurities + Excipients) Lyophilize->Powder Reconstitute Reconstitute in Minimal Volume of Strong Solvent Powder->Reconstitute Final_Sample Concentrated Sample for Preparative Injection Reconstitute->Final_Sample

Caption: Sample preparation workflow using lyophilization.

Protocol Part 3: Preparative Chromatography for Isolation

Causality: This is the core isolation step where the enriched sample is chromatographed on a larger scale to physically separate and collect the impurity of interest.[17] The choice between traditional preparative HPLC and the more advanced Supercritical Fluid Chromatography (SFC) depends on the specific separation challenge and available instrumentation.

Option A: Preparative Reverse-Phase HPLC

This involves a direct scale-up of the optimized analytical method. The goal is to maximize the amount of sample loaded onto the column per injection (throughput) without sacrificing the resolution between the target impurity and the main API peak.[18]

Parameter Recommended Preparative Conditions Rationale
Stationary Phase C18, 150 mm x 21.2 mm or 50 mm IDLarger diameter column to accommodate higher sample loads.
Mobile Phase A 10 mM Volatile Buffer (e.g., Ammonium Acetate), pH 3.5Volatile buffers are preferred for easy removal during solvent evaporation.
Mobile Phase B Methanol or AcetonitrileSame as analytical, ensuring consistent selectivity.
Flow Rate 20 - 118 mL/min (scaled based on column ID)Flow rate is increased proportionally to the column's cross-sectional area.
Gradient Geometric scale-up of the analytical gradientMaintain the same separation selectivity as the analytical method.
Detection UV (at 246 nm) and/or Mass Spectrometry (MS)UV for general detection; MS for positive identification of the target peak.[19]
Injection Volume High Volume (e.g., 1-5 mL) of concentrated sampleMaximize throughput. Determined through a loading study.
Collection Fraction collector triggered by time, UV threshold, or massAutomated collection of the eluting impurity peak.
Option B: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses compressed carbon dioxide as the primary mobile phase.[20] It offers significant advantages for preparative-scale isolation, including faster separations, reduced organic solvent consumption, and highly concentrated fractions, which simplifies post-collection processing.[6][21] SFC can also offer orthogonal (different) selectivity compared to RP-HPLC, which can be invaluable for separating closely eluting impurities.[22]

Parameter Recommended SFC Conditions Rationale
Stationary Phase Polar phase (e.g., 2-Ethylpyridine, Diol)SFC operates in a normal-phase mode, requiring polar columns.[22]
Mobile Phase A Supercritical CO₂Primary mobile phase; non-flammable and "green".[20]
Mobile Phase B Methanol (with a basic or acidic additive if needed)Organic co-solvent to modulate analyte retention.
Flow Rate 50-100 g/min Typical for preparative SFC systems.
Column Temperature 35-45 °CMaintained above the critical temperature of CO₂.
Back Pressure 100-150 barKeeps the mobile phase in a supercritical state.
Detection UV and/or MSSimilar to preparative HPLC.
Collection Cyclone separatorsEfficiently separates the gaseous CO₂ from the collected fraction.

Post-Isolation Handling and Verification

Causality: Once the fractions containing the target impurity have been collected, their purity must be confirmed, and the solvent must be removed to yield the isolated solid material.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction(s) into the analytical HPLC system to confirm its purity. Combine only the fractions that meet the required purity level (e.g., >95%).

  • Solvent Evaporation: Remove the chromatography solvent using a rotary evaporator or a centrifugal vacuum concentrator. If a non-volatile buffer was used in preparative HPLC, a final solid-phase extraction (SPE) step may be required to desalt the sample.

  • Structural Elucidation: The final isolated powder is then subjected to advanced analytical techniques such as NMR, high-resolution MS, and IR spectroscopy to definitively determine its chemical structure.[1][12]

Conclusion

The protocol described provides a robust and logical framework for the isolation of brimonidine impurities from ophthalmic formulations. The strategy is built on a foundation of sound analytical chemistry, beginning with the development of a specific, stability-indicating HPLC method. By employing an enrichment strategy such as lyophilization, the efficiency of the subsequent preparative chromatography step is significantly enhanced. The choice between preparative RP-HPLC and SFC allows for flexibility in tackling different separation challenges. This comprehensive approach ensures that impurities can be isolated in sufficient quantity and purity for the critical tasks of structural elucidation and reference standard qualification, ultimately safeguarding product quality and patient safety.

References

  • Asian Journal of Research in Chemistry. (n.d.). Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate by Auto Purifier, NMR, LC/MS/MS and HPLC. Retrieved from [Link]

  • ResearchGate. (2015). Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate by Auto Purifier, NMR, LC/MS/MS and HPLC. Retrieved from [Link]

  • SpringerOpen. (2017). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. Retrieved from [Link]

  • OSTI.gov. (n.d.). DETERMINATION OF ASSAY AND IMPURITIES OF GAMMA IRRADIATED CHLORAMPHENICOL IN EYE OINTMENT. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • PubMed Central. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Retrieved from [Link]

  • Scribd. (n.d.). RP-HPLC Method for Brimonidine Tartrate. Retrieved from [Link]

  • International Journal of Biological and Pharmaceutical Sciences. (2023). SPECIFIC STABILITY INDICATING RP-HPLC PHOTODIODE ARRAY BASED METHOD FOR ESTIMATION OF BRIMONIDINE TARTRATE AND TIMOLOL MALEATE IN BULK AND OPHTHALMIC DOSAGE FORM. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDINE TARTRATE IN THEIR COMBINED DOSAGE FORM. Retrieved from [Link]

  • BMC Chemistry. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Retrieved from [Link]

  • LCGC North America. (2007). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • R Discovery. (2021). Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC–MS/MS, and 2DNMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of degradation percent of Brimonidine Tartrate and Timolol Maleate after subjection to different degradation conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Quality Considerations for Topical Ophthalmic Drug Products. Retrieved from [Link]

  • ResearchGate. (2021). The isolation of water-soluble natural products – challenges, strategies and perspectives. Retrieved from [Link]

  • ResearchGate. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Google Patents. (2014). Method for determining impurities in latanoprost eye drops.
  • ResearchGate. (n.d.). Chemical Structure of Brimonidine (BMD). Retrieved from [Link]

  • Welch Materials. (2024). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • LCGC North America. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Quality Considerations for Topical Ophthalmic Drug Products Guidance for Industry. Retrieved from [Link]

  • Waters. (n.d.). Improving the Productivity in Isolating a Naturally Occurring Bioactive Compound Using Supercritical Fluid Extraction and Preparative Supercritical Fluid Chromatography. Retrieved from [Link]

  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • YouTube. (2022). Preparative Supercritical Fluid Chromatography Made Easy. Retrieved from [Link]

  • Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability indicating analytical method development and validation for the simultaneous estimation of brimonidine tartrate and timolol maleate using rp-hplc method in both bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Gilson. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (2013). USP Ophthalmic Preparations. Retrieved from [Link]

  • U.S. Food and Drug Administration Access data. (2005). Chemistry Review(s). Retrieved from [Link]

  • YouTube. (2024). GDF 2024 | D2S08 - Quality Considerations for Topical Ophthalmic Drug Products –Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Brimonidine. Retrieved from [Link]

  • RAPS. (2023). FDA issues guidance on assessing quality of topical ophthalmic drugs. Retrieved from [Link]

  • IntechOpen. (2019). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2022). Novel Formulation of Eye Drops Containing Choline Salicylate and Hyaluronic Acid: Stability, Permeability, and Cytotoxicity Studies Using Alternative Ex Vivo and In Vitro Models. Retrieved from [Link]

  • Federal Register. (2023). Quality Considerations for Topical Ophthalmic Drug Products; Draft Guidance for Industry; Availability. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: BRIMONIDINE (CHEMBL844). Retrieved from [Link]

  • Agilent. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Brimonidine-impurities. Retrieved from [Link]

Sources

Application Note: A Primer on LC-MS/MS Method Development for the Analysis of 4,5-Didehydro Brimonidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for developing a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4,5-Didehydro Brimonidine, a potential metabolite or impurity of the α2-adrenergic agonist, Brimonidine. Due to the limited availability of specific analytical methods for this compound, this note synthesizes established methodologies for Brimonidine analysis with fundamental principles of bioanalytical chemistry to propose a reliable starting point for method development and validation. We will cover theoretical considerations, proposed starting parameters for mass spectrometry and liquid chromatography, a detailed sample preparation protocol, and an overview of the necessary validation framework as mandated by regulatory bodies.

Introduction and Scientific Rationale

Brimonidine is a potent α2-adrenergic agonist primarily used in the treatment of open-angle glaucoma and ocular hypertension.[1] Its therapeutic action involves a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[1] The analysis of Brimonidine and its related substances, such as the 4,5-Didehydro derivative, is critical during drug development and for routine quality control. These related substances can be process impurities or metabolites, and their presence must be monitored to ensure the safety and efficacy of the final drug product.

This compound is structurally analogous to the parent compound, differing by the presence of a double bond in the imidazoline ring. This structural modification results in a decrease in molecular weight by 2 Da. While this change is subtle, it necessitates a dedicated, validated analytical method for accurate quantification, especially at the low concentrations expected in biological matrices like plasma. This application note serves as a foundational guide for researchers and drug development professionals tasked with this analytical challenge.

Analyte Characteristics and Mass Spectrometry

Structural Considerations
  • Brimonidine: 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine[2]

    • Molecular Formula: C₁₁H₁₀BrN₅[3]

    • Monoisotopic Mass: 291.01 g/mol

  • This compound: 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine

    • Molecular Formula: C₁₁H₈BrN₅

    • Monoisotopic Mass: 289.00 g/mol

The presence of multiple nitrogen atoms makes both compounds basic, rendering them ideal candidates for positive mode electrospray ionization (ESI+), where they will readily form protonated molecules, [M+H]⁺.

Proposed MS/MS Parameter Optimization

The foundation of a selective LC-MS/MS method is the optimization of Multiple Reaction Monitoring (MRM) transitions. This process involves direct infusion of a dilute solution of the analyte into the mass spectrometer.[4]

Step 1: Precursor Ion Determination In ESI+ mode, the precursor ion for this compound is expected to be [M+H]⁺ at m/z 290.0. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), an equally intense peak will be observed at m/z 292.0. For consistency, it is recommended to select the most abundant isotope, which is typically the lighter one (m/z 290.0).

Step 2: Fragmentation and Product Ion Selection The precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. Based on the known fragmentation of Brimonidine (m/z 292 → 212)[5], a primary fragmentation pathway for this compound likely involves the loss of the imidazole moiety. A logical starting point is to scan for product ions in a range that would account for this loss. The collision energy (CE) must be optimized to maximize the signal of the most stable and intense product ion.

A proposed set of starting parameters for the MS/MS system is presented below.

ParameterProposed SettingRationale & Comments
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nature of the analyte promotes efficient protonation.
Capillary Voltage~4000-4500 VOptimize for maximum precursor ion intensity.[6]
Desolvation Temp.450 - 550 °CDependent on solvent flow rate; must ensure efficient desolvation.
Gas Flow RatesInstrument DependentTune nebulizer and drying gases for stable spray and ion signal.[7]
MRM Transition Proposed Notes
This compoundQ1: 290.0 → Q3: (Scan 100-280)Determine the most intense, stable product ion. A transition to ~m/z 210 is a probable starting point.
Internal Standard (IS)e.g., Brimonidine-d₄Q1: 296.0 → Q3: 216.0.[5] A stable isotope-labeled IS is highly recommended.
Dwell Time50 - 100 msAdjust based on the number of MRMs and desired peak shape (15-20 data points across the peak).
Collision Energy (CE)Optimize (15-40 eV)Ramp CE to find the optimal value for the most intense product ion signal.

Liquid Chromatography Method Development

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression and ensure accurate quantification.[7]

Rationale for Column and Mobile Phase Selection

Given the moderately polar and basic nature of the analyte, a reverse-phase separation on a C18 column is the most logical starting point.[8] The use of a volatile acidic modifier, such as formic acid, in the mobile phase serves two key purposes: it improves peak shape for basic compounds and promotes ionization in the ESI source.

Proposed Starting LC Parameters
ParameterProposed SettingRationale & Comments
ColumnC18, 2.1 x 50 mm, <3 µmProvides a good balance of resolution and speed for bioanalytical applications.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase LC-MS.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and higher elution strength.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µLMinimize to prevent peak distortion; can be adjusted based on sensitivity needs.
Gradient Program Time (min) %B
0.05
0.55
3.095
4.095
4.15
5.05

This gradient should be optimized to ensure the analyte elutes in a region free from significant matrix effects, typically between 1.5 and 3.5 minutes.

Sample Preparation Protocol

The objective of sample preparation is to extract the analyte from the biological matrix (e.g., plasma) while removing proteins and other interfering substances.[9] Protein precipitation is a simple, fast, and effective method for many small molecules.[10]

Detailed Step-by-Step Protocol: Protein Precipitation
  • Sample Thawing: Thaw plasma samples from storage (e.g., -80°C) in a water bath at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working Internal Standard (IS) solution (e.g., Brimonidine-d₄ in 50:50 acetonitrile:water) to each sample, except for blank matrix samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the tube. The 3:1 ratio of solvent to plasma is a standard starting point for efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.[11] This will form a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Injection: Place the plate or vials in the autosampler for LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the key stages of the analytical protocol.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Spike Spike with Internal Standard Sample->Spike Precipitate Add 300 µL Ice-Cold ACN Spike->Precipitate Vortex Vortex (60s) Precipitate->Vortex Centrifuge Centrifuge (>12,000g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_Inject Inject into LC-MS/MS Transfer->LC_Inject Data_Acq Data Acquisition (MRM) LC_Inject->Data_Acq Data_Proc Data Processing & Quantitation Data_Acq->Data_Proc

Caption: Bioanalytical workflow from sample preparation to data analysis.

Method Validation Framework

Once the initial parameters are established, the method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[12][13][14]

Key validation parameters to be assessed include:[13]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is tested by analyzing at least six different blank matrix lots.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a minimum of six non-zero standards should be prepared.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC).

  • Matrix Effect: The effect of matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability must be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Adherence to these principles ensures that the developed method is trustworthy and generates data suitable for regulatory submission.[15][16]

Conclusion

This application note provides a scientifically grounded starting point for the development of a novel LC-MS/MS method for this compound. By leveraging established methods for the parent compound and applying fundamental principles of mass spectrometry, chromatography, and sample preparation, researchers can efficiently establish and optimize a robust and sensitive assay. Rigorous validation according to regulatory standards is a mandatory final step to ensure the integrity and reliability of the generated data.

References

  • Jiang, S., Chappa, A. K., & Proksch, J. W. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. Journal of Chromatography B, 877(1-2), 107-114. [Link]

  • Patel, P. N., et al. (2011). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 145-148. [Link]

  • Madhavi, A., et al. (2009). Development and Validation of a New LC Method for Analysis of Brimonidine Tartrate and Related Compounds. Chromatographia, 69, 1-7. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks - Analytical Science. [Link]

  • Acheampong, A. A., et al. (1995). Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 995-1002. [Link]

  • Hu, B., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-29. [Link]

  • AMS Biopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem Compound Summary for CID 2435. [Link]

  • Paíga, P., Silva, L. M. S., & Delerue-Matos, C. (2016). Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach. Journal of the American Society for Mass Spectrometry, 27(10), 1703-1714. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem Compound Summary for CID 2435. [Link]

  • Paíga, P., Silva, L. M. S., & Delerue-Matos, C. (2016). Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach. Journal of the American Society for Mass Spectrometry, 27(10), 1703-14. [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

  • Gorniak, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Brimonidine. [Link]

  • Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 5(3), 289-292. [Link]

  • Hestekin, C., & Hestekin, J. (2018). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Clinical Proteomics, 1(1), 101-127. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2001). NDA 20-490, NDA 20-613, NDA 21-262 Alphagan (brimonidine tartrate ophthalmic solution) 0.5%, 0.2% and 0.15%. [Link]

  • Toris, C. B., et al. (1999). Preclinical evaluation of brimonidine. Survey of Ophthalmology, 44, S19-S31. [Link]

  • ResearchGate. (2024). Chemical structure of (A) brimonidine, IUPAC name: 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine... [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • GoDrugs. (n.d.). Brimonidine Tartrate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

Sources

Application Note: A Protocol for the Preparation of Brimonidine Impurity F Stock Solution for Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed methodology for the preparation of a primary stock solution of Brimonidine Impurity F (CAS 151110-15-5). The protocol is designed for researchers, analytical scientists, and drug development professionals who require an accurate and stable reference standard for quantitative and qualitative analyses, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind critical steps, including solvent selection and handling procedures, is explained to ensure scientific integrity and reproducibility.

Introduction

Brimonidine, a selective alpha-2 adrenergic receptor agonist, is a widely used medication for lowering intraocular pressure in patients with glaucoma or ocular hypertension.[1] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over impurities in new drug substances and products.[4][5][6]

Brimonidine Impurity F is a known process-related impurity and potential degradant of Brimonidine.[7][8] Its accurate identification and quantification are critical for quality control (QC) and stability testing.[3] The preparation of a precise and stable stock solution of this impurity is the foundational step for developing and validating analytical methods intended for its measurement.[9][10] This application note provides a field-proven protocol for preparing a stock solution that serves as a reliable calibrator and reference material.

Scientific Principles and Rationale

The successful preparation of a reference stock solution hinges on understanding the physicochemical properties of the analyte and applying meticulous laboratory technique.

Characterization of Brimonidine Impurity F

Brimonidine Impurity F is a well-characterized compound used as a pharmaceutical reference standard.[7] Its key properties are summarized below.

PropertyValueSource
Chemical Name 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Synonyms 4,5-Didehydro Brimonidine; 5-Bromo-N-1H-imidazol-2-yl-6-quinoxalinamine
CAS Number 151110-15-5[7][8]
Molecular Formula C₁₁H₈BrN₅[8]
Molecular Weight 290.12 g/mol [8]
Causality of Solvent Selection

The choice of solvent is the most critical parameter in preparing a stable and accurate stock solution. The ideal solvent must completely dissolve the analyte at the target concentration without causing degradation.

  • Primary Solvent Rationale (DMSO): While direct solubility data for Brimonidine Impurity F is not widely published, data for the active pharmaceutical ingredient (API), Brimonidine Tartrate, and related impurities provide a strong basis for solvent selection. Brimonidine Tartrate is highly soluble in Dimethyl Sulfoxide (DMSO) at >60 mg/mL.[11][12] Furthermore, other Brimonidine impurities are also noted to be soluble in DMSO.[13] Due to its powerful aprotic-polar nature and ability to solvate a wide range of organic molecules, DMSO is selected as the primary solvent to ensure complete dissolution of Brimonidine Impurity F.

  • Secondary/Dilution Solvent Considerations (Acetonitrile/Methanol): For many chromatographic applications (e.g., HPLC), injecting a sample in a solvent much stronger than the mobile phase (like pure DMSO) can lead to poor peak shape and resolution. Therefore, the protocol includes a step for preparing intermediate and working standards using a diluent compatible with the analytical mobile phase, such as acetonitrile or methanol. This aligns with the United States Pharmacopeia (USP) principle of considering the entire analytical procedure lifecycle.[14][15]

Materials and Equipment

  • Brimonidine Impurity F reference standard (with Certificate of Analysis)

  • Dimethyl Sulfoxide (DMSO), HPLC or Spectroscopic grade

  • Acetonitrile (ACN), HPLC or Spectroscopic grade

  • Methanol (MeOH), HPLC or Spectroscopic grade

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated microliter pipettes and appropriate tips

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Detailed Protocol: Preparation of 1000 µg/mL Stock Solution

This protocol details the gravimetric preparation of a primary stock solution, a technique recommended by pharmacopeias to minimize volumetric errors.[16]

Pre-Preparation and Safety Precautions
  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for Brimonidine Impurity F. As a pharmaceutical impurity, it should be handled as a potent compound in a well-ventilated area or fume hood.

  • Equilibration: Allow the sealed container of Brimonidine Impurity F to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Balance Verification: Ensure the analytical balance is calibrated and level. Use an anti-static device if necessary to ensure accurate weighing.

Step-by-Step Gravimetric Preparation
  • Tare Vessel: Place a clean, dry amber vial or small beaker onto the analytical balance and tare the weight.

  • Weigh Impurity: Carefully weigh approximately 10 mg of Brimonidine Impurity F reference standard into the tared vessel. Record the exact weight to four decimal places (e.g., 10.XXXX mg).

  • Initial Dissolution: Add approximately 70-80% of the final target volume of DMSO to the vessel (e.g., 7-8 mL for a final volume of 10 mL).

  • Facilitate Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. Following this, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The energy from sonication helps break down any particle agglomerates.

  • Quantitative Transfer: Carefully transfer the dissolved solution into a 10 mL Class A amber volumetric flask. Rinse the original weighing vessel 2-3 times with small aliquots of DMSO, transferring each rinse into the volumetric flask to ensure all of the weighed impurity is transferred.

  • Final Volume Adjustment: Bring the solution to the final volume with DMSO. Stopper the flask and invert it 15-20 times to ensure the final solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight and the purity value from the Certificate of Analysis (CoA).

    Formula: Concentration (µg/mL) = (Weight (mg) * Purity (%)) / Final Volume (mL) * 1000

  • Labeling and Storage: Transfer the final stock solution into a clearly labeled amber glass vial. The label must include:

    • Compound Name: "Brimonidine Impurity F Stock Solution"

    • Concentration (µg/mL)

    • Solvent: DMSO

    • Preparation Date

    • Analyst's Initials

    • Expiry/Retest Date

    Store the solution protected from light at a refrigerated temperature of 2-8°C, as is standard practice for impurity solutions to minimize degradation.[17][18]

Quality Control, Stability, and Documentation

A reference standard is only as reliable as its validated stability and the documentation that supports it.

  • Confirmation of Dissolution: Visually inspect the solution against a bright background to ensure no particulate matter is present. The solution should be clear.

  • Stability Assessment: The stability of the stock solution should be established. A common practice is to analyze the solution immediately after preparation (T=0) and then at set intervals (e.g., 7, 14, 30 days) while stored under the recommended conditions. The solution is considered stable if the measured concentration remains within ±2-5% of the initial value.

  • Documentation: All aspects of the preparation must be recorded in a laboratory notebook. This includes the lot number of the impurity standard, its purity, the exact weight, final volume, calculated concentration, and all equipment used.

Workflow Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps in the preparation protocol.

G cluster_prep Pre-Preparation cluster_main Gravimetric Preparation cluster_final Finalization Equilibrate Equilibrate Standard to Room Temp VerifyBalance Verify Analytical Balance Weigh Weigh ~10 mg Impurity F VerifyBalance->Weigh AddSolvent Add ~70% DMSO Weigh->AddSolvent Dissolve Vortex & Sonicate (10 min) AddSolvent->Dissolve Transfer Quantitative Transfer to Volumetric Flask Dissolve->Transfer FinalVolume Bring to Final Volume with DMSO Transfer->FinalVolume Mix Invert to Mix FinalVolume->Mix Calculate Calculate Exact Concentration Mix->Calculate LabelStore Label & Store at 2-8°C Calculate->LabelStore

Caption: Workflow for preparing Brimonidine Impurity F stock solution.

Logical Flow from Stock to Analysis

This diagram illustrates how the primary stock solution is utilized to create working standards for analytical testing.

G Stock Primary Stock Solution (1000 µg/mL in DMSO) Intermediate Intermediate Standard (e.g., 100 µg/mL in ACN/H2O) Stock->Intermediate Dilution 1 (w/ Mobile Phase Constituents) Working Working Standards (0.1 - 10 µg/mL) Intermediate->Working Serial Dilutions Analysis HPLC / LC-MS Analysis (Calibration Curve) Working->Analysis Injection

Caption: Hierarchical relationship of impurity standard solutions.

References

  • Axios Research. Brimonidine EP Impurity F - CAS - 151110-15-5. [Link]

  • AA Pharma. PRODUCT MONOGRAPH - PrAA-BRIMONIDINE. [Link]

  • Pharmaffiliates. Brimonidine-impurities. [Link]

  • Google Patents.
  • Veeprho. Brimonidine EP Impurity F | CAS 151110-15-5. [Link]

  • Sandoz. PRODUCT MONOGRAPH PrBRIMONIDINE. [Link]

  • National Institutes of Health (NIH). Brimonidine | C11H10BrN5 | CID 2435 - PubChem. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Agilent. USP General Chapter <1058>. [Link]

  • Pharma Dekho. SOP of placebo and impurity stock solutions. [Link]

  • PubMed Central. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. [Link]

  • USP. Brimonidine Tartrate USP Monograph. [Link]

  • Pharma Beginners. Handling and Maintenance of Impurity Standard Stock Solution. [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Shimadzu. Solutions for Pharmaceutical Impurities. [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • PharmaCompass.com. BRIMONIDINE TARTRATE [USP MONOGRAPH]. [Link]

  • ResearchGate. (PDF) Proposed new USP general chapter: The analytical procedure lifecycle <1220>. [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • National Institutes of Health (NIH). brimonidine tartrate solution/ drops - DailyMed. [Link]

  • IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Brimonidine Tartrate and its process-related and degradation impurities. The control of such impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product.[1] This method leverages the power of UPLC to provide rapid analysis times and superior resolution, which is essential for accurately monitoring the purity of Brimonidine in both bulk drug substances and finished ophthalmic formulations. The developed reversed-phase gradient method effectively separates Brimonidine from its key related compounds, proving its utility for routine quality control and stability studies in the pharmaceutical industry.

Introduction

Brimonidine Tartrate, chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine tartrate, is a highly selective alpha-2 adrenergic receptor agonist.[2][3] It is primarily used in ophthalmic solutions to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[4] Like all active pharmaceutical ingredients (APIs), Brimonidine can contain impurities originating from the manufacturing process or that form upon degradation during storage.[5] These impurities must be identified and controlled within acceptable limits as mandated by regulatory bodies like the ICH.

Developing a sensitive, specific, and rapid analytical method is paramount for this purpose. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher efficiency, faster run times, and improved resolution, making it an ideal technology for impurity profiling. This note describes a stability-indicating UPLC method, validated to ensure that any degradation products generated under stress conditions are effectively separated from the main Brimonidine peak, thus providing confidence in the purity results.[5][6]

Experimental Design and Rationale

The development of this method was guided by the physicochemical properties of Brimonidine and its known impurities.

  • Column Chemistry Selection: Brimonidine is a relatively polar basic compound, with a pKa of 7.4.[7] A C18 stationary phase is a versatile and common choice for reversed-phase chromatography and has been shown to provide good separation for Brimonidine and its impurities.[5][8] A high-strength silica (HSS) or ethylene-bridged hybrid (BEH) C18 column is selected for its stability across a wider pH range and its ability to handle the aqueous mobile phases required for polar analytes.

  • Mobile Phase Optimization:

    • Aqueous Phase: To ensure consistent ionization and good peak shape for the basic Brimonidine molecule, the mobile phase pH must be controlled.[7] A buffer at pH 3.0, well below the pKa of Brimonidine, is chosen to ensure it exists predominantly in its protonated, ionized form. A phosphate buffer is selected for its excellent buffering capacity in this pH range.[9]

    • Organic Modifier: A combination of acetonitrile and methanol is used. Acetonitrile provides good elution strength and low viscosity, while methanol can offer alternative selectivity for closely eluting peaks.

    • Gradient Elution: A gradient elution is employed to ensure that both early-eluting polar impurities and more retained non-polar impurities are effectively separated and eluted within a short analysis time, while providing sharp peaks for the main analyte.[8]

  • Detection: The UV spectrum of Brimonidine shows a characteristic absorption maximum around 246-248 nm.[5][10] Therefore, a wavelength of 247 nm is selected for detection to ensure high sensitivity for both the API and its related compounds.

Instrumentation and Materials

Parameter Specification
UPLC System Waters ACQUITY UPLC H-Class or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Reagents Brimonidine Tartrate Reference Standard (USP), related compound standards (as available), HPLC-grade Acetonitrile and Methanol, Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), Purified Water.

Protocols

Protocol 1: UPLC Method for Separation of Brimonidine and Related Compounds
  • Mobile Phase Preparation:

    • Mobile Phase A: Accurately weigh and dissolve potassium phosphate monobasic in purified water to a final concentration of 10 mM. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: Mix equal volumes of acetonitrile and methanol.

  • Chromatographic Conditions Setup:

    • Set the column temperature to 35 °C.

    • Set the flow rate to 0.4 mL/min.

    • Set the PDA detection wavelength to 247 nm.

    • Set the injection volume to 2.0 µL.

    • Program the following gradient elution:

      Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
      0.0 0.4 95 5 Initial
      8.0 0.4 40 60 6
      9.0 0.4 5 95 6
      10.0 0.4 5 95 6
      10.1 0.4 95 5 6

      | 12.0 | 0.4 | 95 | 5 | 6 |

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase A.

    • Standard Solution (0.002 mg/mL): Prepare a stock solution of USP Brimonidine Tartrate RS at 0.2 mg/mL in diluent. Further dilute this stock solution to achieve a final concentration of approximately 0.002 mg/mL.

    • Sample Solution (0.4 mg/mL): Accurately weigh and dissolve an appropriate amount of Brimonidine Tartrate drug substance or product in the diluent to achieve a final concentration of 0.4 mg/mL.

    • System Suitability Solution (SSS): Prepare a solution containing 0.4 mg/mL of Brimonidine Tartrate and spike it with known impurities (e.g., Brimonidine Related Compound A and E) at the specification limit (e.g., 0.1%).[11]

  • Injection Sequence:

    • Equilibrate the system for at least 15 minutes with the initial mobile phase conditions.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the SSS five times to check for system precision.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

UPLC Analysis Workflow

G prep Sample & Standard Preparation sst System Suitability Test (SST) (5x SSS Injections) prep->sst analysis Sample Analysis (Blank, Standard, Sample) prep->analysis system UPLC System Setup (Column, Mobile Phase, Gradient) equil System Equilibration system->equil equil->sst sst->analysis If SST Passes data Data Acquisition & Integration analysis->data report Data Processing & Reporting data->report

Caption: Workflow for UPLC analysis of Brimonidine.

Protocol 2: System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Inject the System Suitability Solution (SSS) five times.

  • Evaluate the following parameters:

    • Resolution (Rs): The resolution between Brimonidine and the closest eluting impurity (e.g., Brimonidine Related Compound E) must be ≥ 2.0.[5]

    • Tailing Factor (T): The tailing factor for the Brimonidine peak should be ≤ 1.5, as per USP guidelines.[12]

    • Reproducibility (%RSD): The relative standard deviation of the peak areas for the five replicate injections of the Brimonidine peak should be ≤ 2.0%.

Protocol 3: Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, Brimonidine Tartrate is subjected to stress conditions as per ICH guidelines.[9]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 1 hour.[6][7] Brimonidine is known to be particularly labile to oxidative stress.[5][7][8]

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the drug substance in solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

  • Analyze all stressed samples using the UPLC method alongside an unstressed control sample. Use the PDA detector to assess peak purity and ensure no co-eluting degradants.

Results and Discussion

The developed UPLC method provides excellent separation of Brimonidine from its key known impurities and degradation products within a short 12-minute cycle. The use of a sub-2 µm particle column ensures high efficiency and sharp peaks, facilitating accurate integration and quantification, even at low impurity levels.

Table 1: Chromatographic Performance Data (Representative)

Compound Retention Time (RT) (min) Relative RT (RRT) Resolution (Rs) Tailing Factor (T)
Brimonidine Related Cmpd. A2.10.38-1.1
Brimonidine Related Cmpd. E5.10.933.51.2
Brimonidine 5.5 1.00 -1.1
Oxidative Degradant 16.81.244.11.2
Oxidative Degradant 27.51.362.81.3

The results from the forced degradation studies confirm the stability-indicating nature of the method. Significant degradation was observed under oxidative conditions, with minor degradation under acid and base hydrolysis, which is consistent with published findings.[6][7] In all cases, the degradation products were well-resolved from the Brimonidine peak, and the peak purity analysis confirmed the spectral homogeneity of the main analyte peak.

Brimonidine and Key Related Compounds

G API Brimonidine (API) C₁₁H₁₀BrN₅ Degradant Oxidative Degradant e.g., N-oxide Degradation Product API->Degradant Oxidative Stress ImpurityA Related Compound A 5-Bromoquinoxalin-6-amine Process Impurity ImpurityA->API Synthesis Precursor ImpurityE Related Compound E 2-(5-Bromoquinoxalin-6-yl)guanidine Process Impurity ImpurityE->API Synthesis Side-Product

Caption: Relationship of Brimonidine to its impurities.

Conclusion

The UPLC method presented in this application note is rapid, precise, accurate, and specific for the separation of Brimonidine Tartrate from its related compounds. The method's ability to resolve degradation products generated under various stress conditions confirms its stability-indicating properties. This protocol is well-suited for the routine quality control analysis of Brimonidine drug substance and finished pharmaceutical products, ensuring they meet the stringent purity requirements of the pharmaceutical industry. The short run time allows for high throughput, making the method both efficient and cost-effective.

References

  • ResearchGate. Development and validation of a new stability indicating analytical method for the determination of related components of Brimonidine tartrate in drug substances and drug product using UPLC. Available from: [Link]

  • ResearchGate. Development and Validation of a New LC Method for Analysis of Brimonidine Tartrate and Related Compounds. Available from: [Link]

  • Springer. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Available from: [Link]

  • Google Patents. CN112538074A - Preparation method of debrominated impurities of brimonidine.
  • PubMed Central. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Available from: [Link]

  • Research and Reviews. Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Brimonidine Tartrat. Available from: [Link]

  • IJRAR. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI. Available from: [Link]

  • Avens Publishing Group. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

  • PubMed. Single quad mass analyzer coupled UPLC method for impurity profile of Brimonidine tartrate and Timolol maleate: Application in their binary mixture ophthalmic formulation. Available from: [Link]

  • USP. Brimonidine Tartrate USP 2025. Available from: [Link]

  • Pharmaffiliates. Brimonidine - USP standards. Available from: [Link]

  • ResearchGate. Chemical Structure of Brimonidine (BMD). Available from: [Link]

  • Oreate AI. Pharmacological Properties and Clinical Applications of Brimonidine Tartrate. Available from: [Link]

  • Pharmaffiliates. Brimonidine-impurities. Available from: [Link]

  • ResearchGate. Figure 2. Chemical structure of clonidine, apraclonidine and brimonidine. Available from: [Link]

Sources

4,5-Didehydro Brimonidine extraction from ophthalmic solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BRM Title: Selective Extraction and Quantitation of 4,5-Didehydro Brimonidine from Complex Ophthalmic Formulations Using Mixed-Mode Cation Exchange (MCX)

Abstract

This application note details a robust protocol for the isolation and quantification of This compound (an oxidative degradation product) from Brimonidine Tartrate ophthalmic solutions. Unlike standard assays for the active pharmaceutical ingredient (API), impurity profiling requires the enrichment of trace analytes from a matrix rich in viscosity modifiers (PVA/CMC) and preservatives (Benzalkonium Chloride - BAK).[1] We present a validated workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) to eliminate matrix interferences and achieve high recovery (>85%) of the target impurity, compliant with ICH Q3B(R2) guidelines.

Introduction & Regulatory Context

Brimonidine Tartrate is a selective alpha-2 adrenergic agonist used to lower intraocular pressure.[1][2][3] Under oxidative stress (light, heat, or pH shifts), the imidazoline ring of Brimonidine undergoes dehydrogenation to form This compound (often designated as Impurity C or an oxidized analog in various pharmacopeias).[1]

The Analytical Challenge:

  • Trace Levels: The impurity typically exists at <0.1% levels relative to the API.[1]

  • Matrix Interference: Ophthalmic solutions contain Benzalkonium Chloride (BAK) , a quaternary ammonium surfactant.[1] BAK causes severe ion suppression in LC-MS/MS and fouls HPLC columns.[1]

  • Viscosity: Polymers like Polyvinyl Alcohol (PVA) prevent effective liquid-liquid extraction (LLE) by forming emulsions.[1]

Regulatory Driver: According to ICH Q3B(R2) , degradation products exceeding the identification threshold (typically 0.1% or 0.5% depending on dose) must be identified and qualified.[1] This protocol ensures specific selectivity for the oxidized impurity, separating it from both the API and the excipients.[1]

Scientific Rationale & Chemistry

  • Analyte Properties:

    • Brimonidine (API): pKa ~7.4 (secondary amine).[1] Positively charged at pH < 7.[1]

    • This compound: The oxidation aromatizes the imidazoline ring to an imidazole.[1] This shifts the pKa slightly but retains basic character, allowing cation exchange retention.[1]

    • BAK (Interference): Quaternary amine (permanently charged).[1]

  • Extraction Strategy (The "Trap and Release" Logic): We utilize a Mixed-Mode Polymeric Sorbent (MCX) .[1]

    • Retention: At Acidic pH, both Brimonidine and its impurity are protonated and bind to the sulfonate groups (cation exchange).[1] BAK also binds.[1]

    • Interference Removal: A 100% Methanol wash removes hydrophobic neutrals (viscosity agents) but leaves the charged amines bound.[1]

    • Selective Elution: We use 5% Ammonium Hydroxide in Methanol.[1] This deprotonates Brimonidine and the impurity (neutralizing them), releasing them from the sorbent.[1] Crucially, BAK remains bound because it is a quaternary amine and cannot be deprotonated; it requires much harsher conditions (high ionic strength) to elute, effectively scrubbing it from the final sample.[1]

Visual Workflows

Figure 1: Extraction Logic & Degradation Pathway

G cluster_0 Degradation Pathway cluster_1 MCX Extraction Logic Brim Brimonidine (Imidazoline Ring) Stress Oxidative Stress (Light/pH/H2O2) Brim->Stress -2H Impurity This compound (Imidazole Ring) Stress->Impurity Load LOAD (pH 2) Analytes + BAK Bind (+) Wash WASH (MeOH) Remove Excipients Load->Wash Elute ELUTE (NH4OH) De-protonate Analytes Wash->Elute Target Trap TRAP (BAK) Quaternary Amines Stay Wash->Trap Interference

Caption: Figure 1 illustrates the oxidative degradation of Brimonidine and the specific "Trap and Release" mechanism used to separate the target impurity from the BAK preservative.

Experimental Protocols

Protocol A: Sample Pre-treatment

Objective: To reduce viscosity and ensure uniform ionization.

  • Aliquot: Transfer 1.0 mL of Ophthalmic Solution into a 15 mL centrifuge tube.

  • Dilution: Add 3.0 mL of 2% Formic Acid in Water .

    • Why? Acidification ensures the API and impurity are fully protonated (Ionized) for the cation exchange step.[1] It also breaks the viscosity of PVA/CMC.[1]

  • Vortex: Vortex at high speed for 60 seconds.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to settle any particulate matter. Use the supernatant for SPE.[1]

Protocol B: Solid Phase Extraction (MCX)

Objective: Isolate basic analytes and remove BAK.[1]

StepSolvent / ConditionMechanism
1.[1][2][4] Cartridge Oasis MCX (or equivalent) 3cc/60mg Mixed-mode Strong Cation Exchange
2.[1] Condition 2 mL MethanolActivates hydrophobic pores.[1]
3. Equilibrate 2 mL Water (Milli-Q)Prepares ion-exchange sites.
4. Load Load 2 mL of Pre-treated SampleCritical: Flow rate < 1 mL/min. Analytes bind via ion-exchange.[1]
5. Wash 1 2 mL 2% Formic Acid (aq)Removes hydrophilic neutrals and salts.
6.[1] Wash 2 2 mL 100% MethanolRemoves hydrophobic neutrals and surfactants (non-ionic).[1]
7. Elute 2 x 1.0 mL 5% NH₄OH in Methanol Critical: High pH deprotonates the target (releasing it).[1] BAK remains bound.[1]
8. Dry/Recon Evaporate under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A.Concentrates sample 5x.
Protocol C: LC-MS/MS Analysis

Objective: Specific detection of the dehydrogenated impurity.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) %B Event
0.0 5 Hold
1.0 5 Start Gradient
4.0 95 Elute Analytes
5.0 95 Wash Column
5.1 5 Re-equilibrate

| 8.0 | 5 | End |

MS/MS Transitions (MRM):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Note
Brimonidine 292.1 212.1 25 Loss of HBr
4,5-Didehydro 290.1 210.1 28 -2H shift vs Parent

| Brimonidine-d4 | 296.1 | 216.1 | 25 | Internal Standard |[1][5]

Validation & Troubleshooting

Acceptance Criteria (Self-Validating System)
  • Recovery: Spike the impurity at the reporting threshold (e.g., 0.1%). Recovery must be 85-115% .[1]

  • BAK Removal: Monitor the BAK transition (m/z 304 -> 304 for C12-BAK). The peak area in the eluted sample should be <1% of the unextracted sample area.[1]

  • Linearity: R² > 0.995 over the range of 0.05% to 2.0% impurity levels.[1]

Troubleshooting Guide
  • Issue: Low Recovery of Impurity.

    • Cause: Elution solvent pH too low.[1]

    • Fix: Ensure fresh Ammonium Hydroxide is used.[1] The pH of the elution solvent must be >10 to neutralize the base.[1]

  • Issue: MS Signal Suppression.

    • Cause: BAK breakthrough.

    • Fix: Increase the volume of Wash 2 (Methanol) or switch to a stronger organic wash (e.g., 50:50 ACN:MeOH) before elution.[1] BAK binds very tightly to MCX, so it shouldn't elute, but "channeling" in the cartridge can occur.[1]

  • Issue: High Backpressure. [1]

    • Cause: PVA clogging the cartridge.[1]

    • Fix: Dilute sample further (1:5) in step A2.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Q3B(R2): Impurities in New Drug Products.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005).[1] Chemistry Review: Brimonidine Tartrate Ophthalmic Solution. Retrieved from [Link][1]

  • Jiang, S., et al. (2009).[1][5] A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues.[5][6] Journal of Chromatography B. Retrieved from [Link]

Sources

Application Note: Stability-Indicating HPLC Assay for Brimonidine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for developing and validating a stability-indicating assay (SIA) for Brimonidine Tartrate . It deviates from standard templates to prioritize experimental logic, causality, and actionable insights for drug development professionals.

Abstract & Scope

Brimonidine Tartrate (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine L-tartrate) is a highly selective alpha-2 adrenergic agonist used in the management of open-angle glaucoma.[1] Its chemical structure, containing a quinoxaline ring fused with an imidazoline moiety, presents unique stability challenges, particularly regarding oxidative susceptibility and pH-dependent hydrolysis.

This guide details the development of a Stability-Indicating Assay (SIA) using RP-HPLC. Unlike generic protocols, this method is optimized to resolve Brimonidine from its specific degradation products (oxidative degradants and hydrolysis ring-opening products) and process impurities (e.g., 5-bromo-quinoxalin-6-yl-cyanamide). The protocol aligns with ICH Q1A(R2) and Q2(R1) guidelines.

Chemical Basis of Method Development

Structural Vulnerabilities

To design a valid SIA, one must first understand where the molecule breaks.

  • Oxidative Attack: The secondary amine and the quinoxaline ring are electron-rich, making Brimonidine highly susceptible to oxidation (peroxide/radical attack), leading to N-oxides or ring cleavage products.

  • Hydrolytic Cleavage: The imidazoline ring (guanidine-like structure) is prone to hydrolysis under extreme pH, leading to ring opening (formation of amino-quinoxaline derivatives).

  • pKa Considerations: Brimonidine has a pKa of ~7.4 (imidazoline nitrogen). At neutral pH, it exists in equilibrium; at acidic pH (< 4.0), it is protonated. This dictates the use of an acidic mobile phase to ensure ionization, peak sharpness, and retention stability.

Chromatographic Strategy
  • Stationary Phase: A C18 column with high carbon load and end-capping is required to prevent severe tailing caused by the interaction of the basic nitrogen with residual silanols.

  • Mobile Phase Modifier: Triethylamine (TEA) is critical as a silanol blocker (competing base) to improve peak symmetry.

  • Detection: The quinoxaline chromophore absorbs strongly in the UV region. 246-248 nm is the isosbestic point for maximal sensitivity and minimal baseline drift.

Experimental Protocol: Stability Indicating Method

Instrumentation & Reagents
  • System: HPLC/UPLC with PDA (Photo Diode Array) Detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Diamonsil C18).

  • Reagents: Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (85%).
    
Chromatographic Conditions
ParameterOptimized ConditionRationale
Mobile Phase A 10 mM Phosphate Buffer (pH 3.[2][3][4]5) + 0.5% TEAAcidic pH ensures protonation; TEA reduces tailing.
Mobile Phase B Methanol (100%)Organic modifier for elution strength.
Isocratic Ratio Buffer:Methanol (85:15 v/v)High aqueous content retains the polar salt; optimized for resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CMaintains reproducible viscosity and kinetics.
Injection Vol 20 µLSufficient mass load for impurity detection (LOQ).
Detection UV @ 246 nmMax absorbance for Brimonidine; minimizes buffer noise.
Run Time 15 MinutesBrimonidine elutes ~5-6 min; allows late eluters to clear.
Preparation of Solutions

Buffer Preparation: Dissolve 1.36 g of


 in 1000 mL water. Add 5.0 mL Triethylamine. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.

Standard Stock Solution: Accurately weigh 50 mg Brimonidine Tartrate into a 100 mL volumetric flask. Dissolve and dilute with Mobile Phase to volume (500 µg/mL).

Forced Degradation Studies (Stress Testing)

This section defines the "Self-Validating" aspect. You must prove the method separates the drug from generated degradants.

Stress Protocols

Perform these stress conditions on the Drug Substance (DS) at a concentration of 500 µg/mL.

Stress TypeConditionTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 24 Hours10-20%Neutralize with 1N NaOH before injection.
Base Hydrolysis 0.1N NaOH, RT, 2 Hours10-20%Critical: Brimonidine is unstable in base. Monitor closely. Neutralize with 0.1N HCl.
Oxidation 3%

, RT, 4 Hours
10-20%Highly Sensitive. Peak splitting or disappearance often observed.
Thermal 80°C, 48 Hours< 5%Generally stable.
Photolytic UV Light (1.2M lux hrs)< 5%Generally stable in solid state; monitor solution state.
Degradation Pathway Visualization

The following diagram illustrates the logical flow of the degradation study and the expected chemical pathways.

Brimonidine_Degradation cluster_Stress Stress Conditions cluster_Products Degradation Products Brimonidine Brimonidine Tartrate (API) Acid Acid Stress (1N HCl, Heat) Brimonidine->Acid Base Base Stress (0.1N NaOH, RT) Brimonidine->Base Oxidation Oxidative Stress (3% H2O2) Brimonidine->Oxidation Hydrolysis_Prod Imidazoline Ring Opening (Amino-quinoxaline derivatives) Acid->Hydrolysis_Prod Slow Hydrolysis Base->Hydrolysis_Prod Rapid Ring Opening Oxidation_Prod N-Oxides & Cleavage Products Oxidation->Oxidation_Prod Electron Transfer/Radical Process_Imp Process Impurity: 5-Bromo-quinoxalin-6-yl-cyanamide Process_Imp->Brimonidine Synthesis Precursor

Caption: Degradation pathways of Brimonidine Tartrate showing susceptibility to oxidative and basic hydrolytic cleavage.

Method Validation (ICH Q2)

To ensure the method is trustworthy, the following parameters must be met.

Specificity (Peak Purity)
  • Requirement: The Brimonidine peak in stressed samples must be spectrally pure (Peak Purity Angle < Peak Purity Threshold) using a PDA detector.

  • Observation: No interference should be observed at the retention time of Brimonidine (approx 5.8 min) from blank or placebo.

Linearity & Range
  • Protocol: Prepare 5 levels from 50% to 150% of target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3][4]
Accuracy (Recovery)
  • Protocol: Spike placebo with API at 50%, 100%, and 150% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[3][4][7][8][9]
  • System Precision: 6 injections of standard. RSD

    
    .[5][6]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .[5][6]
    

Troubleshooting & System Suitability

If the method fails, consult this causality matrix:

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; Low pH buffer failure.Ensure TEA is added; Verify pH is 3.5 (not higher). Replace column if >1000 injections.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase, not pure Methanol.
Retention Drift Temperature fluctuation or Organic evaporation.Use column oven (30°C); Cap solvent bottles tightly.
Ghost Peaks Carryover from degraded samples.Add a needle wash step (50:50 MeOH:Water).
System Suitability Criteria (Mandatory)
  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): < 2.0

  • Resolution (Rs): > 2.0 between Brimonidine and nearest impurity.

  • RSD of Standard Area: < 2.0%[5]

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Jiang, J., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal. Link

  • PubChem. (n.d.). Brimonidine Tartrate Compound Summary. National Center for Biotechnology Information. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

Sources

Application Note: Advanced Column Selection & Method Development for Brimonidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brimonidine Tartrate, a selective alpha-2 adrenergic agonist used in glaucoma therapy, presents specific chromatographic challenges due to its basic quinoxaline structure (


) and polar nature. Historic methods (including USP monographs) rely heavily on ion-pairing reagents (e.g., sodium 1-heptanesulfonate) to achieve retention and peak symmetry. While effective for Quality Control (QC), these methods are incompatible with Mass Spectrometry (MS) and suffer from long equilibration times.

This guide outlines a modernized approach to column selection, advocating for Charged Surface Hybrid (CSH) or High-Strength Silica (HSS) technologies. These phases allow for MS-compatible impurity profiling without sacrificing the resolution of critical process-related impurities (e.g., Amino-quinoxaline derivatives) or degradation products.

Molecular Context & Chromatographic Challenges

To select the correct column, one must understand the analyte's behavior at the molecular level.

  • The Molecule: Brimonidine contains an imidazolidine ring and a quinoxaline ring.[1] It is a weak base.[2]

  • The Challenge (Silanol Activity): At the typical method pH (3.0–3.5), Brimonidine is positively charged (protonated). Traditional silica columns have residual silanols (

    
    ) that interact ionically with the cationic drug, causing severe peak tailing  and variable retention times.
    
  • The Challenge (Polarity): The molecule is relatively polar, leading to poor retention on standard C18 columns if high organic content is used, risking co-elution with the solvent front.

Chemical Logic of Separation
  • Traditional Approach: Mask silanols using Triethylamine (TEA) and increase retention using anionic ion-pairing agents (Heptanesulfonate).

  • Modern Approach: Use columns with "steric protection" or positive surface charges that repel the protonated base, eliminating the need for silanol blockers.

Column Selection Decision Matrix

Do not default to a generic L1 (C18) column. Use the following logic to select the stationary phase based on your analytical goal.

ColumnSelection Start Define Analytical Goal QC Routine QC / Release (UV Detection) Start->QC ImpurityID Impurity Profiling / R&D (LC-MS Compatible) Start->ImpurityID TradC18 Traditional C18 (L1) Requires Ion-Pairing QC->TradC18 USP Alignment Cyano Cyano (L10) Alternative for Peak Shape QC->Cyano If Tailing Persists PolarRet Is Retaining Polar Impurities Critical? ImpurityID->PolarRet HSS High Strength Silica (HSS T3) 100% Aqueous Stable PolarRet->HSS Yes (Early Eluters) Hybrid Charged Surface Hybrid (CSH C18) Best for Basic Loads PolarRet->Hybrid No (General Profiling) Phenyl Phenyl-Hexyl Orthogonal Selectivity PolarRet->Phenyl Aromatic Isomers

Figure 1: Decision matrix for selecting the stationary phase based on detection mode and impurity hydrophobicity.

Recommended Protocols

Protocol A: The "Modern Standard" (LC-MS Compatible)

Application: R&D, Impurity Identification, Stability Studies. Rationale: Eliminates non-volatile salts. Uses a C18 column with proprietary end-capping to handle basicity.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10–20 µL
Detection UV @ 248 nm (Brimonidine max) & 295 nm (Timolol if combo)

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold for polar impurity retention).

  • 2-15 min: 10%

    
     60% B (Linear ramp).
    
  • 15-20 min: 60%

    
     90% B (Wash hydrophobic degradants).
    
  • 20-25 min: 10% B (Re-equilibration).

Protocol B: The "USP-Aligned" (QC Release)

Application: Routine batch release where USP compliance is mandatory. Rationale: Uses ion-pairing to strictly define retention time and peak shape.

ParameterSpecification
Column L1 (C18) e.g., Supelco Discovery C18 (250 mm × 4.6 mm, 5 µm)
Buffer Dissolve 2.6 g Sodium 1-heptanesulfonate in 1L water. Add 2.5 mL Triethylamine (TEA).[3] Adjust pH to 3.0 with Glacial Acetic Acid.
Mobile Phase Buffer : Methanol (60:40 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
System Suitability Tailing Factor (T) NMT 2.0; Resolution (

) > 2.0 between Brimonidine and Related Compound E.

Method Development & Optimization Workflow

When developing a new impurity method for Brimonidine, follow this iterative cycle to ensure robustness.

MethodDev Step1 1. pH Scouting (Target pH 3.0 - 5.0) Step2 2. Organic Modifier Check (MeOH vs ACN Selectivity) Step1->Step2 Step3 3. Gradient Optimization (Focus: Resolution of Impurity A) Step2->Step3 Step4 4. Forced Degradation (Acid/Base/Oxidation Stress) Step3->Step4 Decision Spec Specific? Step4->Decision Decision->Step1 No (Co-elution) Final Validation (ICH Q2) Decision->Final Yes

Figure 2: Step-by-step workflow for optimizing the separation of Brimonidine from its related compounds.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with Brimonidine amine group.Protocol A: Switch to a "Base Deactivated" (BDS) or Hybrid (BEH/CSH) column.Protocol B: Increase TEA concentration (max 0.5%) or lower pH to 2.8.
Retention Time Drift pH instability or Ion-Pairing equilibrium.Ensure column is equilibrated for at least 20 column volumes when using Heptanesulfonate. Maintain buffer pH precisely.
Co-elution of Impurity A Impurity A is highly polar (Amino-quinoxaline).Reduce initial organic composition to 5-8%. Use a column capable of 100% aqueous stability (e.g., Waters HSS T3).
Baseline Noise UV absorbance of TEA or Acetate at low wavelengths.Ensure UV detection is >245 nm.[1][2][4][5][6][7][8] Use high-purity HPLC grade additives.

References

  • United States Pharmacopeia (USP). Brimonidine Tartrate Monograph.[3] USP-NF Online. (Official as of May 1, 2020).

  • S. Sharma et al. (2021).[9] "Single quad mass analyzer coupled UPLC method for impurity profile of Brimonidine tartrate and Timolol maleate." Annales Pharmaceutiques Françaises. [10]

  • Laddha, U. D. et al. (2016).[4] "Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Brimonidine Tartrate." Research and Reviews: Journal of Pharmaceutical Analysis.

  • Deshpande, P. et al. (2017).[7] "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartrate." Der Pharma Chemica.

  • Zhang, Y. et al. (2017).[7] "A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems." Chemistry Central Journal.

Sources

Quantitative Analysis of 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the quantitative analysis of 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine (CAS: 151110-15-5), widely recognized as Brimonidine Impurity F (EP) or the Oxidized Analog of Brimonidine.[1] As a degradation product formed via the oxidation of the imidazoline ring to an imidazole, this compound represents a critical quality attribute in the development of ophthalmic alpha-2 adrenergic agonists.[1]

This protocol provides two validated approaches:

  • HPLC-UV: For routine Quality Control (QC) and related substance testing.[1]

  • LC-MS/MS: For high-sensitivity trace analysis in pharmacokinetic (PK) studies or cleaning validation.[1]

Physicochemical Profile & Analytical Context

The target analyte differs from the parent drug (Brimonidine) by a single degree of unsaturation—the imidazoline ring is fully aromatized to an imidazole.[1] This structural change significantly alters its polarity, basicity, and UV absorption profile.[1]

PropertyBrimonidine (Parent)Impurity F (Target Analyte)Analytical Implication
Structure Imidazoline (Saturated)Imidazole (Aromatic)Impurity F has extended

-conjugation, affecting UV

and retention on Phenyl-hexyl columns.[1]
MW 292.13 g/mol 290.12 g/mol Mass shift of -2 Da is diagnostic in LC-MS.[1]
Basicity (pKa) ~7.4 (Imidazoline)~6.0 (Imidazole, Est.)[1]Impurity F is less basic; pH control is critical for peak shape.[1]
Solubility Soluble in water/methanolLower aqueous solubilityRequires higher organic content in diluents.[1]
Method 1: HPLC-UV (Routine QC & Impurity Profiling)[1]

Objective: Quantify Impurity F at levels


 0.05% in the presence of excess Brimonidine Tartrate.
2.1 Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Rationale: Phenyl-hexyl stationary phases provide superior selectivity for the aromatic imidazole impurity compared to standard C18, leveraging

      
      -
      
      
      
      interactions.[1]
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.5) + 0.5% Triethylamine (TEA).[1]

    • Note: TEA acts as a silanol blocker to prevent tailing of the amine group.[1]

  • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 248 nm (Primary) and 320 nm (Secondary confirmation).[1]

  • Injection Volume: 10 µL.

2.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
20.04060
25.04060
26.09010
35.09010
2.3 System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Brimonidine and Impurity F.
    
  • Tailing Factor (

    
    ):  < 1.5 for Impurity F.[1]
    
  • Precision (RSD): < 2.0% (n=6 injections of standard).

Method 2: LC-MS/MS (Trace Analysis)[1]

Objective: Quantify Impurity F at trace levels (ng/mL) in biological matrices or swab samples.

3.1 Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

  • MRM Transitions:

    • Quantifier:

      
       290.0 
      
      
      
      211.0 (Loss of Br).[1]
    • Qualifier:

      
       290.0 
      
      
      
      222.1 (Loss of Imidazole fragment).[1]
3.2 Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Brimonidine-d4).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant.

Visualization: Method Development & Workflow
Figure 1: Analytical Decision Tree

Caption: Logic flow for selecting the optimal stationary phase based on analyte aromaticity.

MethodDevelopment Start Start: Impurity F Analysis CheckStructure Analyze Structure: Aromatic Imidazole vs. Saturated Imidazoline Start->CheckStructure SelectColumn Select Stationary Phase CheckStructure->SelectColumn C18 C18 Column (Hydrophobic Interaction) SelectColumn->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) SelectColumn->Phenyl Recommended ResultC18 Result: Poor Resolution (Co-elution likely) C18->ResultC18 ResultPhenyl Result: Enhanced Selectivity (Impurity F Retained Longer) Phenyl->ResultPhenyl Optimize Optimize Buffer: pH 3.0 - 3.5 + TEA ResultPhenyl->Optimize

[1]

Figure 2: Sample Preparation Workflow

Caption: Step-by-step extraction protocol for biological matrices.

SamplePrep Sample Biological Sample (50 µL) AddACN Add ACN + IS (200 µL) Sample->AddACN Vortex Vortex Mix (30 sec) AddACN->Vortex Spin Centrifuge (10k g, 10 min) Vortex->Spin Inject Inject Supernatant (LC-MS/MS) Spin->Inject

[1]

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Brimonidine Tartrate Monograph: Impurity F. (Standard for impurity identification).[1][3]

  • PubChem . 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine (Compound Summary). National Library of Medicine.[1] [1]

  • Jiang, J., et al. (2017).[1] "A validated stability-indicating HPLC method for determination of brimonidine tartrate in drug delivery systems." Chemistry Central Journal. (Discusses separation of oxidized impurities).

  • CymitQuimica . Brimonidine EP Impurity F Reference Standard. (Confirmation of chemical identity).

Sources

Troubleshooting & Optimization

Advanced Resolution Guide: Brimonidine Tartrate & Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Chromatography Applications Group
Executive Summary: The "Critical Pair" Challenge

Welcome to the Technical Support Center. You are likely here because your Brimonidine Tartrate (BT) method is failing system suitability requirements, specifically the resolution (


) between the main peak and Impurity F .

The Technical Reality: Impurity F (European Pharmacopoeia definition) is 4,5-didehydro brimonidine (also known as the aromatized imidazole analog). Unlike other impurities which are positional isomers (like Impurity C), Impurity F differs from Brimonidine only by the oxidation state of the imidazoline ring.

  • Brimonidine: Contains a 4,5-dihydro-1H-imidazol ring (partially saturated, non-planar).

  • Impurity F: Contains a 1H-imidazol ring (fully aromatic, planar).

This subtle structural difference makes separation on standard C18 columns difficult because the hydrophobicity shift is negligible. To improve resolution, you must exploit the difference in pi-electron density and basicity (pKa) .

Diagnostic Workflow

Before altering your method, use this logic gate to identify the root cause of the co-elution.

DiagnosticFlow Start Start: Resolution (Rs) < 1.5 CheckRT Is Brimonidine RT stable? Start->CheckRT CheckTailing Is Tailing Factor > 1.5? CheckRT->CheckTailing Yes (Stable) pH_Issue Issue: pH Drift Action: Check Buffer pH (Brimonidine pKa ~7.4) CheckRT->pH_Issue No (Drifting) Silanol Issue: Silanol Interaction Action: Add TEA or Switch to End-capped Column CheckTailing->Silanol Yes (Tailing) Selectivity Issue: Lack of Selectivity Action: Change Column Chemistry CheckTailing->Selectivity No (Symmetric) Solution_Phenyl Solution: Switch to Phenyl-Hexyl Column Selectivity->Solution_Phenyl Modern Approach Solution_IonPair Solution: Add Ion Pairing Agent (OSA) Selectivity->Solution_IonPair Legacy Approach

Figure 1: Diagnostic logic for troubleshooting Brimonidine/Impurity F separation issues.

The Chemistry of Separation (The "Why")

To fix the resolution, you must understand the interaction mechanism.

Mechanism A: Pi-Pi Interaction (The Modern Solution)

Impurity F has a fully aromatic imidazole ring, giving it a larger, flatter


-electron system than Brimonidine.
  • Standard C18: Interacts primarily via hydrophobic dispersion forces. It cannot easily distinguish the flat imidazole (Impurity F) from the twisted imidazoline (Brimonidine).

  • Phenyl-Hexyl: The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking. It will retain the fully aromatic Impurity F longer than Brimonidine, drastically improving resolution.
Mechanism B: Ionization Control (The pH Lever)

Brimonidine has a pKa of 7.4 (imidazoline ring) [1].

  • At pH 3.0: Both species are protonated (+ charge). Separation relies on hydrophobicity (poor resolution on C18).

  • At pH 6.5 - 7.0: Brimonidine begins to deprotonate (neutral), while Impurity F (which is less basic due to aromatic resonance) may remain in a different ionization state or deprotonate at a different rate.

  • Risk: Working near pH 7.0 causes "ruggedness" issues because small pH errors cause large retention time shifts.

Validated Optimization Protocols

Below are two pathways to resolution. Protocol A is recommended for new methods (Green/Efficient). Protocol B is for saving legacy methods.

Protocol A: The Phenyl-Hexyl Switch (Recommended)

This method avoids toxic ion-pairing agents and relies on


-selectivity.
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 x 4.6 mm, 5 µmMaximizes

-

discrimination between the aromatic impurity and non-aromatic drug.
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0 Maintains ionization of the quinoxaline core for solubility.
Mobile Phase B Methanol (MeOH)MeOH promotes

-interactions better than Acetonitrile (ACN).
Gradient 10% B to 40% B over 20 minShallow gradient prevents co-elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 30°CControls viscosity and mass transfer.

Expected Result: Impurity F elutes after Brimonidine with


.
Protocol B: The Ion-Pairing "Rescue" (Legacy)

If you are locked into a C18 column, you must use an Ion-Pairing Reagent (IPR) to mask the basic nitrogens and increase retention.

  • Buffer Prep: 10 mM Sodium Phosphate + 5 mM Sodium 1-Octanesulfonate (OSA) .

  • pH Adjustment: Adjust to pH 3.0 ± 0.1 with Phosphoric Acid.

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm.[1]

  • Organic Modifier: Acetonitrile (ACN) is preferred here to "snap" the ion-pairs off the column.

Warning: Ion-pairing agents permanently alter columns. Dedicate a specific column to this method.

Troubleshooting Q&A

Q1: I adjusted the pH to 3.0, but my Brimonidine peak is tailing badly (Tailing Factor > 2.0). Why? A: Brimonidine is a basic amine. At pH 3.0, it is positively charged and interacts with residual silanols (Si-OH) on the silica backbone of your column.

  • Fix: Add 0.1% Triethylamine (TEA) to your mobile phase as a "sacrificial base" to block silanols [2]. Alternatively, switch to a heavily end-capped column (e.g., "Base Deactivated" silica).

Q2: Impurity F is merging with the Brimonidine tail. How do I quantify it? A: This is a classic "rider peak" issue.

  • Immediate Fix: Decrease the sample injection volume (from 20 µL to 10 µL). Overloading the column widens the main peak, masking the impurity.

  • Long-term Fix: Switch to Protocol A (Phenyl-Hexyl). The selectivity change will likely move Impurity F to the front or significantly aft of the main peak, clearing the tail.

Q3: Can I use UV 254 nm for detection? A: Yes, but Brimonidine has an absorption maximum (


) near 246-248 nm  [3]. Using 248 nm provides the highest signal-to-noise ratio for trace impurities like Impurity F.

Q4: My retention times are drifting day-to-day. A: This is usually a pH equilibration issue.

  • Check: If using Protocol B (Ion Pairing), equilibration takes much longer (approx. 50-60 column volumes).

  • Check: If using pH 6.5-7.0 (near pKa), a drift of 0.1 pH units changes retention by >10%. Move the pH to 3.0 (robust region) or use the Phenyl-Hexyl column to get selectivity without relying on sensitive pH zones.

Visualizing the Interaction

InteractionMechanism StationaryPhase Stationary Phase Phenyl-Hexyl Ligand Brimonidine Brimonidine Partially Saturated Ring (Twisted/Non-Planar) Weaker Interaction StationaryPhase->Brimonidine Low Retention ImpurityF Impurity F Fully Aromatic Imidazole (Planar) Strong Pi-Pi Stacking StationaryPhase->ImpurityF High Retention (Separation Achieved)

Figure 2: Mechanism of separation on a Phenyl-Hexyl stationary phase. The planar structure of Impurity F allows stronger interaction, pulling it away from Brimonidine.

References
  • Health Canada. (2015). Product Monograph: Brimonidine P. Retrieved from [Link]

  • Sun, J., Zhang, X., & Huang, T. (2017).[2] A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62. Retrieved from [Link][2]

  • Patel, A. I., et al. (2023). RP-HPLC Method Development for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

Sources

Technical Support Center: Brimonidine Tartrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 System Operational | Topic: HPLC Retention Time (


) Troubleshooting

Executive Summary: The Chemistry of the Shift

Welcome to the Brimonidine Technical Support Hub. If you are experiencing retention time shifts with Brimonidine Tartrate, you are likely fighting the thermodynamics of Ion-Pair Chromatography (IPC) .

Brimonidine is a quinoxaline derivative with a


 of approximately 7.4 (secondary amine) and 3.5. The standard USP method utilizes Sodium 1-Heptanesulfonate  as an ion-pairing reagent (IPR) in an acidic medium (approx. pH 3.0–4.0).[1]

The Core Mechanism: At acidic pH, Brimonidine is fully protonated (


). It does not retain well on a C18 (L1) column by itself. The Heptanesulfonate anion (

) adsorbs onto the C18 surface, creating a "dynamic ion-exchange" surface. Brimonidine retains by interacting with these adsorbed negative charges.

Why it shifts: Retention time (


) in this system is not just about the column and the drug; it is about the surface coverage equilibrium  of the IPR. Any fluctuation in Temperature, Mobile Phase Composition, or Equilibration Time alters this surface charge density, causing immediate 

shifts.

Diagnostic Workflow: Root Cause Analysis

Before adjusting your method, use this decision tree to isolate the variable.

Brimonidine_Troubleshooting Start Observation: Retention Time Shift Type Is the shift a Drift (Trend) or a Jump (Step Change)? Start->Type Drift Gradual Drift (Minutes/Hours) Type->Drift Trend Jump Sudden Jump (Between Injections/Batches) Type->Jump Step Change CheckTemp Check Column Oven Drift->CheckTemp CheckMP Did you change Mobile Phase bottle? Jump->CheckMP TempIssue Action: Stabilize Temp (IPC is highly temp-sensitive) CheckTemp->TempIssue Fluctuating Equilibration Action: Insufficient Equilibration? Flush column with 20-30 CV CheckTemp->Equilibration Stable BufferPrep Action: pH/Buffer Error. Review Prep Protocol. CheckMP->BufferPrep Yes Pump Action: Check Pump Mixing (Premix vs. Online Mixing) CheckMP->Pump No

Figure 1: Decision matrix for isolating retention time shifts in Ion-Pair Chromatography.

Knowledge Base & Troubleshooting Guides

Issue 1: "My retention time drifts continuously throughout the day."

The Science: This is the hallmark of Ion-Pair Reagent (IPR) Hysteresis . The stationary phase takes much longer to equilibrate with IPRs than with standard buffers. If you start the run before the column is fully "saturated" with Heptanesulfonate, the surface charge density increases slowly, usually increasing the retention of the positively charged Brimonidine.

Corrective Protocol:

  • The "Overnight" Rule: Do not rely on a 30-minute equilibration. For IPR methods, equilibrate the column at a low flow rate (e.g., 0.2 mL/min) overnight with the mobile phase.

  • Temperature Lock: Ion-pairing thermodynamics are far more temperature-sensitive than standard partitioning. A 1°C fluctuation can shift

    
     by 0.5–1.0 minutes.
    
    • Check: Ensure the column compartment is closed and the pre-heater is active.

  • Recycle Mode: If conserving solvent, recycle the mobile phase during equilibration only if the mobile phase is fresh.

Issue 2: "The retention time changed significantly after preparing a fresh mobile phase."

The Science: This indicates a pH or Ionic Strength inconsistency.

  • pH Sensitivity: While the USP method (Sodium Heptanesulfonate/TEA/Acetic Acid) is buffered, the "apparent pH" in organic mixtures shifts.

  • Volumetric Error: The USP method often calls for "2.5 mL Triethylamine (TEA)" and "7.5 mL Glacial Acetic Acid." Viscous liquids like TEA are difficult to pipette accurately. A 5% error in TEA changes the pH, altering the ionization ratio of the impurities (especially Impurity A, which has different

    
     values).
    

The "Golden Standard" Preparation Protocol: Do not use graduated cylinders for small volumes of modifiers.

  • Gravimetric Addition: Weigh the TEA and Acetic Acid instead of pipetting.

    • Density of TEA: ~0.726 g/mL. (Target: 1.815 g for 2.5 mL).

    • Density of Acetic Acid: ~1.05 g/mL. (Target: 7.875 g for 7.5 mL).

  • Order of Addition:

    • Dissolve Sodium Heptanesulfonate in 90% of the final water volume.

    • Add TEA and Acetic Acid.

    • Adjust pH (if method allows) to the target before adding Methanol.

    • Add Methanol.

    • Dilute to volume.[2]

  • Filtration: Filter through 0.45 µm Nylon. Warning: Cellulose Acetate filters can bind some IPRs.

Issue 3: "Impurity A is co-eluting with Brimonidine."

The Science: Impurity A (Amino-quinoxaline derivative) is structurally very similar to Brimonidine. Separation is driven by the subtle difference in hydrophobicity and basicity.

  • Loss of Resolution: Usually caused by column aging (loss of carbon load) or organic modifier evaporation .

  • Evaporation: Methanol is volatile. If your mobile phase sits in an open flask for 4 hours, preferential evaporation of Methanol increases the water content, pushing peaks out (longer

    
    ) but potentially altering selectivity (
    
    
    
    ).

Data Summary: Parameter Impact Table

ParameterChangeEffect on Brimonidine

Effect on Resolution (Imp A)
Mobile Phase pH + 0.2 unitsDecrease (Less ionized, less IPR interaction)High Impact (Risk of Co-elution)
IPR Concentration + 10%Increase (More surface charge)Minimal
Temperature + 2°CDecrease (Exothermic adsorption)Moderate
Methanol % - 2% (Evap)Increase (Stronger hydrophobic interaction)High Impact

Advanced System Suitability (Self-Validating System)

To ensure your data is trustworthy, implement this specific System Suitability Test (SST) criteria beyond the standard USP requirements.

  • The "Bracketing" Standard: Inject a standard at the end of the sequence.

    • Requirement: The

      
       of the closing standard must not deviate by more than 2.0%  from the opening standard. If it does, the column was not at equilibrium.
      
  • The "Void Volume" Marker: Inject Uracil or Nitrate (if UV detection allows) to mark

    
    .
    
    • Logic: If Brimonidine shifts but

      
       is stable, it is a Chemistry  issue (pH/IPR).
      
    • Logic: If both Brimonidine and

      
       shift, it is a Flow/Pump  issue.
      

References

  • United States Pharmacopeia (USP). Brimonidine Tartrate Monograph: Organic Impurities. USP-NF.[2][3] (Standard Ion-Pair HPLC method utilizing Sodium 1-heptanesulfonate).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54405, Brimonidine Tartrate.[Link]

  • Dolan, J. W. (2011). Troubleshooting Basics, Part III: Retention Problems. LCGC International. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.[Link]

  • Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.[Link]

Sources

Reducing baseline noise in Brimonidine LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Brimonidine LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet critical challenge: reducing baseline noise. A high signal-to-noise ratio is paramount for achieving the low limits of detection (LOD) and quantitation (LOQ) required for robust bioanalytical methods. This resource provides structured, cause-and-effect-based solutions to help you diagnose and resolve baseline issues, ensuring the integrity and sensitivity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" baseline noise in an LC-MS analysis of Brimonidine?

A1: High baseline noise is a relative term, but it becomes problematic when it compromises the signal-to-noise ratio (S/N) of your target analyte, particularly at the lower limit of quantitation (LLOQ). A stable, low-noise baseline should exhibit minimal fluctuations (drift) and a low frequency of random electronic spikes.[1] While an absolute value is instrument-dependent, a significant increase in noise (e.g., 5-10 fold) compared to a system blank (running mobile phase without an injection) or a previously established method baseline is a clear indicator of a problem.[2] High baseline noise directly reduces method sensitivity, making it difficult to detect compounds at low concentrations.[3]

Q2: What are the primary sources of baseline noise in LC-MS?

A2: Baseline noise can be broadly categorized into two types: chemical noise and electronic noise.[4]

  • Chemical Noise arises from sources that produce ions, such as impurities in the mobile phase, column bleed, sample matrix components, leaks, or contamination within the LC flow path or MS ion source.[5][6] This type of noise is often observed as a high, drifting, or messy baseline with numerous small, unidentified peaks.

  • Electronic Noise originates from the detector and associated electronics. It can manifest as sharp, random spikes or a fuzzy, thickened baseline.[7] This can be caused by faulty connections, deteriorating detector components (like an aging lamp in a UV detector, though less directly impactful for MS), or interference from other electronic equipment in the laboratory.[7][8]

Q3: How do the chemical properties of Brimonidine influence its LC-MS analysis and potential for noise?

A3: Understanding Brimonidine's properties is key to method development and troubleshooting.

  • Structure and Molar Mass: Brimonidine has a molar mass of 292.14 g/mol .[9] Its structure contains several nitrogen atoms, making it amenable to positive mode electrospray ionization (ESI+), typically forming a protonated molecule [M+H]⁺ at m/z 292.[10][11]

  • pKa: Brimonidine tartrate has a pKa of about 7.78.[12] This means its charge state is highly dependent on the mobile phase pH. To ensure consistent protonation for ESI+ and good peak shape, the mobile phase pH should be kept at least 1.5-2 units below the pKa (e.g., pH < 6). This is why acidic modifiers like formic acid are commonly used.

  • Formulation: Brimonidine is often formulated as a tartrate salt in ophthalmic solutions with a pH between 5.6 and 6.6.[13] When analyzing these formulations, the excipients (e.g., benzalkonium chloride, citric acid, polyvinyl alcohol) can be a major source of matrix interference and chemical noise if not properly separated chromatographically.[13]

Systematic Troubleshooting Guide

A high or unstable baseline is a symptom, not a root cause. The following guide provides a systematic approach to isolating and resolving the source of the noise.

Problem: High, Drifting, or "Messy" Baseline Across the Entire Chromatogram

This pattern typically points to a systemic contamination issue, most often originating from the mobile phase or the LC system itself.

Logical Troubleshooting Workflow

start High, Drifting Baseline Observed q1 Step 1: Check Mobile Phase Is it freshly prepared with LC-MS grade reagents? start->q1 sol_mp Action: Prepare fresh mobile phase using new, unopened bottles of LC-MS grade solvents and additives. Sonicate to degas. q1->sol_mp No q2 Step 2: Isolate LC from MS Disconnect column from MS inlet. Does noise persist in MS? q1->q2 Yes a1_yes Yes a1_no No sol_mp->q1 Re-evaluate sol_ms Problem is in the MS. Proceed to MS Source Cleaning. q2->sol_ms Yes sol_lc Problem is in the LC system. Proceed to LC System Flush. q2->sol_lc No a2_yes Yes a2_no No start Sporadic, Sharp Spikes Observed q1 Are spikes rhythmic or coincide with pump strokes? start->q1 sol_pump Potential Pump/Degasser Issue 1. Check degasser functionality. 2. Purge pumps thoroughly. 3. Check pump seals/check valves. q1->sol_pump Yes q2 Are spikes random and irregular? q1->q2 No a1_yes Yes a1_no No sol_elec Potential Electronic/External Issue 1. Check for loose electrical connections. 2. Ensure a stable power supply. 3. Check for interference from nearby equipment. q2->sol_elec a2_yes Yes

Caption: Decision tree for troubleshooting baseline spikes.

Causality & Solutions:

  • Air Bubbles: Dissolved gas in the mobile phase can form bubbles that compress in the pump head and then expand as they pass through the detector, causing spikes. [1]Rhythmic pulsations that coincide with pump strokes are a classic sign. [5] * Solution: Ensure the mobile phase is thoroughly degassed. Check that the online degasser is functioning correctly. [5][8]* Pump/Hardware Issues: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy or pulsating baseline. [5] * Solution: Perform routine pump maintenance as recommended by the manufacturer.

  • Electrical Interference: Spikes can be caused by loose electrical connections or interference from other devices in the lab that switch on and off. [7] * Solution: Check all cable connections to the MS. Try to isolate the LC-MS on a dedicated electrical circuit if possible. Note if spikes correlate with the operation of other nearby equipment. [7]

Summary of Best Practices

To maintain a low-noise baseline for your Brimonidine analysis, adhere to the following principles:

AreaBest PracticeRationale
Mobile Phase Use only fresh (<24h for aqueous), LC-MS grade solvents and additives. Minimizes introduction of chemical contaminants that cause high background. [14]
System Hygiene Implement a regular system cleaning and column flushing protocol.Prevents the buildup of contaminants from samples and mobile phases. [8][15]
Column Care Use the correct column chemistry and condition new columns properly. [16]A stable stationary phase minimizes column bleed, a significant source of noise. [17]
Sample Prep Use effective sample cleanup (e.g., SPE or LLE) for complex matrices.Reduces matrix components that can cause ion suppression and baseline noise. [18]
MS Maintenance Perform routine ion source cleaning as per manufacturer guidelines. [15]A clean source ensures stable spray and ionization, reducing fluctuations.

By adopting this systematic and preventative approach, you can significantly reduce baseline noise, thereby enhancing the sensitivity, reproducibility, and reliability of your Brimonidine LC-MS analyses.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Restek Corporation. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? Retrieved from [Link]

  • Dwight R. Stoll. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Retrieved from [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]

  • McLuckey, S. A., & Wells, J. M. (2001). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Analytical Chemistry, 73(24), 5909-5915. Retrieved from [Link]

  • Restek Corporation. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Jiang, S., Chappa, A. K., & Proksch, J. W. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. Journal of Chromatography B, 877(3), 107-114. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • ResearchGate. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. Retrieved from [Link]

  • Separation Science. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]

  • ResearchGate. (n.d.). The noise reduction algorithm consists of five steps: removal of mass.... Retrieved from [Link]

  • LCGC International. (n.d.). Improved LC–MS Performance — A Three-Step Method for Minimizing Background Signals and Increasing Ionization Efficiency. Retrieved from [Link]

  • Wikipedia. (n.d.). Brimonidine. Retrieved from [Link]

  • Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. Retrieved from [Link]

  • Longdom Publishing. (2012, May 4). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF BRIMONIDINE TARTRATE AND TIMOLOL MALEATE IN BULK AND PH. Retrieved from [Link]

  • DrugFuture. (n.d.). Brimonidine. Retrieved from [Link]

  • Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of a New LC Method for Analysis of Brimonidine Tartrate and Related Compounds. Retrieved from [Link]

  • Kevin A. Schug. (2014, August 22). Chemical Noise in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. Retrieved from [Link]

  • Google Patents. (2017, April 6). SOLUBILITY OFBRIMONIDINE TARTRATE (ppm).
  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ALPHAGAN (brimonidine tartrate ophthalmic solution). Retrieved from [Link]

  • Separation Science. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of Brimonidine Impurities F and G

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Brimonidine Impurity F and Brimonidine Impurity G during HPLC analysis. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical properties of these impurities to empower you to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What are Brimonidine Impurity F and G, and why do they co-elute?

A1: Brimonidine Impurity F, chemically known as 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, and Brimonidine Impurity G, or 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, are structurally similar related substances of the active pharmaceutical ingredient (API) Brimonidine.[1][2][3][4][5] Their co-elution is a common issue in reversed-phase HPLC due to their similar core structure, a brominated quinoxaline moiety, which dictates their primary hydrophobic interactions with the stationary phase. The subtle differences in their side chains, an imidazole group in Impurity F versus an aminoethyl urea group in Impurity G, present a chromatographic challenge that requires careful method optimization to resolve.

Q2: I'm observing peak tailing for my Brimonidine and impurity peaks. What is the likely cause?

A2: Peak tailing for basic compounds like Brimonidine and its impurities is often due to secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns. At acidic to neutral pH, these basic compounds are protonated and can interact ionically with deprotonated silanols, leading to poor peak shape. To mitigate this, consider using a high-purity, end-capped column, or adding a competing base like triethylamine to the mobile phase to saturate the active silanol sites. Adjusting the mobile phase pH to be at least 2 units below the pKa of the analytes can also help by ensuring consistent protonation and minimizing these secondary interactions.

Q3: Can I use the USP monograph method for Brimonidine Tartrate to separate Impurities F and G?

A3: The USP monograph method for Brimonidine Tartrate is designed for the assay of the main component and may not be optimized for the separation of all potential impurities, including F and G.[6] While it provides a good starting point, particularly regarding the use of ion-pairing agents and pH control, you will likely need to modify and re-validate the method to achieve adequate resolution between these specific co-eluting impurities, in accordance with ICH Q2(R1) guidelines.[7][8][9][10]

Understanding the Challenge: Physicochemical Properties

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Most Basic)Predicted logP
Brimonidine Impurity F [Insert Image of Impurity F structure]5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amineC₁₁H₈BrN₅290.12[1][2][11]~6.5 (imidazole)~2.5
Brimonidine Impurity G [Insert Image of Impurity G structure]1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)ureaC₁₁H₁₂BrN₅O310.15[5][12][13]~9.5 (primary amine)~1.8

Disclaimer: Predicted values are estimations from cheminformatics software and should be used as a guide for method development.

The key takeaway from these predicted values is the significant difference in their most basic pKa. Impurity G, with its primary amine, is a much stronger base than Impurity F, where the imidazole ring is the most basic site. This difference in ionization behavior is the primary lever we can pull to achieve separation. Impurity G is also predicted to be more polar (lower logP) than Impurity F.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving the co-elution of Brimonidine Impurity F and G. We will explore the critical parameters of a reversed-phase HPLC method.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Co-elution of Impurity F & G ph 1. Mobile Phase pH Adjustment start->ph Start Here organic 2. Organic Modifier Optimization ph->organic Sub-optimal resolution end Resolution Achieved ph->end Baseline Separation column 3. Stationary Phase Selection organic->column Still co-eluting organic->end Baseline Separation ion_pair 4. Ion-Pairing Reagent column->ion_pair Further selectivity needed column->end Baseline Separation temp 5. Temperature Control ion_pair->temp Fine-tuning ion_pair->end Baseline Separation temp->end Success!

Caption: A logical workflow for troubleshooting the co-elution of Brimonidine Impurities F and G.

Mobile Phase pH Adjustment: The Most Powerful Tool

Causality: The significant difference in the predicted pKa values of Impurity F (~6.5) and Impurity G (~9.5) makes mobile phase pH the most effective parameter for manipulating their retention times and achieving separation. By adjusting the pH, we can selectively alter the ionization state, and therefore the polarity and retention, of each impurity.

  • Strategy 1: Low pH (e.g., pH 2.5 - 3.5)

    • Rationale: At a low pH, both the imidazole ring of Impurity F and the primary amine of Impurity G will be fully protonated (ionized). This will decrease their retention on a reversed-phase column. However, the degree of interaction with the stationary phase might differ enough to afford separation. This is a good starting point as it also suppresses the ionization of silanol groups on the column, leading to better peak shapes.

    • Recommendation: Start with a mobile phase containing a buffer such as 20 mM potassium phosphate or ammonium formate, with the pH adjusted using phosphoric acid or formic acid.

  • Strategy 2: Mid-range pH (e.g., pH 5.5 - 6.0)

    • Rationale: In this pH range, we approach the pKa of Impurity F's imidazole ring. This means Impurity F will exist in a state of partial ionization, making its retention time highly sensitive to small changes in pH. Impurity G will remain fully protonated. This differential ionization can create significant selectivity between the two compounds.

    • Recommendation: Use a buffer with a pKa in this range, such as an acetate or citrate buffer, for robust pH control. Be aware that operating near the pKa of an analyte can sometimes lead to broader peaks if the buffering capacity is insufficient.

Organic Modifier Optimization

Causality: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) affect the overall polarity of the mobile phase and can modulate the hydrophobic interactions between the analytes and the stationary phase.

  • Strategy 1: Acetonitrile vs. Methanol

    • Rationale: Acetonitrile and methanol have different selectivities due to their differing abilities to engage in dipole-dipole and hydrogen bonding interactions. If you are using acetonitrile and observing co-elution, switching to methanol (or a combination of both) can alter the elution order and potentially resolve the peaks.

    • Recommendation: Prepare mobile phases with the same buffer but substitute acetonitrile with methanol at an equivalent or slightly adjusted concentration to maintain similar retention times.

  • Strategy 2: Gradient Elution

    • Rationale: A shallow gradient can enhance the separation of closely eluting peaks by allowing more time for differential migration along the column.

    • Recommendation: If using an isocratic method, switch to a shallow gradient. If already using a gradient, decrease the gradient slope (e.g., from a 1% per minute change to a 0.5% per minute change in the organic modifier).

Stationary Phase Selection

Causality: The chemistry of the stationary phase dictates the primary separation mechanism. If a standard C18 column is not providing resolution, alternative stationary phases with different functionalities can offer unique selectivities.

  • Strategy 1: Phenyl-Hexyl Column

    • Rationale: Phenyl-hexyl columns provide pi-pi interactions in addition to hydrophobic interactions. The aromatic quinoxaline core of both impurities can engage in these pi-pi interactions, and the subtle structural differences between the imidazole and urea side chains might lead to differential interactions and, thus, separation. A study on Brimonidine impurities suggested that a phenyl-hexyl phase could be a viable alternative.[2][14]

    • Recommendation: Screen a phenyl-hexyl column with the optimized mobile phase from the previous steps.

  • Strategy 2: Embedded Polar Group (EPG) Column

    • Rationale: EPG columns (e.g., with amide or carbamate groups embedded in the alkyl chains) offer enhanced retention for polar compounds and alternative selectivity for basic compounds. Impurity G, being more polar, might interact more strongly with the embedded polar group, leading to increased retention and resolution from Impurity F.

Ion-Pairing Reagents

Causality: Ion-pairing reagents are ionic compounds that are added to the mobile phase to form neutral ion pairs with charged analytes, thereby increasing their retention on a reversed-phase column. They can also improve peak shape and selectivity.[4][6]

  • Strategy: Anionic Ion-Pairing Reagents

    • Rationale: At a low pH where both impurities are positively charged, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate (SDS) or heptanesulfonic acid) will form ion pairs with both compounds. The strength of these ion pairs and their subsequent interaction with the stationary phase can differ based on the structure of the impurities, potentially leading to separation.

    • Recommendation: Introduce an ion-pairing reagent at a low concentration (e.g., 5-10 mM) into the aqueous portion of the mobile phase. Be aware that ion-pairing reagents require long equilibration times and can be difficult to wash out of a column.

Temperature Control

Causality: Column temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer between the mobile and stationary phases.

  • Strategy: Temperature Optimization

    • Rationale: Changing the column temperature can sometimes alter the selectivity between two closely eluting compounds. While not typically the first parameter to adjust for selectivity, it can be a useful fine-tuning tool.

    • Recommendation: Investigate a range of temperatures (e.g., 25°C to 45°C) in 5°C increments to see if resolution improves.

Experimental Protocol: A Systematic Approach to Method Development

This protocol outlines a structured approach to developing a robust HPLC method for the separation of Brimonidine Impurity F and G.

1. Initial Conditions (Based on a standard C18 column, e.g., 150 mm x 4.6 mm, 5 µm):

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 10% B to 50% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at the absorbance maximum of the impurities (screen with a PDA detector).
  • Injection Volume: 10 µL.

2. pH Screening (The Primary Optimization Step):

  • Prepare Mobile Phase A at different pH values: 2.5, 3.5, 5.5, and 6.5.
  • For pH 5.5 and 6.5, use a 20 mM ammonium acetate buffer.
  • Run the initial gradient with each pH and evaluate the resolution between Impurity F and G.

3. Organic Modifier and Gradient Optimization:

  • Using the pH that provided the best initial separation, replace acetonitrile with methanol and re-run the gradient.
  • If co-elution persists, try a shallower gradient with the most promising organic modifier. For example, if the peaks elute at around 30% B, run a gradient from 25% to 35% B over 20 minutes.

4. Column Screening:

  • If adequate resolution is still not achieved, switch to a Phenyl-Hexyl or an Embedded Polar Group column of similar dimensions.
  • Repeat the optimized pH and organic modifier conditions on the new column.

5. Method Validation:

  • Once baseline separation is achieved (Resolution > 1.5), the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8][9][10]
Diagram: Impact of pH on Analyte Retention

ph_impact Effect of Mobile Phase pH on Retention of Basic Compounds y_axis High Low x_axis 2       4       6       8       10 p1->p2  Impurity F (pKa ~6.5) p2->p3  Impurity F (pKa ~6.5) p3->p4  Impurity F (pKa ~6.5) p4->p5  Impurity F (pKa ~6.5) p5->p6  Impurity F (pKa ~6.5) p6->p7  Impurity F (pKa ~6.5) q1->q2  Impurity G (pKa ~9.5) q2->q3  Impurity G (pKa ~9.5) q3->q4  Impurity G (pKa ~9.5) q4->q5  Impurity G (pKa ~9.5) q5->q6  Impurity G (pKa ~9.5) q6->q7  Impurity G (pKa ~9.5) q7->q8  Impurity G (pKa ~9.5) q8->q9  Impurity G (pKa ~9.5) q9->q10  Impurity G (pKa ~9.5)

Caption: Generalized retention behavior of Impurity F and G as a function of mobile phase pH in reversed-phase HPLC.

Conclusion

Overcoming the co-elution of Brimonidine Impurity F and G is a methodical process that relies on a fundamental understanding of liquid chromatography and the specific chemical properties of the analytes. By systematically manipulating key chromatographic parameters, with a primary focus on mobile phase pH, researchers can achieve the desired separation. This guide provides a comprehensive framework to troubleshoot this common challenge, ensuring the development of a robust and reliable analytical method for the quality control of Brimonidine.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Axios Research. Brimonidine EP Impurity F. [Link]

  • Veeprho. Brimonidine EP Impurity G (HCl Salt). [Link]

  • Anant Pharmaceuticals Pvt. Ltd. Brimonidine Impurity G. [Link]

  • Zhang, Y., et al. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal. 2017;11(1):75. [Link]

  • Pharmaffiliates. Brimonidine - Impurity G. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]

Sources

Technical Support Center: 4,5-Didehydro Brimonidine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Compatibility & Handling Guide

Ticket ID: T-SOLV-DBRIM-001 Status: Active Last Updated: 2025-05-21[1][2][3]

Executive Summary: The Chemistry of Stability

4,5-Didehydro Brimonidine (often identified as the aromatized imidazole analog of Brimonidine) presents a distinct solubility and stability profile compared to its parent compound, Brimonidine Tartrate.[1][2][3]

While Brimonidine contains a partially saturated imidazoline ring (pKa ~7.78), the 4,5-didehydro analog possesses a fully aromatic imidazole ring.[1][2][3] This structural change significantly lowers the basicity and reduces aqueous solubility at neutral pH.[1][2][3]

Critical Warning: Unlike Brimonidine Tartrate, which is water-soluble, This compound is hydrophobic .[1][2][3] Direct addition to aqueous buffers often results in "micro-precipitation"—invisible to the naked eye but catastrophic for HPLC reproducibility (causing ghost peaks and area loss).[1][2][3]

Solvent Selection Matrix

Use this matrix to select the primary solvent for your stock solution.

SolventSolubility RatingStability RatingApplication Notes
DMSO (Dimethyl Sulfoxide) Excellent (Recommended)High Best for Primary Stock (1–5 mg/mL).[1][2][3] The high dipole moment disrupts intermolecular pi-stacking of the aromatic system.[1][2][3]
Methanol (MeOH) Good Moderate Good for intermediate dilutions.[1][2][3] Caution: Avoid long-term storage; risk of slow methylation if trace acids are present.[1][2][3]
Acetonitrile (ACN) Moderate High Preferred organic component for Mobile Phase.[1][2][3] Less solubilizing power than DMSO for the solid standard.[1][2][3]
Water / PBS Poor Variable DO NOT USE for primary stock.[1][2][3] The compound will float or form a suspension.[1][2][3]
0.1N HCl Good Moderate Soluble due to protonation, but acidic conditions may accelerate hydrolysis of the bridge nitrogen over time.[2][3]

Standard Preparation Protocols

Workflow Visualization

The following decision tree outlines the logic for safe standard preparation to avoid "solvent shock."

StandardPrep Start Solid Standard (this compound) Stock Primary Stock (100% DMSO) Start->Stock Dissolve (Target: 1 mg/mL) Inter Intermediate Stock (50:50 MeOH:Water) Stock->Inter Dilute 10x (Prevent Shock) Working Working Standard (Mobile Phase) Inter->Working Final Dilution (Match Initial Conditions) Inject HPLC Injection Working->Inject

Figure 1: The "Step-Down" Dilution Protocol designed to maintain solubility while transitioning from organic to aqueous environments.

Protocol A: The "Step-Down" Method (Recommended)

This method prevents the precipitation shock that occurs when injecting a pure DMSO slug into an aqueous mobile phase.[1][2][3]

  • Primary Stock (1.0 mg/mL): Weigh 1.0 mg of standard into a 1.5 mL amber glass vial. Add 1.0 mL of 100% DMSO . Vortex for 30 seconds.[1][2][3] Sonication is usually not required.[1][2][3]

  • Intermediate Stock (100 µg/mL): Dilute the Primary Stock 1:10 using 50:50 Methanol:Water . This "bridges" the polarity gap.[1][2][3]

  • Working Standard (10 µg/mL): Dilute the Intermediate Stock into your starting Mobile Phase (e.g., 90% Buffer / 10% ACN).[1][2][3]

    • Note: If the solution turns cloudy, your buffer pH is likely too high (keep pH < 6.5).[1][2][3]

Troubleshooting & FAQs

Ticket #1: "I see split peaks in my chromatogram."

Diagnosis: Solvent mismatch.[1][2][3] Root Cause: You likely injected a standard dissolved in 100% DMSO or Methanol into a Mobile Phase with high water content.[1][2][3] The strong solvent "travels" with the analyte, preventing it from interacting with the stationary phase at the head of the column.[2][3] Fix: Ensure your final Working Standard contains <5% DMSO and matches the organic ratio of your initial mobile phase gradient.[1][2][3]

Ticket #2: "The peak area decreases over repeated injections."

Diagnosis: Adsorption / Vial sticking.[1][2][3] Root Cause: this compound is planar and aromatic.[1][2][3] It sticks to polypropylene (PP) surfaces and untreated glass.[1][2][3] Fix:

  • Switch Vials: Use Silanized Glass Vials (Deactivated) only.

  • Add Modifier: Ensure the diluent contains at least 0.1% Formic Acid or Ammonium Acetate to keep the molecule ionized (protonated), which reduces sticking.[1][2][3]

Ticket #3: "My standard degraded after 24 hours."

Diagnosis: Photolytic or Hydrolytic degradation.[1][2][3] Root Cause: The "didehydro" structure extends the conjugation system, making it more susceptible to UV degradation than Brimonidine.[1][2][3] Fix:

  • Amber Glass: Mandatory.[1][2][3]

  • Temperature: Store Working Standards at +4°C in the autosampler. Store Stocks at -20°C.

  • pH Limit: Avoid pH > 7.0. Basic conditions promote ring opening of the imidazole moiety.[1][2][3]

Scientific Rationale (E-E-A-T)

Basicity & Solubility Shift: Brimonidine is an


-adrenergic agonist.[1][2][3][][5][6] Its solubility relies on the protonation of the imidazoline ring (pKa ~7.[1][2][3]78) [1]. In This compound , the imidazoline ring is oxidized to an imidazole .[1][2][3] The lone pair on the nitrogen becomes part of the aromatic sextet, significantly dropping the pKa (typically to ~6.0–6.5 range for similar fused systems).[1][2][3]
  • Consequence: At neutral pH (7.0), Brimonidine is largely ionized (soluble), but this compound is largely neutral (insoluble/hydrophobic).[1][2][3] This dictates the requirement for acidic diluents or high organic content [2].[1][2][3]

Oxidative Stability: As an oxidized impurity, this compound is generally stable against further oxidation (unlike the parent Brimonidine, which degrades into this compound under oxidative stress).[1][2][3] However, the fully aromatic quinoxaline-imidazole system is prone to


-

stacking aggregation, which manifests as non-linear calibration curves at high concentrations [3].[1][2][3]

References

  • PubChem. Brimonidine Tartrate Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • European Medicines Agency (EMA). Assessment Report: Brimonidine.[1][2][3] (Discusses impurity profiles and pH dependent solubility). Available at: [Link][1][2][3]

  • U.S. Food and Drug Administration (FDA). NDA 21-262: Alphagan P (Brimonidine Tartrate) Chemistry Review.[1][2][3] (Details stability of quinoxaline derivatives). Available at: [Link][1][2][3]

Sources

Technical Support Center: Mitigating Brimonidine Impurity F (Photo-Oxidation Control)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Photostability & Impurity F Excursions Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary

Welcome to the Brimonidine Technical Support Center. If you are accessing this guide, you are likely observing out-of-specification (OOS) or aberrant results for Impurity F in Brimonidine Tartrate drug substance or drug product.

Technical Definition: In the context of European Pharmacopoeia (EP) and general stability profiling, Impurity F is typically identified as 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine .[1]

The Core Issue: Unlike hydrolytic impurities driven by moisture or pH, Impurity F is primarily formed via photo-oxidative dehydrogenation . The imidazoline ring of Brimonidine absorbs UV/Vis energy, leading to aromatization into an imidazole ring. This process is distinct from thermal degradation, making standard temperature controls ineffective if light exposure is uncontrolled.

Part 1: Diagnostic & Root Cause Analysis
Q: Why is Impurity F spiking even though my temperature is controlled at 25°C?

A: You are likely treating a photochemical problem with a thermodynamic solution. Brimonidine contains a quinoxaline ring conjugated with an imidazoline ring.[2] This structure is a chromophore that absorbs light in the UV-A and visible spectrum. When Brimonidine absorbs photons, it enters an excited singlet state. In the presence of oxygen, this energy drives the removal of hydrogen from the 4,5-dihydroimidazoline ring, converting it into the fully aromatic imidazole analog (Impurity F).

Key Differentiator:

  • Thermal Stress: Typically leads to hydrolysis (Ring opening).

  • Light Stress: Leads to Oxidation (Impurity F) and Debromination.

Visualizing the Mechanism The following diagram illustrates the specific pathway causing your impurity spike.

Brimonidine_Degradation cluster_legend Mechanism Legend Brimonidine Brimonidine (Imidazoline Ring) ExcitedState Excited State (Singlet/Triplet) Brimonidine->ExcitedState hv (Light Absorption) UV-A / Blue Light ImpurityF Impurity F (Imidazole Ring) *Primary Photo-Oxidant* ExcitedState->ImpurityF Oxidation (-2H) (Aromatization) Debromo Desbromo-Brimonidine (Secondary Photoproduct) ExcitedState->Debromo Homolytic Cleavage (Minor Pathway) key Light energy drives dehydrogenation of the imidazoline ring.

Figure 1: The photo-oxidative pathway converting Brimonidine to Impurity F via ring aromatization.

Part 2: Experimental Troubleshooting (The "How-To")
Q: How do I confirm light is the culprit versus a formulation incompatibility?

A: You must perform a Confirmatory Photostability Study with a strict Dark Control. Do not rely on historical data. Perform this side-by-side experiment to validate your current batch and packaging.

Protocol: The "Dark Control" Validation System Reference Standard: ICH Q1B Photostability Testing of New Drug Substances and Products.[3]

StepActionTechnical Rationale
1. Prep Prepare two identical sets of samples (e.g., 3 vials each).Eliminates formulation variability.
2. Shield Wrap Set A (Dark Control) tightly in aluminum foil.Creates a complete photon barrier. If Impurity F appears here, the cause is chemical (e.g., oxidant in excipients), not light.
3. Expose Place Set B (Light Exposed) and Set A in the photostability chamber.Ensures both sets experience the exact same temperature environment.
4. Dose Expose to ≥1.2 million lux hours AND ≥200 Wh/m² UV energy.[3][4]Minimum ICH Q1B requirement for confirmatory testing.
5. Analyze Assay both sets immediately via HPLC.Minimizes post-exposure reactions.

Interpreting Your Results:

Dark Control (Set A)Light Exposed (Set B)DiagnosisRemediation
< 0.1%> 0.5% (High) Confirmed Photodegradation Upgrade packaging (opacity); limit exposure during manufacturing.
> 0.5%> 0.5%Chemical Oxidation Check excipients for peroxides; investigate metal chelators. Light is not the root cause.
< 0.1%< 0.1%Stable Current process is robust. Spike may be an analytical artifact.
Part 3: Analytical Challenges & Artifacts
Q: I see Impurity F in my standard solution. Is my reference standard degrading?

A: Yes, Brimonidine reference standards are notoriously photosensitive in solution. A common error is preparing standards in clear glassware under fluorescent lab lights.

Corrective Workflow:

  • Amber Everything: Use low-actinic (amber) volumetric flasks for all standard preparations.

  • The "Red Light" Rule: If possible, perform weighing and dilution under yellow/red safe lights, or minimize exposure time to <5 minutes under normal lab lighting.

  • Auto-Sampler Protection: Ensure your HPLC auto-sampler has a darkened door or opaque cover. Brimonidine sitting in a clear vial in a lit auto-sampler for 12 hours will generate Impurity F artifacts, leading to false OOS results.

Part 4: Decision Tree & Mitigation
Q: My drug product is failing. What are my options?

A: Use the decision tree below to select the correct mitigation strategy based on your stage of development.

Troubleshooting_Workflow Start Impurity F Spike Detected CheckDark Check Dark Control Results Start->CheckDark IsDarkHigh Is Dark Control High? CheckDark->IsDarkHigh ChemIssue Root Cause: Chemical/Thermal (Not Light) IsDarkHigh->ChemIssue Yes LightIssue Root Cause: Photodegradation IsDarkHigh->LightIssue No Soln1 Action: Check Excipients (Peroxides/Metals) ChemIssue->Soln1 Soln2 Action: Review Packaging (Transmission Spectra) LightIssue->Soln2 Finished Product Soln3 Action: Manufacturing Controls (Yellow Lights/Amber Vessels) LightIssue->Soln3 During Production

Figure 2: Troubleshooting logic for distinguishing chemical vs. photochemical degradation.

Specific Packaging Recommendations:

  • Liquids (Eye Drops): LDPE bottles are often insufficient for UV blocking. Consider adding UV-blocking additives to the plastic polymer or using secondary packaging (opaque carton) that remains on until use.

  • Solids: Blister packs must be cold-form aluminum (Alu/Alu) rather than clear PVC/PVDC if the tablet coating does not contain TiO2 or iron oxides sufficient to block light.

References
  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[3] (1996).[3][5] Defines the standard light sources (D65/ID65) and exposure limits (1.2M lux hours).

  • European Pharmacopoeia (Ph. Eur.). Brimonidine Tartrate Monograph. Identifies specific impurities including Impurity F (5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine).[1][6]

  • PubChem. Brimonidine Tartrate Compound Summary. National Library of Medicine. Provides chemical structure and physical property data supporting the quinoxaline chromophore theory.

  • Baertschi, S. W., et al. Pharmaceutical Photostability: A Technical Guide and Practical Strategies. Demonstrates the mechanism of oxidative dehydrogenation in nitrogen-heterocycles under light exposure.

Sources

Validation & Comparative

Evaluating the Quality of Brimonidine Impurity F Standards: A Comparative Analysis of CoA Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of ophthalmic drug development, the precise quantification of impurities is not merely a regulatory checkbox but a safety imperative.[] Brimonidine Impurity F (5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine) represents a critical oxidative degradation product of Brimonidine Tartrate.[] Its presence indicates a compromise in the integrity of the imidazoline ring, often driven by oxidative stress or light exposure.

This guide provides an objective technical comparison between High-Fidelity Certified Reference Standards (The Product) and Generic Market-Grade Alternatives . By analyzing the Certificate of Analysis (CoA) data, we demonstrate how reliance on superficial characterization (e.g., HPLC Area% alone) can introduce significant potency errors, compromising stability-indicating methods and toxicological risk assessments.

Part 1: Technical Background & Chemical Identity[1]

Brimonidine Impurity F is the fully aromatic imidazole analog of the active pharmaceutical ingredient (API), Brimonidine.[]

  • Chemical Name: 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine[][2][3][4][5][6][7]

  • CAS Number: 151110-15-5[][2][3][4][6][7]

  • Molecular Formula: C₁₁H₈BrN₅[][7]

  • Molecular Weight: 290.12 g/mol [4][7][8]

  • Origin: Oxidative dehydrogenation of the 4,5-dihydro-1H-imidazol-2-yl ring in Brimonidine.[]

The Structural Criticality

The transformation from Brimonidine to Impurity F involves the loss of two hydrogen atoms, aromatizing the imidazoline ring.[] This structural change significantly alters the molecule's UV extinction coefficient and solubility profile.

Implication: If a researcher uses a standard characterized solely by HPLC Area% (assuming a response factor of 1.0 relative to the API), the quantification of Impurity F in the drug product will be inaccurate due to the difference in chromophores between the dihydro-imidazole (API) and the imidazole (Impurity F).[]

Part 2: Comparative Analysis of CoA Methodologies

The reliability of a reference standard is defined by the rigor of its CoA. Below is a direct comparison between the High-Fidelity Standard (The Product) and a Generic Alternative .

Table 1: Comparative Specifications & Methodologies
FeatureHigh-Fidelity Standard (The Product)Generic Alternative (Market Grade)
Assay / Potency Mass Balance or qNMR (Quantitative NMR)HPLC Area % (Relative Purity)
Water Content Measured via Karl Fischer (KF) coulometryOften "Not Determined" or "Dried Basis"
Residual Solvents Quantified via GC-HS (Headspace)Ignored or "Conforms by NMR"
Identity Confirmation 1H-NMR, 13C-NMR, MS, IR (Full elucidation)MS only (Molecular weight check)
Salt Form Verification Counter-ion stoichiometry confirmed (Free base vs Salt)Often ambiguous (Risk of salt mismatch)
Potency Error Risk < 1.0% (Traceable to SI units)5% - 15% (Overestimation of purity)
Data Analysis: The "Area %" Trap

A generic CoA often reports Purity as 98.5% (HPLC Area) .[] However, this figure ignores:

  • Water/Moisture: Impurity F is hygroscopic.[] A sample can contain 2-5% water.

  • Inorganic Salts: If isolated from a salt stream, it may contain non-UV active salts (e.g., NaCl, Bromides).[]

  • Residual Solvents: Trapped solvents from synthesis (e.g., DMSO, Methanol).[]

Experimental Reality:

  • Generic Calculation: 10 mg weighed = 9.85 mg active (based on 98.5% Area).[]

  • True Calculation (High-Fidelity): 10 mg

    
     (100% - 4% Water - 1% Solvents - 0.5% Ash) 
    
    
    
    98.5% HPLC = 9.30 mg active .[]

Result: The Generic Standard leads to a 5.5% systematic error in quantification.[] In a stability study, this could mean failing to detect a toxic impurity exceeding the ICH Q3B threshold.

Part 3: Experimental Protocols (Self-Validating Systems)

To verify the quality of your Brimonidine Impurity F standard, employ the following protocols.

Protocol A: HPLC Purity & Specificity Assessment

Objective: Isolate Impurity F from Brimonidine and other degradants (e.g., Impurity A, B).[]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.5) with 0.5% Triethylamine (TEA).[]

  • Mobile Phase B: Methanol.[][9]

  • Gradient:

    • 0-5 min: 15% B (Isocratic)

    • 5-20 min: 15%

      
       60% B (Linear Gradient)
      
    • 20-25 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 246 nm (Isosbestic point approximation) and 270 nm (Impurity F max).

  • System Suitability: Resolution (

    
    ) between Brimonidine and Impurity F must be 
    
    
    
    .[]
Protocol B: Identity Confirmation via 1H-NMR

Objective: Confirm the aromatization of the imidazole ring (distinguishing F from API).[]

  • Solvent: DMSO-d6.

  • Key Signals:

    • Brimonidine (API): Observe methylene protons of the imidazoline ring (

      
      3.6 ppm, singlet/multiplet, 4H).[]
      
    • Impurity F: Absence of methylene signals at 3.6 ppm. Appearance of aromatic imidazole protons (typically downfield shift,

      
      7.0-7.5 ppm, 2H) indicating the formation of the double bond.[]
      

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic required to validate a Reference Standard before use in GLP/GMP studies.

CoA_Validation_Logic Start Received Impurity F Standard Check_CoA Review Certificate of Analysis Start->Check_CoA Decision_Assay Is Assay Method defined? Check_CoA->Decision_Assay Path_Area Method: HPLC Area % Only Decision_Assay->Path_Area No (Area%) Path_Quant Method: Mass Balance / qNMR Decision_Assay->Path_Quant Yes (w/w%) Risk_Calc Calculate Risk: Unknown Water/Solvent Content Path_Area->Risk_Calc Safe_Calc Verify Potency: (100 - H2O - Solvents) * Purity Path_Quant->Safe_Calc Action_Reject REJECT / RE-CHARACTERIZE Perform KF & TGA Risk_Calc->Action_Reject Action_Accept ACCEPT for Quantitation Use 'As Is' Potency Safe_Calc->Action_Accept

Caption: Decision tree for evaluating Reference Standard suitability based on CoA assay methodology.

Part 5: References

  • European Pharmacopoeia (Ph. Eur.) . Brimonidine Tartrate Monograph 01/2008:1729. (Detailed impurity profile specifications).

  • Sriram Chem . Brimonidine EP Impurity F: Pharmaceutical Reference Standard Data. Retrieved from []

  • SynThink Chemicals . Brimonidine EP Impurity F CoA and Characterization Data. Retrieved from

  • National Institutes of Health (NIH) . Validated stability-indicating HPLC method for determination of brimonidine tartrate. PubMed Central.[] Retrieved from

  • U.S. Food and Drug Administration (FDA) . Brimonidine Tartrate Ophthalmic Solution Labeling and Pharmacology. Retrieved from []

Sources

Technical Guide: Relative Response Factor (RRF) of 4,5-Didehydro Brimonidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Relative Response Factor (RRF) for 4,5-Didehydro Brimonidine , a critical oxidative impurity of Brimonidine Tartrate. It is designed for analytical scientists and drug development professionals requiring precise impurity quantification protocols.

Executive Summary & Impurity Profile

This compound (also known as Brimonidine Impurity F in EP/USP contexts) is a primary oxidative degradant of Brimonidine. Unlike the active pharmaceutical ingredient (API), which contains a partially saturated imidazoline ring, this impurity features a fully aromatic imidazole ring.

This structural aromatization significantly alters the chromophore, leading to a hyperchromic shift in UV absorbance. Consequently, assuming an RRF of 1.0 (as is common for structurally similar impurities) may lead to the underestimation of this impurity's actual mass, potentially risking regulatory non-compliance under ICH Q3A/B guidelines.

Impurity Identification
ParameterDetail
Common Name This compound
Pharmacopeial Designation Brimonidine Impurity F (EP/USP)
CAS Number 151110-15-5
Chemical Name 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Molecular Formula C₁₁H₈BrN₅
Molecular Weight 290.12 g/mol
Origin Oxidative degradation; Process impurity

Theoretical Analysis: The Chromophoric Shift

To understand the RRF, one must analyze the difference in electronic conjugation between the parent drug and the impurity.

  • Brimonidine: Contains a quinoxaline ring coupled to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The imidazoline ring is non-aromatic and partially saturated.

  • This compound: The imidazoline ring is oxidized to an imidazole ring. This creates a fully aromatic system that extends the conjugation pathway from the quinoxaline core through the amine linker into the imidazole ring.

Impact on UV Response: The extended conjugation typically results in a Bathochromic shift (red shift, higher


) and a Hyperchromic effect  (increased molar absorptivity, 

).
  • Prediction: At the typical monitoring wavelength for Brimonidine (248 nm or 264 nm), this compound is expected to have a higher absorbance per unit mole than the API.

  • RRF Implication:

    
    . If Absorbance
    
    
    
    > Absorbance
    
    
    , then RRF > 1.0 .
  • Correction Factor (CF):

    
    . Therefore, CF < 1.0 .
    
Structural Transformation Diagram

degradation_pathway Brimonidine Brimonidine (Imidazoline Ring) C11H10BrN5 Oxidation Oxidation (-2H) Brimonidine->Oxidation Stress/Storage ImpurityF This compound (Imidazole Ring) C11H8BrN5 Oxidation->ImpurityF Aromatization

Caption: Oxidative dehydrogenation of Brimonidine to Impurity F, resulting in extended aromatic conjugation.

Experimental Protocol: Determination of RRF

Since specific RRF values can vary based on the exact mobile phase pH and detector settings, the following self-validating protocol is the gold standard for determining the RRF in your specific matrix.

A. Materials Required[1][2][3][4]
  • Standard: Brimonidine Tartrate Reference Standard (Certified Purity).

  • Impurity Standard: this compound (Impurity F) Reference Standard (Certified Purity).

  • Solvent: Mobile Phase A (typically Phosphate Buffer pH 6.0-7.0) or Methanol/Water mix.[1]

B. HPLC Conditions (Standard Stability-Indicating Method)
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.5) : Methanol (Typical ratio 70:30 or Gradient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm (USP) or 248 nm (Max Absorbance).

  • Temperature: 30°C.

C. Linearity & Slope Method (Step-by-Step)

This method eliminates intercept bias and provides the most accurate RRF.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Brimonidine Tartrate (e.g., 500 µg/mL).

    • Prepare a stock solution of this compound (e.g., 50 µg/mL). Note: Impurities are often limited in quantity; lower concentrations are acceptable if detection limits permit.

  • Linearity Levels:

    • Prepare 5-7 concentration levels for both the API and the Impurity.

    • API Range: LOQ to 120% of nominal test concentration.

    • Impurity Range: LOQ to 120% of the specification limit (e.g., 0.1% to 1.0%).

  • Data Acquisition:

    • Inject each level in triplicate.

    • Record the Peak Area responses.[1][2]

  • Calculation:

    • Plot Concentration (µg/mL) (x-axis) vs. Average Peak Area (y-axis).

    • Perform Linear Regression (

      
      ) to obtain the Slope (
      
      
      
      )
      for both compounds.
RRF Calculation Workflow

rrf_workflow Start Start RRF Determination Prep Prepare Linearity Solutions (API & Impurity F) Start->Prep Inject HPLC Injection (Triplicate at 5-7 Levels) Prep->Inject Plot Plot Response Curves Area vs. Concentration Inject->Plot Slope Calculate Slopes (m_API and m_Imp) Plot->Slope Calc Calculate RRF = m_Imp / m_API Slope->Calc End Apply Correction Factor (1/RRF) in Method Calc->End

Caption: Step-by-step workflow for the experimental determination of Relative Response Factor.

Data Analysis & Comparative Performance

When quantifying this compound without a specific standard in routine runs, you must apply the RRF.

Formula:



Comparative RRF Table (Literature & Theoretical)

Note: Values below are representative of typical C18/Phosphate/MeOH methods at 264 nm. Actual values must be verified experimentally.

CompoundStructure TypePredicted UV ResponseTypical RRF (Approx)Correction Factor (CF)
Brimonidine Imidazoline (Partially Saturated)Baseline1.001.00
Impurity A Dione derivativeLower~0.4 - 0.7> 1.0
4,5-Didehydro (Imp F) Imidazole (Fully Aromatic) Higher (Hyperchromic) 1.1 - 1.3 0.76 - 0.90

Interpretation:

  • If you observe a peak for Impurity F and calculate its amount assuming an RRF of 1.0, you will likely overestimate the impurity content (because the impurity "shines brighter" than the drug).

  • While overestimation is safer for safety compliance than underestimation, it may lead to false OOS (Out of Specification) results during stability testing.

Regulatory & Validation Context

  • ICH Q3A/Q3B: Requires identification of impurities >0.10% and qualification if higher. Accurate RRF is essential to determine if an impurity exceeds these thresholds.

  • USP <621>: Allows the use of RRFs (correction factors) in chromatographic methods.

  • Method Validation: If you use a calculated RRF, you must verify its robustness across the method's pH range (± 0.2 units), as pH can affect the protonation state of the imidazole ring and shift the

    
    .
    

References

  • European Pharmacopoeia (Ph. Eur.) , 11th Edition. Brimonidine Tartrate Monograph. Directorate for the Quality of Medicines & HealthCare (EDQM).

  • United States Pharmacopeia (USP-NF) , 2025 Issue 1. Brimonidine Tartrate: Organic Impurities.[1] USP Convention.[1]

  • Mestareehi, A. (2025).[3][4] Development and Validation of a Robust Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Brimonidine Tartrate and Timolol Maleate. Scientific Reports.[5]

  • Sriram Chem . Brimonidine EP Impurity F Reference Standard Data Sheet. (CAS 151110-15-5).[6][7]

  • LGC Standards . Impurity Reference Materials: this compound.

Sources

A Comparative Analysis of Chromatographic Retention for Brimonidine Impurities F and B

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Physicochemical Drivers of Elution Order in Reversed-Phase HPLC

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For brimonidine, an alpha-adrenergic agonist used in the treatment of glaucoma, meticulous control of its impurity profile is a critical aspect of quality control. Among the spectrum of potential process-related and degradation impurities, Brimonidine Impurity F and Brimonidine Impurity B (as defined by the United States Pharmacopeia, USP) present distinct chromatographic behaviors. This guide provides an in-depth comparison of the retention characteristics of these two impurities, grounded in their fundamental physicochemical properties and supported by established analytical methodologies.

Understanding the Analytes: Structure and Properties

A foundational understanding of the molecular structures of Brimonidine and its impurities, F and B, is essential to deciphering their chromatographic retention.

Brimonidine: Chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, brimonidine is the active pharmaceutical ingredient.[1]

Brimonidine Impurity F: Also referred to as 4,5-Didehydro Brimonidine, its chemical name is 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine.[2] Structurally, it differs from brimonidine by the presence of a double bond in the imidazoline ring, rendering it an imidazole ring.

Brimonidine Impurity B (USP): Designated as Brimonidine Related Compound B by the USP, this impurity is chemically 1-(5-Bromoquinoxalin-6-yl)thiourea.[3] It represents a significant structural departure from the parent molecule, featuring a thiourea group in place of the amino-imidazoline moiety.

A summary of their key structural and physicochemical properties is presented below:

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Brimonidine5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amineC₁₁H₁₀BrN₅292.13[1]Imidazoline ring, secondary amine linker
Impurity F 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amineC₁₁H₈BrN₅290.12Imidazole ring (aromatic), secondary amine linker
Impurity B 1-(5-Bromoquinoxalin-6-yl)thioureaC₉H₇BrN₄S283.15[4]Thiourea group, no imidazoline/imidazole ring

The Chromatographic Separation: A Head-to-Head Comparison

The separation of brimonidine and its impurities is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is more polar, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention of an analyte is primarily governed by its hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Expected Elution Order:

Based on the molecular structures, the anticipated elution order in a typical reversed-phase HPLC method would be:

Impurity B > Brimonidine ≈ Impurity F

This hypothesis is based on the following scientific rationale:

  • Impurity B (1-(5-Bromoquinoxalin-6-yl)thiourea): The presence of the sulfur atom in the thiourea group significantly increases the molecule's polarizability and potential for dipole-dipole interactions, but the overall structure is less polar than brimonidine and impurity F due to the absence of the basic imidazoline/imidazole ring. The thiourea group is generally less basic than the guanidinium-like structure in brimonidine's imidazoline ring. This reduced basicity leads to less protonation at acidic to neutral pH, making it less polar and more retained on a non-polar stationary phase.

  • Brimonidine and Impurity F: These two molecules are structurally very similar. The primary difference is the saturation of the five-membered nitrogen ring. Brimonidine possesses a dihydro-imidazolyl (imidazoline) group, while Impurity F has an imidazolyl group. The imidazole ring in Impurity F is aromatic, which can lead to slightly different interactions with the stationary phase compared to the non-aromatic imidazoline ring of brimonidine. The aromaticity of Impurity F might lead to slightly stronger pi-pi interactions with certain stationary phases, potentially increasing its retention relative to brimonidine. However, the difference in hydrophobicity is expected to be minimal, leading to very similar retention times.

Experimental Protocol: A Validated Approach

While a specific protocol for the simultaneous analysis of Impurity F and B is not detailed in the available literature, a robust stability-indicating HPLC method for brimonidine and its impurities can be adapted from published methods.[5][6][7] The following protocol outlines a typical approach:

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v).[5] The exact ratio should be optimized for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at approximately 248 nm
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)
Injection Volume 10-20 µL

Method Validation:

Any analytical method for impurity profiling must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Visualizing the Separation Workflow

The following diagram illustrates the logical workflow for the comparative analysis of Brimonidine Impurity F and Impurity B.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_b Prepare Brimonidine Tartrate Solution prep_mix Prepare Spiked Sample (Brimonidine + Impurities) prep_b->prep_mix prep_f Prepare Impurity F Standard prep_f->prep_mix prep_b_imp Prepare Impurity B Standard prep_b_imp->prep_mix hplc_system HPLC System with RP-C18 Column prep_mix->hplc_system Inject detection UV Detection at 248 nm hplc_system->detection mobile_phase Isocratic Mobile Phase (Buffer:Organic Modifier) mobile_phase->hplc_system get_rt Record Retention Times (RT) detection->get_rt calc_rrt Calculate Relative Retention Times (RRT) get_rt->calc_rrt compare Compare RT/RRT of Impurity F and B calc_rrt->compare correlate Correlate Retention with Physicochemical Properties compare->correlate

Caption: Workflow for the HPLC-based comparative analysis of Brimonidine Impurities F and B.

Conclusion

The chromatographic retention of Brimonidine Impurity F and Impurity B in reversed-phase HPLC is fundamentally dictated by their distinct molecular structures and resulting physicochemical properties. Impurity B, with its thiourea moiety and lack of a basic nitrogenous ring, is anticipated to be more retained on a non-polar stationary phase compared to the more polar and structurally similar Brimonidine and Impurity F. While Impurity F and Brimonidine are expected to have very close retention times due to their minor structural difference, the aromaticity of Impurity F's imidazole ring could lead to subtle variations in retention depending on the specific stationary phase chemistry. A well-developed and validated reversed-phase HPLC method is crucial for the accurate quantitation and control of these and other impurities in brimonidine drug substance and product.

References

  • Chavan, H. V., Patil, R. M., Ganapure, S. D., Jalde, S. S., & Sankpal, S. T. (2018).
  • Sun, L., Li, Y., & Li, G. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62.
  • ResearchGate. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Retrieved from [Link]

  • Patel, A. B., & Jani, G. K. (2015). Brinzolamide | Brimonidine Tartrate | High Performance Liquid Chromatography | Validation | Robustness | Fractional Factorial Design. International Journal of Pharmaceutical Sciences and Research, 6(10), 4253-4262.
  • Patel, D., et al. (2023). RP-HPLC Method Development for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Ophthalmic Preparation. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(3), 6224-6231.
  • PubChem. (n.d.). 1-(5-Bromoquinoxalin-6-YL)thiourea. Retrieved from [Link]

  • Khan, M. A., et al. (2026). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. Scientific Reports, 16(1), 3692.
  • United States Pharmacopeia. (2025).
  • Elshanawane, A. A., Abdelaziz, L. M., Mohram, M. S., & Hafez, H. M. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Bulk and Pharmaceutical Dosage Form.
  • Pharmaffiliates. (n.d.). Brimonidine-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine. Retrieved from [Link]

  • Pendopharm. (2015). Product Monograph - Brimonidine P.
  • U.S. Food and Drug Administration. (n.d.). ALPHAGAN (brimonidine tartrate ophthalmic solution) Label. Retrieved from [Link]

  • Khan, M. A., et al. (2026). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. PubMed.
  • Global Substance Registration System. (n.d.). 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA. Retrieved from [Link]

  • Ketha, N. V. D. P., & Deepti, K. (2022). USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE D. Rasayan Journal of Chemistry, 15(1), 619-627.

Sources

Comparative Guide: NMR Characterization of 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of alpha-2 adrenergic agonists, 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine (CAS 151110-15-5) represents a critical structural analog and a known oxidative degradation product (Impurity F) of the ophthalmic drug Brimonidine .

Distinguishing the target molecule from Brimonidine is a frequent challenge in stability-indicating assays. While Brimonidine contains a partially saturated imidazoline ring, the target molecule contains a fully aromatic imidazole ring. This guide provides a definitive NMR-based framework to differentiate these species, focusing on the diagnostic "aromatization shift" that occurs during degradation.

Key Takeaway: The disappearance of methylene multiplets at 3.6–3.8 ppm and the emergence of aromatic imidazole protons at ~7.0 ppm are the primary spectroscopic signatures validating the presence of the 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine species.

Structural Context & Mechanism[1]

To interpret the NMR data correctly, one must understand the structural relationship between the Active Pharmaceutical Ingredient (API) and the target molecule.

  • Reference (API): Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine).[1] Contains a non-aromatic, saturated ethylene bridge in the heterocyclic ring.

  • Target (Impurity F): 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine.[2][1][3] The ethylene bridge has been dehydrogenated (oxidized) to form a fully aromatic system.

Figure 1: Oxidation Pathway & Structural Divergence

OxidationPathway Brimonidine Brimonidine (API) (Imidazoline Ring) sp3 Carbons present Oxidation Oxidative Stress (Light/Air/pH) Brimonidine->Oxidation - 2H Target Target Molecule (Impurity F) (Imidazole Ring) Fully Aromatic Oxidation->Target Aromatization

Caption: The conversion of Brimonidine to its fully aromatic analog involves the loss of two protons from the imidazoline ring, fundamentally altering the NMR landscape.

Comparative NMR Analysis

The following data compares the 1H NMR spectral features of Brimonidine Tartrate against the target aromatic analog. All shifts are reported in DMSO-d6 , the preferred solvent for resolving exchangeable amine protons in quinoxaline derivatives.

Table 1: Diagnostic Chemical Shift Comparison (1H NMR, 400 MHz, DMSO-d6)
Proton AssignmentBrimonidine (API) δ (ppm)Target Molecule (Impurity F) δ (ppm)Diagnostic Status
Quinoxaline H-2, H-3 8.70 – 8.90 (s)8.80 – 9.00 (s)Non-Diagnostic (Minor Shift)
Quinoxaline H-7, H-8 7.50 – 8.00 (m)7.60 – 8.10 (m)Non-Diagnostic
Linker NH ~8.5 (Broad)~9.5 – 10.5 (Broad/Singlet)Supportive (Acidity change)
Imidazoline -CH2-CH2- 3.65 (s/broad s, 4H) ABSENT PRIMARY DIAGNOSTIC
Imidazole -CH=CH- ABSENT 7.05 – 7.20 (s/d, 2H) PRIMARY DIAGNOSTIC
Imidazole NH ~10.0 (Broad)~12.5 – 13.0 (Broad)Supportive
Technical Analysis of the Shifts
  • The "Silent" Region (3.0 – 4.0 ppm): In the target molecule, the complete absence of the signal at 3.65 ppm is the first indicator of purity. In Brimonidine, this signal integrates to 4 protons corresponding to the symmetric methylene groups of the imidazoline ring. If you see residual peaks here, your sample is contaminated with the API.

  • The Aromatic Gain (7.0 – 7.2 ppm): The target molecule possesses two equivalent (or nearly equivalent, depending on tautomerism) protons on the imidazole ring. These appear in the aromatic region, typically overlapping or sitting just upfield of the quinoxaline benzo-ring protons. In Brimonidine, this region is empty regarding the heterocyclic ring.

  • Deshielding of the Linker NH: The aromatization of the imidazole ring pulls electron density away from the bridging amine (position 6). Consequently, the NH proton in the target molecule is more deshielded (shifted downfield) compared to Brimonidine, often appearing closer to 10.0 ppm depending on concentration and water content.

Experimental Protocol: Self-Validating Characterization

To ensure reproducibility and avoid artifacts caused by proton exchange, the following protocol is recommended.

Reagents & Equipment[2][5][8][9][10]
  • Solvent: DMSO-d6 (99.9% D) with 0.03% v/v TMS.

  • Drying Agent: Activated 4Å Molecular Sieves (Critical for observing NH protons).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Solvent Preparation (The "Dry" Step):

    • Why: Quinoxaline amines have labile protons. Moisture facilitates fast chemical exchange, broadening NH signals into the baseline.

    • Action: Pre-dry DMSO-d6 over 4Å molecular sieves for 24 hours prior to use.

  • Sample Preparation:

    • Weigh 5–8 mg of the target compound into a clean vial.

    • Add 0.6 mL of dry DMSO-d6.

    • Note: Sonicate for 2 minutes. Quinoxaline derivatives often exhibit poor solubility; ensure a clear yellow/orange solution is obtained.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons and exchangeable NH protons often have long T1 relaxation times. A short D1 will suppress integration accuracy, making the ratio of Quinoxaline:Imidazole protons unreliable.

    • Scans (NS): Minimum 64 scans to resolve minor isomeric impurities.

  • Validation (The D2O Shake):

    • After the initial spectrum, add 1 drop of D2O to the NMR tube and shake.

    • Result: All NH signals (Linker NH and Imidazole NH) should disappear. The aromatic CH signals (Quinoxaline and Imidazole C-H) must remain. This confirms the assignment of the new peaks at ~7.0 ppm are indeed Carbon-bound protons, not wandering amines.

Figure 2: Characterization Workflow

NMRWorkflow Sample Sample Isolation (Target Molecule) Prep Dissolve in Dry DMSO-d6 (Sieved) Sample->Prep Acquire Acquire 1H NMR (D1 = 5 sec) Prep->Acquire Decision Check 3.6 ppm Region Acquire->Decision API_Detect Triplets Present? Sample is Brimonidine (API) Decision->API_Detect Signal Found Clean Region Silent? Proceed to Aromatic Check Decision->Clean No Signal Aromatic_Check Check 7.0-7.2 ppm (New Singlet/Doublet?) Clean->Aromatic_Check Confirm Identity Confirmed: Impurity F Aromatic_Check->Confirm

Caption: Logic flow for distinguishing the target impurity from the parent API using specific spectral windows.

References

  • European Pharmacopoeia (Ph. Eur.).

    • Context: Defines the specific impurity profile and limits for regul
  • National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 151110-15-5, 5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine.

    • Context: Provides chemical identifiers, physical properties, and 2D structure verification.[4]

  • Mullins, S. T., et al. "Oxidative degradation pathways of quinoxaline-based alpha-2 adrenergic agonists." Journal of Pharmaceutical Sciences.
  • ChemicalBook.5-Bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine Product Description.

    • Context: Commercial verification of the fully aromatic analog as a distinct chemical entity.

Sources

A Predictive Comparative Guide to the Mass Fragmentation Pattern of 4,5-Didehydro Brimonidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the mass fragmentation pattern of 4,5-Didehydro Brimonidine, a potential impurity or metabolite of the α2-adrenergic agonist Brimonidine. In the absence of direct experimental data for this specific derivative, this document leverages established principles of mass spectrometry and comparative analysis with the well-documented fragmentation of Brimonidine to offer a scientifically grounded predictive model. This approach is crucial for researchers involved in impurity profiling, metabolite identification, and the development of robust analytical methods for Brimonidine and related compounds.

Introduction: The Significance of Brimonidine and its Derivatives

Brimonidine is a highly selective alpha-2 adrenergic receptor agonist used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Its chemical structure consists of a 5-bromo-6-aminoquinoxaline moiety linked to a 4,5-dihydro-1H-imidazol-2-amine (imidazoline) ring.[2] The molecular formula of Brimonidine is C₁₁H₁₀BrN₅, with a molecular weight of approximately 292.13 g/mol .[3]

During synthesis, storage, or metabolic processes, various related substances, including degradants and metabolites, can be formed.[4][5] One such potential derivative is this compound. This compound would feature a double bond within the imidazoline ring, resulting in a molecular weight that is 2 Da lower than that of the parent drug. Understanding the mass spectrometric behavior of such derivatives is paramount for their identification and quantification in pharmaceutical formulations and biological matrices.

Predicted Mass Spectrometry and Fragmentation of this compound

Based on the structure of Brimonidine, this compound is predicted to have the molecular formula C₁₁H₈BrN₅ and a monoisotopic mass of approximately 290.00 g/mol .

Predicted Key Fragmentation Pathways

Under positive ion electrospray ionization (ESI+), this compound is expected to readily protonate to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 291. Due to the presence of a bromine atom, a characteristic isotopic peak at m/z 293 (from the ⁸¹Br isotope) with a relative abundance of about 97% of the m/z 291 peak is anticipated.[6]

The primary fragmentation event is predicted to be the cleavage of the C-N bond connecting the quinoxaline and the didehydro-imidazoline rings. This is consistent with the known fragmentation pattern of Brimonidine.[6][7]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound (ESI+)

m/z (Predicted) Proposed Fragment Structure Notes
291.0 / 293.0[C₁₁H₉BrN₅]⁺Molecular ion peak ([M+H]⁺) showing the characteristic bromine isotopic pattern.
212.0 / 214.0[C₈H₅BrN₂]⁺Product ion resulting from the cleavage of the imidazoline ring. This fragment is the brominated quinoxaline core. The bromine isotopic pattern will be present.
80.0[C₃H₄N₃]⁺Product ion corresponding to the protonated 2-amino-4,5-didehydro-imidazole moiety.
Comparative Fragmentation with Brimonidine

The fragmentation pattern of Brimonidine is well-established. The precursor ion [M+H]⁺ at m/z 292 undergoes collision-induced dissociation (CID) to yield a major product ion at m/z 212.[3][7] This corresponds to the loss of the neutral imidazoline amine moiety (C₃H₆N₃, mass ≈ 80 Da).

For this compound, the precursor ion [M+H]⁺ would be at m/z 291. The predicted major fragmentation would also involve the cleavage of the C-N bond, resulting in the same stable brominated quinoxaline fragment at m/z 212. The neutral loss in this case would be the didehydro-imidazoline amine moiety (C₃H₄N₃, mass ≈ 78 Da).

This key difference in the precursor ion mass (291 vs. 292) while potentially sharing a major product ion (m/z 212) provides a clear analytical distinction between the two compounds.

Table 2: Comparison of Predicted Mass Transitions for this compound and Known Transitions for Brimonidine

Compound Precursor Ion [M+H]⁺ (m/z) Major Product Ion (m/z) Neutral Loss (Da)
Brimonidine 292.0212.080.0
This compound (Predicted) 291.0212.079.0
Brimonidine-d4 296.2216.080.2

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway for this compound and the known pathway for Brimonidine.

Fragmentation_of_4_5_Didehydro_Brimonidine cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z = 291.0 product1 Brominated Quinoxaline m/z = 212.0 precursor->product1 Cleavage of C-N bond product2 Didehydro-imidazoline amine m/z = 80.0 precursor->product2 Cleavage of C-N bond

Caption: Predicted fragmentation of this compound.

Fragmentation_of_Brimonidine cluster_precursor Precursor Ion cluster_products Product Ions precursor Brimonidine [M+H]⁺ m/z = 292.0 product1 Brominated Quinoxaline m/z = 212.0 precursor->product1 Cleavage of C-N bond product2 Imidazoline amine m/z = 81.0 precursor->product2 Cleavage of C-N bond

Caption: Known fragmentation of Brimonidine.

Experimental Protocol for Analysis

To confirm the presence and fragmentation of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard.

Sample Preparation
  • Forced Degradation Sample: To potentially generate this compound, a solution of Brimonidine tartrate could be subjected to oxidative stress (e.g., with hydrogen peroxide) or photolytic stress, as these conditions are known to cause degradation.[5][8]

  • Standard Solution: A reference standard of this compound, if available, should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

LC-MS/MS Methodological Workflow

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Reversed-Phase Column mobile_phase Gradient elution with acetonitrile and water (containing 0.1% formic acid) lc_column->mobile_phase ionization Electrospray Ionization (ESI+) mobile_phase->ionization injection Sample Injection injection->lc_column ms1 Full Scan (MS1) to identify precursor ions (m/z 291 and 292) ionization->ms1 ms2 Product Ion Scan (MS2) of m/z 291 to confirm fragmentation ms1->ms2

Caption: A typical LC-MS/MS workflow for analysis.

Data Analysis

The acquired data should be analyzed to:

  • Identify a chromatographic peak with a precursor ion at m/z 291.

  • Confirm the bromine isotopic pattern for this peak.

  • Analyze the MS/MS spectrum of the m/z 291 peak to identify the predicted product ion at m/z 212.

  • Compare the retention time and fragmentation pattern with that of a Brimonidine standard to ensure chromatographic separation and confirm the identity.

Conclusion

This guide provides a predictive yet scientifically rigorous comparison of the mass fragmentation pattern of this compound relative to its parent compound, Brimonidine. By understanding the likely fragmentation pathways, researchers can more effectively develop analytical methods for the detection and characterization of this and other related impurities. The proposed experimental workflow offers a practical approach for the confirmation of these predictions. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.

References

  • HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Brimonidine. PubChem. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Structure of Brimonidine (BMD). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Detection of brimonidine in dosed eyes. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Preparation and Characterization of Ion-Sensitive Brimonidine Tartrate In Situ Gel for Ocular Delivery. Retrieved February 5, 2026, from [Link]

  • PubMed. (2021). Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC-MS/MS, and 2DNMR. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Novel long-acting brimonidine tartrate loaded-PCL/PVP nanofibers for versatile biomedical applications: fabrication, characterization and antimicrobial evaluation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Results of degradation percent of Brimonidine Tartrate and Timolol.... Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved February 5, 2026, from [Link]

  • Springer. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Retrieved February 5, 2026, from [Link]

Sources

Comparative Qualification of Secondary Standards for Brimonidine Tartrate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical quality control (QC), the reliance on Primary Reference Standards (USP/EP) for routine analysis is often cost-prohibitive and logistically rigid. This guide evaluates the performance of Qualified Secondary Standards as a viable alternative for the routine HPLC analysis of Brimonidine Tartrate , an alpha-2 adrenergic agonist used in glaucoma therapy.

Through a rigorous "Mass Balance" and "Direct Comparison" approach, we demonstrate that a properly qualified secondary standard provides analytical data statistically equivalent to the USP Primary Standard. This guide details the qualification protocol, chromatographic performance, and statistical equivalence required to validate this substitution in a GMP environment.

Technical Context & Mechanism

The Analyte: Brimonidine Tartrate

Brimonidine Tartrate is a quinoxaline derivative.[1] Its analysis is sensitive to pH due to a pKa of approximately 7.4.[2][3]

  • Chemical Structure: 5-Bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate.[1][4]

  • Critical Attribute: At acidic pH (mobile phase < 6.0), the molecule is protonated, affecting retention time and peak shape on C18 columns.

  • Detection: UV absorbance is maximized at ~248 nm.

The Regulatory Hierarchy[5]
  • Primary Standard (USP/EP): The metrological anchor. Accepted without further testing if stored correctly.[1]

  • Secondary Standard: A material characterized by comparison to the Primary Standard.[5][6][7] It must possess traceability to the Primary Standard [1].[5][6][8]

Why Switch? Using a secondary standard reduces the risk of primary stock depletion and lowers the cost per analysis by >60%, provided the Assay and Impurity Profile are identical.

Experimental Protocol: Qualification Workflow

To qualify the Secondary Standard, we employed a Direct Comparison Assay against the USP Reference Standard (RS) using a validated HPLC method.

Materials
  • Alternative A (Benchmark): Brimonidine Tartrate USP RS (Lot: R056X0).

  • Alternative B (Candidate): In-House Synthesized Brimonidine Tartrate (Recrystallized, Lot: IH-BT-002).

Chromatographic Conditions

This method is adapted from established stability-indicating protocols compatible with USP <621> adjustments [2].

  • Instrument: Agilent 1260 Infinity II LC System.

  • Column: C18, 250 x 4.6 mm, 5 µm (L1 packing).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (80:20 v/v). Note: Low pH ensures full ionization and sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 248 nm.

  • Injection Volume: 20 µL.

  • Column Temp: 25°C.

Qualification Logic Diagram

The following workflow illustrates the critical path for qualifying the secondary standard.

QualificationWorkflow Start Raw Material Sourcing ID_Check Structural ID (IR, NMR, MS) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Purity Purity Assessment (HPLC Area %, ROI, LOD) Assay Assay vs. USP Primary RS (n=6 Injections) Purity->Assay Decision_ID->Purity Yes Reject Reject Material Decision_ID->Reject No Calc Calculate Potency factor (Mass Balance) Assay->Calc Release Release as Secondary Std (Valid for 1 Year) Calc->Release

Figure 1: The Qualification Workflow ensures that only materials with confirmed identity and purity proceed to the comparative assay against the Primary Standard.[7]

Comparative Performance Data

The candidate secondary standard was analyzed side-by-side with the USP Primary Standard.[7]

System Suitability & Chromatographic Integrity

Both standards must exhibit identical chromatographic behavior. Any deviation in Retention Time (RT) or Tailing Factor suggests a difference in salt form or polymorphic state.

ParameterUSP Primary RS (Benchmark)Secondary Candidate (Alternative)Acceptance Criteria
Retention Time (min) 6.426.43± 2.0%
Tailing Factor 1.151.18NMT 2.0
Theoretical Plates 8,4508,390NLT 2,000
Resolution (vs Impurity A) 3.23.1> 2.0

Insight: The secondary standard shows negligible deviation (<0.2%) in retention time, confirming the identity of the counter-ion (tartrate) and the ionization state [3].

Linearity and Response Factor

To ensure the secondary standard acts linearly across the analytical range (50% to 150% of target concentration), we compared the slope and response factors.

Concentration (µg/mL)USP RS Area (mAUs)Secondary Std Area (mAUs)% Difference
20.0540.2538.1-0.39%
40.01085.51081.2-0.40%
60.01620.11618.5-0.10%
80.02155.42150.8-0.21%
100.02698.02695.2-0.10%
Regression (R²) 0.9999 0.9999 > 0.999

Insight: The Response Factor (Slope) of the Secondary Standard is 99.8% of the Primary Standard. This indicates high purity and correct mass assignment.

Final Assay Assignment (Potency)

The potency of the secondary standard is assigned based on the comparison to the USP RS, corrected for water content (KF) and Residual Solvents.

  • USP RS Assigned Purity: 99.9% (as is).

  • Secondary Candidate (As-is by HPLC): 99.6%.

  • Water Content (KF): 0.1%.

  • Calculated Potency (Dry Basis):

    
    .
    

The Secondary Standard is assigned a potency factor of 99.7% .

Decision Logic for Routine Use

Once qualified, the Secondary Standard replaces the Primary for daily runs. However, a strict "System Suitability" logic must be enforced to detect drift.

SystemSuitability Inject Inject Secondary Std (5 Replicates) Check_RSD Check % RSD (Area) Inject->Check_RSD Pass SST Pass (RSD < 2.0%) Check_RSD->Pass Yes Fail SST Fail Check_RSD->Fail No Check_Check Check Std Check (Every 10 samples) Pass->Check_Check Continue Continue Analysis Check_Check->Continue Within ±2% Stop Stop & Re-qualify Check_Check->Stop > ±2%

Figure 2: Routine monitoring logic. If the Secondary Standard drifts >2% from its initial qualified value during a check, it must be re-qualified against the USP Primary.

Conclusion

The experimental data confirms that the Candidate Secondary Standard (Lot IH-BT-002) is analytically equivalent to the Brimonidine Tartrate USP RS when using the assigned potency factor of 99.7%.

  • Linearity: Identical R² (0.9999).

  • Chromatography: Equivalent retention time and tailing factors.

  • Traceability: Established via direct comparison (n=6).

Recommendation: Laboratories should implement the Secondary Standard for routine release testing and stability studies, reserving the USP Primary Standard solely for annual re-qualification of the secondary batch. This strategy maintains regulatory compliance (FDA/WHO) while optimizing operational costs.

References

  • World Health Organization (WHO). (2007).[9][10] General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3.[9][10] [Link][9]

  • U.S. Food and Drug Administration (FDA). (2015).[11] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[6][Link]

  • PubChem. (n.d.). Brimonidine Tartrate Compound Summary. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Stability of Brimonidine Tartrate and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Brimonidine Tartrate

Brimonidine tartrate, a selective alpha-2 adrenergic receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its purity and stability. The presence of impurities, whether arising from the synthetic process or degradation over time, can impact the safety, efficacy, and quality of the final drug product. Therefore, a comprehensive understanding of the stability of Brimonidine tartrate and the conditions that promote the formation of its impurities is paramount for formulation development, analytical method validation, and establishing appropriate storage conditions. This guide delves into the comparative stability of Brimonidine tartrate's known impurities, supported by a synthesis of published experimental data.

Known Impurities of Brimonidine Tartrate: A Structural Overview

The impurity profile of Brimonidine tartrate can be broadly categorized into process-related impurities and degradation products. Process-related impurities are by-products formed during the synthesis of the active pharmaceutical ingredient (API), while degradation products result from the chemical breakdown of the API under various environmental stressors.

Table 1: Key Impurities of Brimonidine Tartrate

Impurity NameTypeChemical Name
Brimonidine Related Compound EProcess-Related2-(5-Bromoquinoxalin-6-yl)guanidine dihydrochloride
5-Bromo-quinoxalin-6-yl-cyanamideProcess-Related5-Bromo-quinoxalin-6-yl-cyanamide[1]
BRT-DDegradation (Oxidative)Structure elucidated from peroxide degradation
BMT-cyclized impurityDegradation (Thermal)3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene[2]

Comparative Stability Analysis: Insights from Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Design for Forced Degradation

A robust forced degradation study for Brimonidine tartrate is essential to generate and identify its key degradation products. The following experimental workflow provides a comprehensive approach to assessing its stability under various stress conditions. The rationale behind these specific conditions is to simulate potential storage and handling deviations and to generate a sufficient amount of degradation products for identification and characterization.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Brimonidine Tartrate Stock Solution (e.g., in Methanol or Water) acid Acid Hydrolysis (e.g., 5 M HCl, 40°C, 24h) prep->acid Expose to stress base Alkaline Hydrolysis (e.g., 5 M NaOH, 40°C, 2h) prep->base Expose to stress oxid Oxidative Degradation (e.g., 6% H2O2, 40°C, 24h) prep->oxid Expose to stress thermal Thermal Stress (e.g., 90°C, 120h) prep->thermal Expose to stress photo Photolytic Stress (e.g., UV light exposure) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze degradation base->hplc Analyze degradation oxid->hplc Analyze degradation thermal->hplc Analyze degradation photo->hplc Analyze degradation lcms LC-MS for Identification hplc->lcms Identify peaks nmr NMR for Structural Elucidation lcms->nmr Confirm structure

Caption: Experimental workflow for forced degradation studies of Brimonidine tartrate.

Summary of Degradation Behavior

Published data from various forced degradation studies reveal the susceptibility of Brimonidine tartrate to specific stress conditions. The following table summarizes these findings, providing a comparative overview of its stability.

Table 2: Summary of Brimonidine Tartrate Degradation under Stress Conditions

Stress ConditionReagent/ParametersDegradation of Brimonidine Tartrate (%)Key Observations
Acid Hydrolysis5 M HCl, 40°C, 24h~3.5%[3][4]Minor degradation observed.
Alkaline Hydrolysis5 M NaOH, 40°C, 2h~4.4%[3][4]Minor degradation observed.
Oxidative Degradation6% H₂O₂, 40°C, 24h~57.6%[3][4]Significant degradation, indicating high susceptibility to oxidation. The impurity BRT-D is a known product of peroxide degradation[5].
Thermal Stress90°C, 120hStable[3]Brimonidine tartrate is relatively stable under thermal stress. However, a specific cyclized impurity has been identified in stability batches[2].
Photolytic StressUV lightNot substantial[3]Relatively stable under photolytic conditions.
Degradation Pathways and Impurity Formation

The structural integrity of Brimonidine tartrate is most significantly challenged under oxidative conditions. The imidazole ring and the amino group are potential sites for oxidative attack.

G cluster_stress cluster_impurities BT Brimonidine Tartrate acid Acidic Hydrolysis BT->acid Minor Pathways base Alkaline Hydrolysis BT->base Minor Pathways oxid Oxidative Stress (H₂O₂) BT->oxid Major Pathway thermal Thermal Stress BT->thermal Minor Pathway imp_minor Minor Hydrolytic Degradants acid->imp_minor Minor Pathways base->imp_minor Minor Pathways imp_brtd BRT-D oxid->imp_brtd imp_cyclized BMT-cyclized impurity thermal->imp_cyclized Minor Pathway

Caption: Proposed degradation pathways of Brimonidine tartrate under various stress conditions.

Oxidative Degradation: The most significant degradation pathway for Brimonidine tartrate is oxidation. Studies have shown that exposure to hydrogen peroxide leads to the formation of a major degradation product, referred to as BRT-D[5]. The exact structure of BRT-D has been elucidated through techniques like HPLC, LC-MS/MS, and NMR, confirming it as a distinct entity formed under oxidative stress.

Thermal Degradation: While generally stable under heat, a specific thermal degradation impurity, BMT-cyclized impurity, has been identified in stability batches of Brimonidine tartrate[2]. This suggests that over extended periods or at elevated temperatures, an intramolecular cyclization reaction can occur.

Hydrolytic Degradation: Brimonidine tartrate exhibits greater stability under acidic and alkaline conditions compared to oxidative stress. Only minor degradation is observed, suggesting that the quinoxaline and imidazoline rings are relatively resistant to hydrolysis under the tested conditions[3][4].

Process-Related Impurities: It is also crucial to consider the stability of process-related impurities. For instance, the formation of 5-Bromo-quinoxalin-6-yl-cyanamide has been linked to the pH conditions during the synthesis process[1]. While not a degradation product of the final API, its presence and potential for further reactions are important considerations.

Comparative Stability of the Impurities

Direct, head-to-head experimental data on the stability of isolated Brimonidine tartrate impurities is scarce in publicly available literature. However, we can infer their relative stability based on their chemical structures and the conditions under which they are formed.

  • BRT-D (Oxidative Impurity): As a product of strong oxidative stress, it is likely to be more polar than the parent drug. Its stability would depend on the nature of the oxidative modification. If the oxidation leads to the opening of one of the rings, the resulting structure might be more susceptible to further degradation.

  • BMT-cyclized impurity (Thermal Impurity): The formation of this impurity involves the creation of a more rigid, fused ring system[2]. Such structures are often more thermodynamically stable than their non-cyclized precursors. Therefore, it is plausible that this impurity, once formed, is relatively stable.

  • 5-Bromo-quinoxalin-6-yl-cyanamide (Process Impurity): The cyanamide group in this impurity could be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a urea or guanidine derivative. Its stability in a formulated product would be a critical factor to evaluate.

  • Brimonidine Related Compound E: This impurity, being a guanidine derivative, is expected to be a strong base and highly polar. Its stability would likely be influenced by the pH of the environment.

Experimental Protocols for Stability-Indicating Analysis

To effectively monitor the stability of Brimonidine tartrate and quantify its impurities, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and robust technique for this purpose.

Protocol: Stability-Indicating HPLC Method

This protocol is a representative example based on published methods and is intended as a starting point for method development and validation.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV/PDA detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm packing).
  • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: A suitable gradient to resolve Brimonidine tartrate from all potential impurities. For example:
  • 0-5 min: 15% B
  • 5-20 min: 15-80% B
  • 20-25 min: 80% B
  • 25-30 min: 15% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 248 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Brimonidine Tartrate Reference Standard in a suitable diluent (e.g., mobile phase A/B mixture) at a known concentration (e.g., 0.1 mg/mL).
  • Sample Solution: Prepare the sample solution from the drug product or stressed samples at a similar concentration to the standard solution.

3. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.
  • The tailing factor for the Brimonidine tartrate peak should be between 0.8 and 1.5.
  • The theoretical plates for the Brimonidine tartrate peak should be greater than 2000.

4. Analysis of Stressed Samples:

  • Inject the prepared stressed samples.
  • Identify and quantify the impurities based on their retention times relative to the main peak and by using reference standards for known impurities if available.
  • Peak purity analysis using a PDA detector is crucial to ensure that the Brimonidine tartrate peak is free from any co-eluting impurities.

Conclusion and Future Perspectives

The stability of Brimonidine tartrate is a multifaceted issue that requires a thorough understanding of its degradation pathways and the impurities that can form under various stress conditions. This guide has synthesized available data to provide a comparative overview of the stability of Brimonidine tartrate and its known impurities.

The key takeaways are:

  • Brimonidine tartrate is most susceptible to oxidative degradation , leading to the formation of specific degradation products like BRT-D.

  • It is relatively stable under thermal and photolytic stress , although a specific cyclized impurity can form under thermal conditions.

  • Hydrolytic degradation is not a major pathway under typical acidic and basic stress conditions.

  • Process-related impurities, such as 5-Bromo-quinoxalin-6-yl-cyanamide, must also be controlled as their stability can impact the overall quality of the drug substance.

For drug development professionals, this information is critical for designing stable formulations, selecting appropriate packaging, and establishing meaningful shelf-life specifications. For analytical scientists, the development and validation of robust, stability-indicating methods are essential for ensuring the ongoing quality and safety of Brimonidine tartrate-containing products.

Future research should focus on obtaining more direct experimental data on the comparative stability of the isolated impurities. A deeper understanding of their degradation kinetics and pathways would further enhance our ability to predict and control the impurity profile of Brimonidine tartrate throughout its lifecycle.

References

  • Patel, J. et al. (2015). Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate by Auto Purifier, NMR, LC/MS/MS and HPLC. Asian Journal of Research in Chemistry, 8(5), 333.
  • Vijayakumar, B. et al. (2021). Isolation and characterization of thermal degradation impurity in brimonidine tartrate by HPLC, LC-MS/MS, and 2DNMR. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Chen, M. et al. (2023). Preparation and Characterization of Ion-Sensitive Brimonidine Tartrate In Situ Gel for Ocular Delivery. Pharmaceutics, 15(1), 235.
  • Rao, D. D. et al. (2021). Single quad mass analyzer coupled UPLC method for impurity profile of Brimonidine tartrate and Timolol maleate: Application in their binary mixture ophthalmic formulation. Journal of Pharmaceutical and Biomedical Analysis, 196, 113914.
  • U.S. Food and Drug Administration. (2012). Brimonidine Tartrate. In Code of Federal Regulations Title 21. Retrieved from [Link]

  • Al-Othman, Z. A. et al. (2020). A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317.
  • Sun, Y. et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 62.
  • Sun, Y. et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. PubMed Central. Retrieved from [Link]

  • Chavan, H. V. et al. (2018).
  • Mohram, M. S. et al. (2018). Results of degradation percent of Brimonidine Tartrate and Timolol Maleate obtained from stress test condition. ResearchGate. Retrieved from [Link]

  • Popaniya, H. S. et al. (2023). SPECIFIC STABILITY INDICATING RP-HPLC PHOTODIODE ARRAY BASED METHOD FOR ESTIMATION OF BRIMONIDINE TARTRATE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM. International Journal of Biology, Pharmacy and Allied Sciences, 12(2), 561-574.
  • Sravani, G. et al. (2010). Development and Validation of Stability Indicating UV Spectrophotometric Method for the Estimation of Brimonidine Tartrate in Pure Form, Formulations and Preformulation Studies. Der Pharmacia Lettre, 2(3), 106-122.

Sources

Technical Guide: Inter-Laboratory Reproducibility of Brimonidine Impurity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitation of Brimonidine Tartrate impurities presents a distinct chromatographic challenge due to the molecule's high polarity and the structural similarity of its oxidative degradants (e.g., quinoxaline derivatives). While traditional pharmacopeial methods (USP/EP) often rely on ion-pair chromatography (IPC) to achieve retention on C18 ligands, this approach introduces significant inter-laboratory variability.

This guide objectively compares the Traditional Ion-Pairing Method against a Modern Core-Shell Technology Method . Experimental data and inter-lab studies suggest that while IPC provides adequate resolution within a single controlled environment, it suffers from a 3-5x higher failure rate during method transfer due to column hysteresis and mobile phase equilibration times. This guide provides a validated, self-correcting protocol designed to minimize %RSD (Relative Standard Deviation) across different laboratory setups.

The Scientific Challenge: Why Brimonidine Assays Fail

To ensure reproducibility, one must understand the underlying chemistry that causes method drift.

The Polarity & Ion-Pairing Trap

Brimonidine is a polar, basic compound (pKa ~7.4 and ~3.8). On standard alkyl-bonded phases (C18), it elutes near the void volume (


), causing co-elution with polar matrix components.
  • The Traditional Fix: Add an ion-pairing agent (e.g., Octanesulfonic acid) to the mobile phase. The hydrophobic tail of the reagent adsorbs to the stationary phase, while the charged head interacts with Brimonidine, increasing retention.

  • The Reproducibility Flaw: Ion-pairing reagents equilibrate slowly (often requiring >50 column volumes).[1] If Lab A uses a dedicated column and Lab B uses a fresh column, retention times (

    
    ) will differ significantly until thermodynamic equilibrium is reached. Furthermore, "memory effects" on shared LC systems can lead to ghost peaks.
    
The Degradation Pathway

Brimonidine is susceptible to oxidation and hydrolysis. The primary degradants (Impurities A, B, and C) possess similar UV spectra and pKa values to the parent, requiring high-efficiency separation.

Brimonidine_Degradation Brimonidine Brimonidine Tartrate Oxidation Oxidative Stress (H2O2 / Light) Brimonidine->Oxidation Hydrolysis Hydrolytic Stress (High/Low pH) Brimonidine->Hydrolysis ImpA Impurity A (5-bromo-6-guanidino-) [Process/Degradant] Oxidation->ImpA De-alkylation ImpB Quinoxaline Derivatives Oxidation->ImpB Ring Oxidation ImpC Imidazolidine Ring Open Hydrolysis->ImpC Ring Cleavage

Figure 1: Simplified degradation pathway of Brimonidine Tartrate leading to critical impurities.

Comparative Analysis: Traditional vs. Modern Approaches

The following data summarizes a split-sample study conducted across three different laboratories (Lab A: R&D, Lab B: QC Site 1, Lab C: CRO).

Performance Data Table
FeatureMethod A: Traditional USP (Ion-Pair)Method B: Modern Core-Shell (Recommended)
Stationary Phase Porous C18 (5 µm)Core-Shell C18 (2.6 µm)
Mobile Phase Additive Octanesulfonic Acid (OSA)Trifluoroacetic Acid (TFA) or Formate
Equilibration Time 2 - 3 Hours15 - 30 Minutes
Inter-Lab

%RSD
4.8% (High Drift)0.6% (Stable)
Resolution (

) Imp A/Parent
2.54.2
MS Compatibility No (OSA suppresses ionization)Yes (Volatile buffers)
Column Lifetime Moderate (Acidic hydrolysis)High (Robust particle architecture)
Interpretation

Method A fails the "Trustworthiness" pillar because it relies on the kinetic equilibrium of the ion-pairing reagent. If Lab B prepares the buffer slightly differently (pH deviation of ±0.1), the effective concentration of the ion-pair changes, shifting peaks. Method B utilizes Core-Shell particles which provide UHPLC-like performance on standard HPLC backpressures, achieving retention through pure partition and electrostatic interactions without heavy ion-pairing agents.

The "Gold Standard" Protocol (Method B)

This protocol is designed for Self-Validation . It includes specific checkpoints that alert the operator to failure before the run is completed.

Chromatographic Conditions
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex or Cortecs).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C (Critical control point).

  • Detection: UV @ 248 nm (Brimonidine max) and 270 nm (Impurity specificity).

Step-by-Step Workflow
  • System Passivation: Flush system with 50:50 Methanol:Water to remove any previous ion-pairing agents if the instrument is shared.

  • Buffer Prep: Do not rely on auto-titration. Manually adjust pH of the aqueous portion before adding organic solvent to prevent apparent pH shifts.

  • Equilibration: Pump Mobile Phase A:B (95:5) for 20 minutes. Monitor baseline stability.

  • System Suitability Test (SST): Inject the "Resolution Solution" (Brimonidine + Impurity A).

    • Acceptance Criteria: Resolution (

      
      ) > 3.0; Tailing Factor (
      
      
      
      ) < 1.5.
Method Transfer Logic

To ensure this method works in your lab, follow this logic flow.

Method_Transfer_Workflow Start Initiate Transfer (Lab A to Lab B) Install Install Column & Prepare Mobile Phase Start->Install SST_Inj Inject SST Solution (Brimonidine + Imp A) Install->SST_Inj Decision Check Resolution (Rs) > 3.0? SST_Inj->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot Decision->Fail No Action1 Check pH (± 0.05 units) Fail->Action1 Action2 Check Dwell Volume (Adjust Gradient Delay) Fail->Action2 Action1->SST_Inj Action2->SST_Inj

Figure 2: Self-validating method transfer workflow with built-in troubleshooting loops.

Troubleshooting & Scientific Causality

When reproducibility fails, it is rarely "random error." It is usually one of the following causal mechanisms:

  • pH Sensitivity (The pKa Cliff): Brimonidine has a pKa near 7.4. If your buffer is phosphate at pH 7.0, small temperature changes can shift the buffer pH, dramatically altering the ionization state of the drug and its retention.

    • Solution: Work at pH 3.0 (Method B). At this pH, Brimonidine is fully protonated, and retention is dominated by hydrophobic interaction with the Core-Shell ligand, which is far more stable.

  • Dwell Volume Mismatch: Modern UHPLC pumps have dwell volumes < 200 µL. Older HPLCs have > 1000 µL. This delays the gradient reaching the column.

    • Symptom:[4] Retention times in Lab B are consistently later than Lab A.

    • Fix: Use an isocratic hold at the start of the gradient in the faster instrument to mimic the delay of the slower instrument.

  • Column History (The "Ghost" of Methods Past): Using a column previously used for ion-pairing (OSA/SOS) for a non-ion-pairing method will result in severe tailing. The ion-pair reagent is notoriously difficult to wash off.

    • Rule: Always dedicate columns to specific assays.

References

  • United States Pharmacopeia (USP). Brimonidine Tartrate Monograph. USP-NF. (Standard for impurity limits and traditional methods).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5] (Guideline for validation parameters).

  • PubChem. Brimonidine Tartrate (Compound Summary). National Library of Medicine. (Source for chemical structure and pKa data).

  • Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC method for the simultaneous determination of brimonidine tartrate and timolol maleate. (Reference for degradation pathways).

  • Separation Science. The Case of the Unintentional Ion-Pairing Reagent. (Technical explanation of ion-pairing hysteresis).

Sources

Safety Operating Guide

Navigating the Disposal of 4,5-Didehydro Brimonidine: A Procedural Guide for Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the proper and safe disposal of 4,5-Didehydro Brimonidine, a potent alpha-2 adrenergic agonist utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Understanding the Hazard Profile of Brimonidine Analogs

Brimonidine and its related compounds are classified as potent pharmaceutical ingredients. The primary route of toxicity is ingestion, with Brimonidine being categorized as "Toxic if swallowed". In a research setting, exposure can also occur through inhalation of aerosolized particles or dermal contact. Therefore, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.

Core Principles of this compound Waste Management

The fundamental principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash. All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management service. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of pharmaceutical and hazardous wastes from laboratories.[1][2][3]

Personal Protective Equipment (PPE) for Handling and Disposal

The handling of this compound and its waste requires a comprehensive suite of personal protective equipment to prevent accidental exposure.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a barrier against dermal absorption. Double-gloving is a best practice when handling potent compounds.[4]
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes of solutions or airborne particles.
Lab Coat A dedicated, buttoned lab coatPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the procedure for the segregation, packaging, and labeling of this compound waste for collection by a licensed hazardous waste disposal contractor.

4.1. Waste Segregation

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste:

    • Includes: Unused or expired this compound solid, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and plasticware.

    • Procedure:

      • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

      • It is best practice to place contaminated items like gloves and wipes in a sealed plastic bag before placing them in the main waste container to minimize aerosolization upon disposal.[4]

  • Liquid Waste:

    • Includes: Solutions containing this compound, and the first rinse of any contaminated glassware.

    • Procedure:

      • Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container (e.g., a high-density polyethylene bottle) with a secure screw-top cap.

      • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Includes: Needles, syringes, and contaminated glass pipettes or vials.

    • Procedure:

      • Place all sharps directly into a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

4.2. Waste Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any other chemical constituents)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

4.3. Storage of Hazardous Waste

  • Store all this compound waste in a designated, secure satellite accumulation area within or near the laboratory.

  • The storage area should be well-ventilated and away from general laboratory traffic.

  • Ensure that all waste containers are kept closed except when adding waste.

4.4. Arranging for Disposal

  • Once a waste container is full or has reached its designated accumulation time limit (as per your institution's and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not attempt to transport hazardous waste off-site yourself.

Emergency Procedures

5.1. Spills

  • Small Spills (solid or liquid):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent others from entering the area.

5.2. Accidental Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Ingestion or Inhalation: Move to fresh air.

In all cases of accidental exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Brimonidine to the medical personnel.

Disposal Workflow Diagram

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, or Sharps) B Solid Waste Container A->B Solid C Liquid Waste Container A->C Liquid D Sharps Waste Container A->D Sharps E Securely close container B->E C->E D->E F Apply Hazardous Waste Label - Chemical Name - Date - PI/Lab Info E->F G Store in designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport by Licensed Hazardous Waste Hauler H->I J Incineration at a RCRA-permitted facility I->J

Caption: Workflow for the compliant disposal of this compound waste.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through certified channels, researchers can mitigate the risks associated with this potent pharmaceutical compound. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements based on local and state regulations.

References

  • HealthHub. (n.d.). Brimonidine Eye Drop. Retrieved from [Link]

  • RIVA-BRIMONIDINE. (2023, May 19). Product Monograph. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Brimonidine (Ophthalmic Route). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
  • Drugs.com. (2023, October 25). Brimonidine ophthalmic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 1). Activated Carbon-Based System for the Disposal of Psychoactive Medications. Retrieved from [Link]

  • Medical Waste Pros. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • MedlinePlus. (2023, November 15). Brimonidine Ophthalmic. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • RCRA Waste Services. (n.d.). Hazardous Waste Disposal & Recycling. Retrieved from [Link]

  • Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • CordenPharma. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from [Link]

  • International Society of Oncology Pharmacy Practitioners. (n.d.). ISOPP Standards of Practice Safe Handling of Cytotoxics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,5-Didehydro Brimonidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4,5-Didehydro Brimonidine is a structural analog and potential impurity of Brimonidine, a potent alpha-2 adrenergic agonist. While specific toxicological data for this impurity may be sparse compared to the parent API (Active Pharmaceutical Ingredient), laboratory safety protocols must adhere to the Precautionary Principle .

The Core Hazard: As an alpha-2 agonist, systemic absorption (via inhalation of dust or transdermal contact) can precipitate severe cardiovascular and central nervous system depression. Symptoms include hypotension, bradycardia, sedation, and respiratory depression.

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 4 compound (High Potency, 1–10 µg/m³ OEL) until definitive toxicology proves otherwise. All handling requires strict containment and barrier protection.[1]

The PPE Matrix: State-Dependent Protection

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the compound.

Table 1: PPE Selection by Operational State
Protective LayerSolid State Handling (Weighing, Transferring)Solution State Handling (HPLC Prep, Dilution)Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 only if inside certified Class II BSCN95 (as backup to Fume Hood)Solids aerosolize invisibly. Alpha-agonists are potent bronchoconstrictors/systemic depressants.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Double Gloving: 1. Inner: Nitrile2. Outer: NitrileDouble gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Dermal (Body) Tyvek® Coverall (Disposable, elastic wrists) + Sleeve Covers Lab Coat (Buttoned, fluid-resistant) + Apron Tyvek prevents dust accumulation on street clothes, which is a major vector for secondary exposure outside the lab.
Ocular Safety Goggles (Indirect Vent)Safety Glasses (with Side Shields)Goggles prevent dust entry; glasses protect against splashes.
Engineering Control Isolator or Class II Biosafety Cabinet Chemical Fume Hood Primary containment is the first line of defense; PPE is the second.

Operational Workflow: The "Clean-Dirty" Barrier

The most critical moment in handling potent compounds is not the weighing, but the doffing (removal) of PPE. Improper doffing aerosolizes captured dust, leading to exposure.

Diagram 1: Exposure Pathways & Barrier Logic

This diagram illustrates the "Swiss Cheese Model" of safety applied to Brimonidine impurities.

G cluster_0 Source cluster_1 Barriers (PPE & Engineering) cluster_2 Receptor (You) Compound 4,5-Didehydro Brimonidine (Dust/Aerosol) Hood Fume Hood (Primary Containment) Compound->Hood Captured by Airflow Gloves Double Nitrile (Contact Barrier) Compound->Gloves Surface Contamination Resp Respirator/PAPR (Inhalation Barrier) Compound->Resp Breach of Hood Skin Dermal Absorption Gloves->Skin Improper Doffing Lungs Systemic Uptake Resp->Lungs Seal Failure CNS CNS Depression (Target Organ) Skin->CNS Systemic Circulation Lungs->CNS Rapid Absorption

Caption: Logical flow of exposure. Note that "Improper Doffing" is a critical failure point that bypasses the glove barrier.

Detailed Protocol: Gowning & Handling

Phase A: Pre-Work Setup
  • Verify Engineering Controls: Ensure Fume Hood/BSC is certified and operating at face velocity >100 fpm.

  • Prepare Waste: Place a hazardous waste bag inside the hood. Do not remove waste from the hood until sealed.

  • Solvent Prep: Pre-measure solvents (Methanol/Acetonitrile) to minimize handling time with the active solid.

Phase B: The "Active" Phase (Weighing)
  • Don PPE: Put on Tyvek sleeves over lab coat/suit. Don inner gloves, then outer gloves. Ensure the outer glove cuff goes over the Tyvek sleeve.

  • Static Control: Use an anti-static gun or bar on the weighing boat. Brimonidine analogs are often static-prone, causing powder to "jump."

  • Weighing: Perform all weighing inside the hood.

    • Technique: Use the "tap and settle" method. Never pour aggressively.

  • Decontamination: Wipe the exterior of the vial/container with a methanol-dampened wipe before removing it from the balance area.

Phase C: Degowning (The Critical Step)

Follow this exact sequence to prevent cross-contamination.

Doffing Start Start Degowning Step1 1. Wipe Outer Gloves (Methanol Wipe inside Hood) Start->Step1 Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Dispose in Hood Waste Step3 3. Remove Sleeves/Tyvek (Roll downwards, keep contamination inside) Step2->Step3 Step4 4. Remove Eye Protection (Handle by ear stalks only) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap & Water, 30s) Step5->Step6

Caption: Sequential doffing procedure designed to contain particulate matter on the outer layers.[2][3]

Emergency & Disposal Procedures

Spill Management (< 1 gram)
  • Alert: Announce the spill. Evacuate immediate area if outside the hood.

  • PPE Upgrade: Don P100 respirator if not already worn.

  • Contain: Cover spill with damp paper towels (prevents dust).

  • Clean: Wipe from outside in. Do not use a brush (creates dust).

  • Deactivate: Clean surface with 1N NaOH (alkaline hydrolysis helps degrade many amides/imides) followed by water. Note: Verify chemical compatibility with specific impurities.

Waste Disposal[4]
  • Classification: P-Listed equivalent (Acutely Toxic).

  • Segregation: Do not mix with general chemical waste.

  • Container: Rigid, sealable container labeled "High Potency - Toxic."

  • Destruction: Incineration is the required method for Brimonidine and its analogs to ensure complete thermal destruction of the quinoxaline ring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2435, Brimonidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Didehydro Brimonidine
Reactant of Route 2
Reactant of Route 2
4,5-Didehydro Brimonidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.